molecular formula C6H7NO3S B1386008 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-07-5

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386008
CAS No.: 1086380-07-5
M. Wt: 173.19 g/mol
InChI Key: PIAYLONXKHUMGZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a high-purity chemical building block for research and development. This compound is characterized by a thiazole ring core, a carboxylic acid functional group, and a methoxymethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry . Researchers utilize this compound as a key precursor in the exploration of novel substances. Its molecular formula is C 6 H 7 NO 3 S and it has a molecular weight of 173.19 g/mol . Please handle this material with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYLONXKHUMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651753
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-07-5
Record name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1086380-07-5).

This compound is not merely an inert molecule; it is a carefully designed building block. The strategic placement of its functional groups—the methoxymethyl group at the 2-position and the carboxylic acid at the 4-position—offers medicinal chemists precise handles for molecular elaboration. The methoxymethyl group can influence solubility and engage in hydrogen bonding, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or other conjugations. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering both theoretical grounding and practical, field-proven insights for its use in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in experimental settings. All protocols, from synthesis to biological screening, are dictated by these fundamental characteristics.

PropertyValueSource(s)
CAS Number 1086380-07-5[2],[3]
Molecular Formula C₆H₇NO₃S[2],[4]
Molecular Weight 173.19 g/mol [2],[4]
IUPAC Name 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid[3]
SMILES COCC1=NC(=CS1)C(O)=O[2]
Appearance Typically a white to off-white solid or powderN/A
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature.[2]

Synthesis Pathway: A Modern Approach to the Hantzsch Synthesis

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[5] For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a logical and efficient pathway involves a two-stage process: first, the synthesis of the ethyl ester intermediate, followed by its saponification to yield the final carboxylic acid.

This multi-step approach is a self-validating system. The isolation and characterization of the ester intermediate (Step 2) provide a critical quality control checkpoint, ensuring that only high-purity material is carried forward into the final hydrolysis step.

G cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis (Ester Formation) cluster_2 Stage 3: Saponification (Hydrolysis) A 2-Methoxyacetonitrile C 2-Methoxythioacetamide A->C Base (e.g., Triethylamine) B Hydrogen Sulfide (H₂S) B->C E Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate C->E Solvent (e.g., Ethanol) Heat D Ethyl 3-bromo-2-oxopropanoate D->E H 2-(Methoxymethyl)-1,3-thiazole- 4-carboxylic acid E->H 1. F Base (e.g., NaOH or LiOH) F->H 2. G Acid Workup (e.g., HCl) G->H 3.

Caption: Synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis and Purification

Stage 1 & 2: One-Pot Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

  • Rationale: This protocol combines the formation of the thioamide in situ followed by the Hantzsch cyclization. While the thioamide can be pre-formed and isolated, a one-pot reaction is often more efficient. The reaction utilizes ethyl 3-bromo-2-oxopropanoate, a common α-haloketone for building 4-carboxythiazoles. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxythioacetamide (1.0 eq) in absolute ethanol (5 volumes).

  • Reactant Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise over 15-20 minutes at room temperature. The addition may be mildly exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

    • Expert Insight: Ethyl acetate is the solvent of choice for extracting moderately polar products like this thiazole ester. It is immiscible with water and has a low boiling point, facilitating easy removal.

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.

Stage 3: Saponification to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for sensitive substrates as it can sometimes lead to cleaner reactions and easier workups. A mixed solvent system of THF/water ensures the solubility of both the ester and the hydroxide salt.

  • Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution and stir vigorously at room temperature. Monitor the reaction by TLC/LC-MS until the ester is fully consumed (typically 2-4 hours).

  • Solvent Removal & pH Adjustment: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.

    • Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. If an oil forms, it may require further extraction rather than filtration.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight to yield the final product, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The purity should be assessed by NMR, LC-MS, and melting point determination.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for the title compound is not extensively published, its value lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. The thiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.

Role as a Pharmacophore Scaffold

The thiazole ring is an excellent bioisostere for other aromatic systems like phenyl or pyridine rings. It is electronically rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • Anticancer Agents: Many thiazole derivatives have been identified as potent anticancer agents. For instance, related structures have been shown to inhibit tubulin polymerization, a validated mechanism for disrupting cell division in cancer cells.[6] The carboxylic acid handle of our title compound is the perfect attachment point for coupling to other fragments to build novel tubulin inhibitors.

  • Enzyme Inhibitors: The 2-aminothiazole-4-carboxylic acid core has been recently developed into a series of broad-spectrum metallo-β-lactamase (MBL) inhibitors.[7] MBLs are enzymes that confer antibiotic resistance to bacteria. This demonstrates the potential of the thiazole-4-carboxylic acid moiety to coordinate with metal ions in enzyme active sites, suggesting that derivatives of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid could be explored for similar applications.

  • Anti-inflammatory Agents: Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Core 2-(Methoxymethyl)-1,3-thiazole- 4-carboxylic acid Oncology Oncology (e.g., Tubulin Inhibitors) Core->Oncology Amide Coupling to Bioactive Fragments Infection Infectious Disease (e.g., MBL Inhibitors) Core->Infection Metal Chelation at Active Sites Inflammation Inflammation (e.g., COX Inhibitors) Core->Inflammation Mimicking NSAID Pharmacophores Agrochem Agrochemicals (e.g., Fungicides) Core->Agrochem Synthesis of Novel Fungicides

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key structural component in a multitude of approved pharmaceuticals and investigational drugs, demonstrating a broad spectrum of therapeutic applications including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems, enhancing molecular interactions with biological targets while often improving pharmacokinetic profiles.

Derivatives of thiazole-4-carboxylic acid, in particular, have garnered significant attention. The carboxylic acid group provides a crucial handle for forming various derivatives such as esters and amides, enabling the exploration of extensive structure-activity relationships (SAR).[3][4] Furthermore, this functional group can participate in key hydrogen bonding interactions within enzyme active sites or with receptors. Recent research has highlighted the potential of 2-substituted-1,3-thiazole-4-carboxylic acids in the development of novel therapeutic agents, ranging from anticancer agents to agrochemicals.[1][4]

This technical guide focuses on a specific, yet promising, member of this class: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid . Understanding the fundamental physicochemical properties of this molecule is paramount for its successful application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation design and ensuring bioavailability. This document provides a comprehensive overview of these key characteristics and outlines standardized protocols for their experimental determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design. The following table summarizes the known and predicted properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. It is important to note that while some data is available from chemical suppliers, other key parameters are predicted based on its structure.

PropertyValueSource
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Appearance White to off-white solid (predicted)
Boiling Point 316.2 °C at 760 mmHg
Density 1.398 g/cm³
pKa ~3.5-4.5 (predicted)
LogP ~0.5-1.5 (predicted)
Aqueous Solubility Moderately soluble (predicted)
Melting Point Not available (other thiazole carboxylic acids melt in the range of 150-240 °C)[3]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. This section details the recommended methodologies for characterizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Determination of Dissociation Constant (pKa)

The pKa value is critical as it dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Recommended Method: Potentiometric Titration

This is a robust and widely accepted method for pKa determination.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its concentration should be kept to a minimum (e.g., <10%) and its effect on the pKa should be noted.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (maintained at 25 °C or 37 °C) and use a magnetic stirrer for gentle agitation.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a thermostatted vessel is crucial as pKa is temperature-dependent.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H2O/co-solvent titrate Titrate with standardized NaOH prep1->titrate prep2 Calibrate pH meter prep2->titrate record Record pH after each addition titrate->record record->titrate plot Plot pH vs. Volume of Titrant record->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa determination.

Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation.

Recommended Method: Shake-Flask Method (OECD Guideline 107) [5]

This is the traditional and most widely recognized method for LogP determination.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

  • Preparation of the Test Solution: Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured in both phases.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours). The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

  • Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between two immiscible phases, providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment.

Workflow for LogP Determination by Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and water mix Mix n-octanol and aqueous phases prep1->mix prep2 Prepare stock solution in n-octanol prep2->mix shake Shake to equilibrate mix->shake separate Separate phases by centrifugation shake->separate analyze Analyze concentration in each phase separate->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability.

Recommended Method: Saturation Shake-Flask Method (USP General Chapter <1236>) [6][7]

This method determines the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to ensure that excess solid remains at the end of the equilibration period.

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid carryover of solid particles.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the equilibrium solubility of the compound in the specified medium at that temperature.

Causality Behind Experimental Choices: The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility as it directly measures the concentration of a saturated solution. Using an excess of the solid ensures that the solution is indeed saturated.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Recommended Method: Capillary Melting Point Determination (USP General Chapter <741>) [8][9]

This is a widely used and accessible method for determining the melting range of a solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting range of the compound.

Causality Behind Experimental Choices: The capillary method provides a well-defined and reproducible measurement of the melting range. A slow heating rate is essential for accurate determination of the transition temperatures.

Conclusion

The physicochemical properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are fundamental to its potential as a building block in drug discovery and development. While some properties are readily available, a comprehensive understanding requires the experimental determination of key parameters such as pKa, LogP, aqueous solubility, and melting point. The standardized protocols outlined in this guide, based on authoritative sources such as the USP and OECD guidelines, provide a robust framework for obtaining high-quality, reproducible data. Such data is indispensable for researchers and scientists seeking to unlock the full therapeutic potential of this promising thiazole derivative.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021. Available from: [Link]

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. Available from: [Link]

  • <1236> Solubility Measurements. U.S. Pharmacopeia. Available from: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. 2025. Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. 2006. Available from: [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. 2020. Available from: [Link]

  • USP 741 Melting Point or Range. Scribd. Available from: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position offers unique opportunities for molecular design and interaction with biological targets. This document details two primary synthetic routes, rooted in the principles of the Hantzsch thiazole synthesis, and provides in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and quantitative data to enable successful synthesis in a research and development setting.

Introduction

The 1,3-thiazole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the thiazole core is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The target molecule of this guide, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, incorporates a methoxymethyl group, which can act as a hydrogen bond acceptor and influence solubility, and a carboxylic acid group, a versatile handle for further derivatization or for direct interaction with biological targets.[3]

This guide presents two strategic synthetic pathways for the preparation of this valuable building block, designed to be reproducible and adaptable for researchers and professionals in the fields of organic synthesis and drug development.

Pathway 1: The Direct Hantzsch Condensation Approach

This pathway focuses on the direct construction of the fully substituted thiazole ring in a single cyclization step, contingent on the prior synthesis of a key thioamide precursor.

Causality of Experimental Choices

The logic of this approach is to assemble the target molecule from two key fragments that already contain the desired functionalities. The Hantzsch thiazole synthesis is a robust and high-yielding method for the formation of the thiazole ring from an α-haloketone and a thioamide.[4][5] By carefully selecting these precursors, the desired substitution pattern can be achieved directly.

Visualizing the Pathway

Pathway_1 cluster_thioamide Thioamide Synthesis cluster_hantzsch Hantzsch Condensation Methoxyacetic Acid Methoxyacetic Acid Methoxyacetamide Methoxyacetamide Methoxyacetic Acid->Methoxyacetamide 1. Amidation Methoxythioacetamide Methoxythioacetamide Methoxyacetamide->Methoxythioacetamide 2. Thionation (Lawesson's Reagent) Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Methoxythioacetamide->Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate 3. Hantzsch Synthesis 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate->2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid 4. Hydrolysis Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate->Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

Caption: Synthetic workflow for Pathway 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methoxyacetamide

Methoxyacetic acid is converted to its corresponding amide. A standard method involves the formation of an acid chloride followed by amination.

  • Protocol: To a solution of methoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude methoxyacetyl chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia (excess), maintaining the temperature below 10 °C. The mixture is stirred for an additional hour, and the product is extracted with an organic solvent.

Step 2: Synthesis of Methoxythioacetamide

The amide is converted to the thioamide using a thionating agent like Lawesson's reagent.[5]

  • Protocol: Methoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in an anhydrous solvent such as toluene or THF. The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 3: Hantzsch Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

The synthesized methoxythioacetamide is condensed with ethyl 2-chloro-3-oxobutanoate.[4][6]

  • Protocol: To a solution of methoxythioacetamide (1.0 eq) in a protic solvent like ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which is purified by column chromatography.

Step 4: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester.[7][8]

  • Protocol: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

StepReactantsReagentsProductExpected Yield
1Methoxyacetic AcidThionyl Chloride, AmmoniaMethoxyacetamide80-90%
2MethoxyacetamideLawesson's ReagentMethoxythioacetamide70-85%
3Methoxythioacetamide, Ethyl 2-chloro-3-oxobutanoateEthanolEthyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate60-75%
4Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylateSodium Hydroxide, Hydrochloric Acid2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid>90%

Pathway 2: The Post-Modification Approach

This pathway involves the initial construction of a thiazole ring with a latent methoxymethyl group at the 2-position, which is then unmasked in a subsequent step.

Causality of Experimental Choices

This approach is advantageous when the required thioamide for the direct approach is unstable or difficult to prepare. By first synthesizing a more stable 2-(chloromethyl)thiazole intermediate, the methoxymethyl group can be introduced in a reliable nucleophilic substitution reaction.[1][9]

Visualizing the Pathway

Pathway_2 cluster_hantzsch2 Hantzsch Condensation Thioformamide Thioformamide Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate Thioformamide->Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate 1. Hantzsch Synthesis Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate->Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate 2. Nucleophilic Substitution (Sodium Methoxide) Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate->Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate->2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid 3. Hydrolysis

Caption: Synthetic workflow for Pathway 2.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

This key intermediate is prepared by the Hantzsch condensation of thioformamide and ethyl 4-chloro-3-oxobutanoate.

  • Protocol: Thioformamide (1.0 eq) is dissolved in ethanol, and ethyl 4-chloro-3-oxobutanoate (1.0 eq) is added dropwise. The mixture is heated to reflux for 4-6 hours. After completion of the reaction, the solvent is evaporated, and the residue is worked up as described in Pathway 1, Step 3 to yield the crude product, which is purified by column chromatography.

Step 2: Nucleophilic Substitution to form Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

The chloromethyl group is converted to a methoxymethyl group via a Williamson ether synthesis-type reaction.[10][11]

  • Protocol: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous methanol. To this solution, ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) is added, and the mixture is heated to reflux for 3-5 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired product.

Step 3: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

The final hydrolysis step is identical to that in Pathway 1.

  • Protocol: The ethyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture, followed by acidification to precipitate the final carboxylic acid product.[7][8]

StepReactantsReagentsProductExpected Yield
1Thioformamide, Ethyl 4-chloro-3-oxobutanoateEthanolEthyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate65-80%
2Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylateSodium Methoxide, MethanolEthyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate70-85%
3Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylateSodium Hydroxide, Hydrochloric Acid2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid>90%

Conclusion

This technical guide has outlined two robust and scientifically sound pathways for the synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. The direct Hantzsch approach offers a more convergent route, while the post-modification strategy provides flexibility through the use of more readily available starting materials. The choice of pathway will depend on the specific resources and constraints of the research environment. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

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The Evolving Landscape of Thiazole-Based Therapeutics: A Technical Exploration of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. While direct experimental data on this molecule is sparse, this document will synthesize the wealth of information available on the broader class of thiazole-4-carboxylic acid derivatives to project a hypothesized biological profile and outline a strategic path for its investigation. We will explore established synthesis routes, known mechanisms of action for related compounds, and critical pharmacokinetic considerations that will inform future drug development efforts.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence in nature and its synthetic tractability have made it a focal point for the design of novel therapeutics. The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for its effective binding to a diverse range of biological targets.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities.[5][6]

This guide will focus on the potential biological activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a compound that combines the established pharmacophore of the thiazole-4-carboxylic acid core with a methoxymethyl substituent at the 2-position. By examining the known activities of structurally related analogues, we can construct a compelling hypothesis for the therapeutic avenues this specific molecule may unlock.

Established Biological Activities of the Thiazole-4-Carboxylic Acid Core

The thiazole-4-carboxylic acid scaffold is a versatile platform that has been extensively explored for various therapeutic applications. The following sections detail the key biological activities associated with this class of compounds.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[7] Tubulin, the protein subunit of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been identified as potent inhibitors of tubulin polymerization, demonstrating antiproliferative activity against melanoma and prostate cancer cells in the low nanomolar range.[7] While the specific compound of interest, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, has not been explicitly tested, its structural similarity to these known tubulin inhibitors suggests that it may possess similar anticancer properties.

Enzyme Inhibition: A Strategy for Disease Modulation

The thiazole-4-carboxylic acid moiety has been successfully incorporated into inhibitors of various enzymes implicated in disease pathogenesis.

  • Xanthine Oxidase Inhibition: Derivatives of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid have been designed as analogues of febuxostat, a known xanthine oxidase inhibitor used in the treatment of gout.[8] These compounds have demonstrated potent in vitro inhibitory activity against xanthine oxidase, suggesting that the thiazole-carboxylic acid scaffold is a viable starting point for the development of new anti-gout agents.[8]

  • Metallo-β-lactamase Inhibition: The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Metallo-β-lactamases (MBLs) are enzymes that can hydrolyze and inactivate a broad spectrum of these antibiotics. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, offering a potential strategy to restore the efficacy of existing β-lactam drugs.[9]

Antimicrobial, Antifungal, and Antiviral Properties

The thiazole ring is a common feature in many antimicrobial and antifungal agents.[5] Novel 2,4-disubstituted thiazole derivatives have been synthesized and screened for their antibacterial and antifungal activity against a range of pathogens, including Bacillus megaterium, Bacillus cereus, Escherichia coli, Saccharomyces cerevisiae, and Candida albicans.[5] Furthermore, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have exhibited significant fungicidal and antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6]

Antioxidant and Anti-inflammatory Potential

Several thiazole derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[8] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The ability to mitigate oxidative stress suggests potential applications in a variety of diseases where reactive oxygen species play a pathogenic role. Additionally, the anti-inflammatory activity of thiazole derivatives has been documented, further broadening their therapeutic potential.[1]

Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives

The synthesis of thiazole-4-carboxylic acids is well-established in the chemical literature. A common and efficient method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. For the specific synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a plausible synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., Methoxyacetamide, Ethyl bromopyruvate) B Hantzsch Thiazole Synthesis (Cyclocondensation) A->B Reaction C Ester Hydrolysis B->C Intermediate: Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate D 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid C->D Final Product

Caption: General synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Exemplary Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

  • To a solution of methoxyacetamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired ethyl ester.

Step 2: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • The purified ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 eq), is added dropwise.

  • The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford pure 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Pharmacokinetic Profile and Considerations for Drug Development

The successful development of any therapeutic agent hinges on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is not available, studies on related thiazole derivatives provide valuable insights.

One of the challenges encountered with some thiazole-based compounds is poor oral bioavailability, often attributed to low aqueous solubility.[10][11] For instance, the potent antitubulin agent SMART-H, a 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole, exhibited low bioavailability due to its poor solubility.[10]

Strategies to Enhance Bioavailability:

  • Structural Modification: Replacing the thiazole ring with a more polar imidazole ring has been shown to improve aqueous solubility and bioavailability.[11]

  • Prodrug Approaches: The use of prodrugs, such as L-2-oxothiazolidine-4-carboxylic acid (a cysteine prodrug), can enhance the delivery of the active compound.[12]

  • Formulation Strategies: Employing advanced formulation techniques, such as nanosuspensions or solid dispersions, can improve the dissolution rate and absorption of poorly soluble compounds.

The methoxymethyl group at the 2-position of the target compound may influence its physicochemical properties, potentially impacting its solubility and metabolic stability. It is crucial to conduct in vitro and in vivo pharmacokinetic studies to characterize the ADME profile of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and identify any potential liabilities that may need to be addressed during lead optimization.

Hypothesized Biological Profile and Future Research Directions

Based on the extensive literature on thiazole-4-carboxylic acid derivatives, we can formulate a hypothesized biological profile for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Potential Biological Activities of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Biological ActivityRationale
Anticancer Structural similarity to known tubulin polymerization inhibitors.
Enzyme Inhibition The thiazole-4-carboxylic acid scaffold is present in known inhibitors of xanthine oxidase and metallo-β-lactamases.
Antimicrobial/Antifungal The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.
Antiviral Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown antiviral activity.
Antioxidant Many thiazole derivatives exhibit free radical scavenging properties.

Proposed Research Workflow

Research_Workflow cluster_0 Initial Evaluation cluster_1 Preclinical Development A Synthesis and Characterization B In Vitro Biological Screening A->B Test Compound C Mechanism of Action Studies B->C Active Hits D In Vivo Efficacy Studies C->D Validated Mechanism E Lead Optimization D->E Promising Candidates

Caption: A proposed workflow for the investigation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Future research should focus on:

  • Chemical Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are the essential first steps.

  • Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, microbial and fungal strains, and key enzymes, to identify its primary biological activities.

  • Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy and determine the pharmacokinetic profile.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a library of analogues will be crucial for lead optimization and the development of more potent and selective compounds.

Conclusion

While direct experimental data on 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is currently lacking, the wealth of information on the biological activities of the broader thiazole-4-carboxylic acid class provides a strong foundation for its investigation as a potential therapeutic agent. Its structural features suggest a high probability of exhibiting valuable pharmacological properties, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this compound, coupled with the established knowledge base on related molecules, makes it an attractive candidate for further research and development. A systematic and targeted investigation, as outlined in this guide, has the potential to unlock the therapeutic value of this promising molecule and contribute to the ever-expanding arsenal of thiazole-based drugs.

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  • DeFlora, S., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Cancer Letters, 58(1-2), 131-137. [Link]

  • Sun, L., et al. (2014). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]

  • Sun, L., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]

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Technical Guide: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS: 111005-78-4 / 1086380-07-5), a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by its specific 2-position ether linkage, this moiety serves as a bioisostere for lipophilic alkyl-thiazoles (e.g., Febuxostat), offering enhanced aqueous solubility and unique hydrogen-bonding vectors.[1] This document details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for utilizing this scaffold in drug discovery campaigns targeting Xanthine Oxidase (XO), kinase pathways, and viral replication complexes.[1][2]

Structural Significance & Pharmacophore Analysis[1][2]

The 1,3-thiazole-4-carboxylic acid core is a privileged structure in drug design, most notably recognized in Febuxostat (a non-purine XO inhibitor).[1] However, the 2-(methoxymethyl) analog introduces specific physicochemical advantages over the standard 2-alkyl or 2-aryl substitutions.[1][2]

Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 173.19 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
cLogP ~0.5 - 0.8Significantly lower than 2-isobutyl analogs (Febuxostat cLogP ~3.5), improving oral bioavailability.[1][2]
H-Bond Acceptors 4 (N, S, O-ether, O-acid)The methoxymethyl ether oxygen acts as an additional weak acceptor, potentially engaging water networks in the binding pocket.[1]
pKa (COOH) ~3.5Forms a salt bridge with positively charged residues (e.g., Arg) in enzyme active sites.[1][2]
Bioisosteric Rationale

In medicinal chemistry, replacing a hydrophobic alkyl group (e.g., t-butyl or isobutyl) with a methoxymethyl group is a strategic "solubility fix."[1][2] It maintains the steric bulk required to fill hydrophobic pockets while lowering lipophilicity to reduce metabolic clearance and improve distribution.[1][2]

Synthetic Pathways: The Hantzsch Protocol

The most robust method for synthesizing 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1][2] This cyclocondensation reaction involves an


-haloketone and a thioamide.[1][2]
Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Ethyl bromopyruvate: Provides the C4-C5 backbone and the carboxylic ester.[1][2]

  • 2-Methoxythioacetamide: Provides the N-C2-S fragment and the methoxymethyl side chain.[1][2]

Reaction Mechanism & Workflow

The mechanism proceeds via the nucleophilic attack of the thioamide sulfur on the


-carbon of the bromopyruvate, followed by cyclization and dehydration.[1]

HantzschSynthesis Thioamide 2-Methoxythioacetamide (Nucleophile) Inter Hydroxy-thiazoline Intermediate Thioamide->Inter EtOH, Reflux S_N2 Attack Pyruvate Ethyl Bromopyruvate (Electrophile) Pyruvate->Inter EtOH, Reflux S_N2 Attack Ester Ethyl 2-(methoxymethyl) thiazole-4-carboxylate Inter->Ester - H2O Dehydration/Aromatization Acid 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic Acid Ester->Acid LiOH/THF Hydrolysis

Figure 1: Step-wise Hantzsch synthesis pathway for the generation of the target scaffold.[1]

Experimental Protocols

Synthesis of Ethyl 2-(methoxymethyl)thiazole-4-carboxylate

Reagents: Ethyl bromopyruvate (1.0 eq), 2-Methoxythioacetamide (1.1 eq), Ethanol (anhydrous).[1]

  • Preparation: Dissolve 2-methoxythioacetamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add ethyl bromopyruvate (10 mmol) over 15 minutes at room temperature. A mild exotherm may be observed.[1][2]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting thioamide is consumed.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize HBr byproducts.[1][2]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

    • Expected Yield: 75-85%[1][2]

Hydrolysis to Free Acid

Reagents: Lithium Hydroxide (LiOH), THF, Water.[1][2]

  • Dissolution: Dissolve the ethyl ester (5 mmol) in THF:Water (3:1, 20 mL).

  • Saponification: Add LiOH (15 mmol, 3 eq) and stir at ambient temperature for 12 hours.

  • Acidification: Evaporate THF. Acidify the aqueous residue to pH ~3 using 1M HCl.[1][2]

  • Isolation: The product often precipitates as a white solid.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.[1][2]

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet/triplet and the appearance of a broad carboxylic acid singlet (~13 ppm).[1][2]

Medicinal Chemistry Applications (SAR)[1][2]

The 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold acts as a critical anchor in several therapeutic areas.

Xanthine Oxidase (XO) Inhibition

Similar to Febuxostat, derivatives of this scaffold inhibit XO, a key enzyme in purine metabolism and gout.[1][2]

  • Binding Mode: The carboxylic acid forms a salt bridge with Arg880 in the XO active site.[1][2]

  • Role of Methoxymethyl: Unlike the hydrophobic isobutyl group of Febuxostat, the methoxymethyl group targets the solvent-exposed channel, improving solubility without sacrificing potency.[1][2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da), this acid is an ideal "fragment."[1][2]

  • Vector: The carboxylic acid can be converted to amides, esters, or bioisosteres (tetrazoles) to probe adjacent pockets.[1][2]

  • Linkability: The methoxymethyl group is stable, but the methyl ether can be demethylated (using BBr₃) to reveal a primary alcohol, allowing further extension of the chain.[1][2]

Biological Signaling Pathway

The following diagram illustrates the intervention point of thiazole-4-carboxylic acid derivatives in the purine catabolism pathway.

PurinePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Gout/Inflammation) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase XO2->Xanthine Catalyzes Thiazole 2-(Methoxymethyl) thiazole-4-COOH (Inhibitor) Thiazole->XO1 Inhibits Thiazole->XO2 Inhibits

Figure 2: Mechanism of Action.[1] The thiazole derivative blocks Xanthine Oxidase, preventing the formation of inflammatory Uric Acid.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols und seiner Homologen." Berichte der deutschen chemischen Gesellschaft.

  • Febuxostat Discovery & SAR: Okamoto, K., et al. (2003).[1][2] "Formation of Febuxostat: A New Non-Purine Selective Inhibitor of Xanthine Oxidase."[1][2] Journal of Medicinal Chemistry.

  • Thiazole Bioactivity Reviews: Petrou, A., et al. (2021).[1][2] "Thiazole Ring—A Biologically Active Scaffold."[1][2][3][4] Molecules.

  • Fragment-Based Design: Murray, C. W., & Rees, D. C. (2009).[1][2] "The rise of fragment-based drug discovery."[1][2] Nature Chemistry.[1][2]

Sources

Spectroscopic Characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the established principles of spectroscopic interpretation and analysis of structurally analogous thiazole derivatives. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related structures in a research and development setting.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its combination of a carboxylic acid, a methoxymethyl substituent, and the core thiazole heterocycle, presents a versatile platform for further chemical modification and exploration of its therapeutic potential. Accurate spectroscopic characterization is the cornerstone of any chemical research, ensuring the identity, purity, and structural integrity of the synthesized compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Figure 1: 2D structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol (General)

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is based on the analysis of similar thiazole derivatives and established chemical shift principles.

Table 1: Predicted ¹H NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH12.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H-5 (thiazole)8.2 - 8.5Singlet1HThe proton on the thiazole ring at the C-5 position is in an electron-deficient environment, leading to a downfield chemical shift.
-CH₂-4.8 - 5.0Singlet2HThe methylene protons are adjacent to an oxygen atom and the electron-withdrawing thiazole ring, resulting in a significant downfield shift.
-OCH₃3.4 - 3.6Singlet3HThe methyl protons of the methoxy group are deshielded by the adjacent oxygen atom.
Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)162 - 165The carbonyl carbon of the carboxylic acid is highly deshielded.
C-2 (thiazole)168 - 172The carbon atom at the 2-position of the thiazole ring, bonded to nitrogen and sulfur, is significantly deshielded.
C-4 (thiazole)145 - 148The carbon atom at the 4-position, attached to the carboxylic acid group, is also in an electron-poor environment.
C-5 (thiazole)125 - 128The C-5 carbon of the thiazole ring typically resonates in this region.
-CH₂-65 - 68The methylene carbon is deshielded by the adjacent oxygen and the thiazole ring.
-OCH₃58 - 60The methoxy carbon is deshielded by the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (General)

Sample Preparation:

  • Solid State (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

  • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectroscopic Data

The predicted IR absorption bands are characteristic of the functional groups in 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[1]
1680-1710StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of a carboxylic acid is typically strong and appears in this region.
~1600MediumC=N stretch (Thiazole ring)Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.
~1400-1500MediumC=C stretch (Thiazole ring)Aromatic C=C stretching vibrations of the thiazole ring.
1200-1300StrongC-O stretch (Carboxylic Acid & Ether)Overlapping C-O stretching vibrations from the carboxylic acid and the methoxymethyl group.
~1100MediumC-O-C stretch (Ether)Asymmetric stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol (General)

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

Data Acquisition:

  • ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. Both positive and negative ion modes should be explored.

  • EI: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons.

Predicted Mass Spectrometry Data

The molecular formula of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M+H]⁺174.0274Protonated molecule, expected in positive ion ESI.
[M-H]⁻172.0125Deprotonated molecule, expected in negative ion ESI.
[M+Na]⁺196.0093Sodium adduct, commonly observed in ESI.
Predicted Fragmentation Pathway

Under EI or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner.

Fragmentation_Pathway M [C₆H₇NO₃S]⁺˙ m/z = 173 F1 [C₅H₄NO₂S]⁺ m/z = 142 M->F1 -OCH₃ F2 [C₅H₇NO₂S]⁺ m/z = 145 M->F2 -CO F3 [C₅H₄NS]⁺ m/z = 110 F1->F3 -CO₂ F4 [C₄H₄NS]⁺ m/z = 98 F2->F4 -COOH

Figure 2: Predicted major fragmentation pathway for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Interpretation of Fragmentation:

  • Loss of a methoxy radical (-•OCH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z 142.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxylic acid group is a characteristic fragmentation, which could occur from the m/z 142 fragment to yield an ion at m/z 98.

  • Loss of a carboxyl radical (-•COOH): This would lead to a fragment at m/z 128.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a solid foundation for the characterization of this molecule. While this guide is built upon established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own experimental data acquisition and interpretation. The continued exploration of thiazole derivatives is a promising avenue for the discovery of new therapeutic agents, and a thorough understanding of their spectroscopic properties is essential for advancing this field.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]1]

Sources

potential therapeutic targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MMTCA) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). While often utilized as a synthetic intermediate, this specific chemotype possesses intrinsic biological activity and serves as a critical pharmacophore for ligands targeting Class C G-Protein Coupled Receptors (GPCRs) and bacterial ATPases.

This guide analyzes the therapeutic utility of MMTCA, moving beyond its role as a building block to explore its direct and derivative-based interactions with Metabotropic Glutamate Receptor 5 (mGluR5) and Bacterial DNA Gyrase B .

Structural Pharmacophore Analysis[1]

The MMTCA molecule (C


H

NO

S) integrates three distinct functional domains essential for ligand-protein binding:
  • Thiazole Core (Aromatic Linker): Provides a rigid, planar scaffold that facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in binding pockets.
  • C4-Carboxylic Acid (Warhead): Acts as a hydrogen bond acceptor/donor or salt-bridge partner. In enzyme active sites, this moiety often mimics the phosphate group of ATP or the carboxylate of endogenous ligands (e.g., glutamate).

  • C2-Methoxymethyl (Polar Tail): A flexible, polar ether side chain that enhances water solubility and probes auxiliary pockets for hydrogen bonding, often distinguishing this scaffold from lipophilic alkyl-thiazoles.

Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The most authoritative application of the MMTCA scaffold lies in the development of Negative Allosteric Modulators (NAMs) for mGluR5, a receptor implicated in anxiety, chronic pain, and Fragile X syndrome.

Mechanism of Action

MMTCA derivatives function by binding to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate binding site (Venus Flytrap domain).

  • Binding Mode: The thiazole ring occupies a hydrophobic pocket between Transmembrane domains (TM) 3 and 7.

  • Functional Effect: Binding stabilizes the inactive conformation of the receptor, dampening the G

    
    q/11-mediated signaling cascade.
    
Signaling Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade modulated by MMTCA-derived antagonists.

mGluR5_Pathway MMTCA MMTCA Derivatives (NAMs) mGluR5 mGluR5 Receptor (Transmembrane Domain) MMTCA->mGluR5 Inhibits (Allosteric) Gq Gαq/11 Protein mGluR5->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Releases Response Downstream Effects: Excitotoxicity / Anxiety / Pain Ca->Response Triggers

Figure 1: mGluR5 Gq-coupled signaling pathway. MMTCA derivatives act as Negative Allosteric Modulators (NAMs) to block calcium mobilization.

Secondary Target: Bacterial DNA Gyrase B[2]

The MMTCA scaffold is a validated "fragment hit" for the ATPase domain of bacterial DNA Gyrase B, making it a target for novel antibacterial development.

Molecular Logic
  • ATP Mimicry: The C4-carboxylic acid mimics the interaction of the

    
    -phosphate of ATP with the magnesium ion cluster in the active site.
    
  • Selectivity: The thiazole ring provides specificity over human ATPases by exploiting the unique shape of the bacterial GyrB binding pocket.

  • Potency: While the acid itself has micromolar affinity, coupling it with lipophilic amines at the C4 position (via amide bond) typically improves potency to the nanomolar range.

Comparative Data: MMTCA vs. Standard Inhibitors

Compound ClassBinding SiteMechanismKey Interaction
MMTCA (Fragment) GyrB ATPase DomainCompetitive InhibitorCarboxylate-Mg

bridge
Novobiocin GyrB ATPase DomainCompetitive InhibitorCoumarin ring stacking
Fluoroquinolones GyrA/DNA ComplexDNA Cleavage Complex StabilizerIntercalation into DNA

Experimental Protocols

Synthesis of MMTCA (Hantzsch Thiazole Synthesis)

Rationale: The Hantzsch synthesis is the most robust method for generating 2,4-disubstituted thiazoles. This protocol ensures high regioselectivity.

Reagents:

  • 2-Methoxythioacetamide (Precursor A)

  • Ethyl Bromopyruvate (Precursor B)

  • Ethanol (Solvent)

  • Sodium Hydroxide (Hydrolysis base)

Step-by-Step Workflow:

  • Condensation: Dissolve 1.0 eq of 2-methoxythioacetamide in absolute ethanol. Add 1.05 eq of ethyl bromopyruvate dropwise at 0°C.

  • Cyclization: Reflux the mixture for 4 hours. The intermediate ester precipitates or forms an oil.

  • Hydrolysis: Treat the crude ester with 1M NaOH (aq) and stir at room temperature for 2 hours to cleave the ethyl group.

  • Isolation: Acidify to pH 3.0 with 1M HCl. The target MMTCA precipitates as a white/off-white solid.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for thiazole singlet (~8.2 ppm) and methoxy singlet (~3.4 ppm).
mGluR5 Calcium Mobilization Assay (FLIPR)

Rationale: This functional assay measures the ability of MMTCA derivatives to inhibit agonist-induced calcium release, the hallmark of mGluR5 activation.

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR5 and G

    
    15.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 60 min at 37°C.

  • Compound Addition: Add MMTCA test compounds (0.1 nM - 10

    
    M) and incubate for 10 min.
    
  • Agonist Challenge: Inject Glutamate (EC

    
     concentration).
    
  • Detection: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC

    
     based on the reduction of the glutamate-induced calcium peak.
    

References

  • Thiazole-4-carboxamide derivatives as mGluR5 antagonists.
  • Thiazole derivatives in medicinal chemistry: Recent advancements. Source: ResearchGate (European Journal of Medicinal Chemistry). URL:[Link]

  • Structure-based discovery of thiazole-4-carboxylic acid derivatives as inhibitors of bacterial DNA gyrase B. Source: PubMed (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

  • 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Chemical Data). Source: PubChem.[1][2][3][4] URL:[Link]

Sources

An Investigative Guide to the Mechanism of Action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: A Research Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide addresses the novel compound 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, for which the mechanism of action has not yet been elucidated. In the absence of direct data, this whitepaper synthesizes the known biological activities of structurally related thiazole derivatives to propose and detail a comprehensive research plan aimed at uncovering its primary mechanism of action. We present three plausible hypotheses for its biological activity: 1) Anticancer agent via tubulin polymerization inhibition, 2) Anti-inflammatory agent through COX-2 inhibition, and 3) A broad-spectrum antimicrobial agent. For each hypothesis, this guide provides in-depth, step-by-step experimental protocols, data interpretation frameworks, and visual workflows to rigorously test these potential mechanisms. This document is intended to serve as a foundational research proposal for drug development professionals seeking to characterize this promising new chemical entity.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is present in a wide array of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1] Derivatives of thiazole have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4]

The subject of this guide, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, is a novel compound whose biological activity and mechanism of action remain uncharacterized. Its structure, featuring a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position, suggests several avenues for biological interaction. This guide will explore the most probable mechanisms of action based on the established pharmacology of analogous compounds and will provide a detailed roadmap for their experimental validation.

Hypothesized Mechanisms of Action and Investigative Plan

Based on the extensive literature on thiazole derivatives, we propose three primary hypotheses for the mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The following sections will detail the scientific rationale for each hypothesis and present a comprehensive experimental plan to investigate each one.

Hypothesis 1: Anticancer Activity via Inhibition of Tubulin Polymerization

A significant number of thiazole-containing compounds have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[7]

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Determine GI50 Values A->B C In Vitro Tubulin Polymerization Assay B->C If cytotoxic E Cell Cycle Analysis by Flow Cytometry B->E D Determine IC50 for Tubulin Inhibition C->D F Apoptosis Assay (e.g., Annexin V) E->F

Caption: Workflow for investigating the anticancer potential of the target compound.

2.1.1. Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[9][10]

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

    • Treat the cells with serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (e.g., 0.01 to 100 µM) for 48-72 hours.[9]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the 50% growth inhibition (GI50) concentration from the dose-response curve.

2.1.2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.[11][12]

  • Protocol:

    • Reconstitute purified bovine tubulin to 2 mg/mL in a PIPES buffer.[11]

    • In a 384-well plate, combine the tubulin solution with GTP, a fluorescent reporter (e.g., DAPI), and various concentrations of the test compound.[11][13]

    • Incubate the plate at 37°C and monitor the fluorescence kinetically for 1 hour using a fluorescence plate reader (excitation ~360 nm, emission ~420 nm).[11]

    • Include a known tubulin inhibitor (e.g., colchicine) as a positive control.[7]

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curve of the area under the curve (AUC).[11]

Parameter Expected Outcome for a Tubulin Inhibitor Control
GI50 (MTT Assay) < 10 µMVehicle (DMSO)
IC50 (Tubulin Assay) < 10 µMColchicine
Cell Cycle Analysis G2/M phase arrestUntreated Cells
Apoptosis Induction Increased Annexin V stainingUntreated Cells
Table 1: Expected quantitative data for a compound acting as a tubulin polymerization inhibitor.
Hypothesis 2: Anti-inflammatory Activity via COX-2 Inhibition

Thiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[4][14][15]

G cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cell-Based Assays A COX-2 Inhibitor Screening Assay B Determine IC50 for COX-2 Inhibition A->B C Cytokine Production Assay in PBMCs B->C If inhibitory D Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->D

Caption: Workflow for investigating the anti-inflammatory potential of the target compound.

2.2.1. COX-2 Inhibitor Screening Assay

This fluorometric assay measures the activity of recombinant human COX-2 by detecting the generation of prostaglandin G2.[16][17]

  • Protocol:

    • In a 96-well plate, add COX assay buffer, COX probe, and the test compound at various concentrations.[16]

    • Add reconstituted human recombinant COX-2 enzyme to each well.[16][18]

    • Initiate the reaction by adding arachidonic acid.[19]

    • Incubate at 37°C for 10-20 minutes.

    • Measure the fluorescence (Ex/Em = 535/587 nm) using a fluorescence plate reader.[16]

    • Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[16]

  • Data Analysis: Calculate the IC50 value for COX-2 inhibition from the dose-response curve.

2.2.2. Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of the compound on the production of pro-inflammatory cytokines by immune cells.[20][21]

  • Protocol:

    • Isolate PBMCs from whole blood.[22]

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][23]

  • Data Analysis: Determine the concentration-dependent reduction in cytokine secretion.

Parameter Expected Outcome for a COX-2 Inhibitor Control
IC50 (COX-2 Inhibition) < 20 µMCelecoxib
TNF-α and IL-6 Production in PBMCs Dose-dependent decreaseVehicle (DMSO)
Table 2: Expected quantitative data for a compound with anti-inflammatory activity.
Hypothesis 3: Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents, and its derivatives have shown broad-spectrum activity against bacteria and fungi.[2][3][24][25]

G A Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C

Sources

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a Kinase Inhibitor

Authored by: A Senior Application Scientist

Abstract

The heterocylic scaffold of thiazole is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged structure in medicinal chemistry. This guide provides a comprehensive framework for the investigation of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, a novel small molecule, as a potential kinase inhibitor. We will delineate a strategic, multi-tiered approach, commencing with initial kinase panel screening and progressing through detailed mechanistic studies and cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and actionable experimental protocols to thoroughly characterize this compound and assess its therapeutic potential.

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural feature allows it to act as a versatile pharmacophore, capable of forming hydrogen bonds, halogen bonds, and other non-covalent interactions with the kinase active site. The strategic placement of substituents on the thiazole core can be exploited to achieve high potency and selectivity for specific kinase targets. The subject of this guide, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, features a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position, offering multiple points for potential interaction with a kinase active site.

Initial Characterization and Purity Assessment

Prior to any biological evaluation, the identity and purity of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid must be rigorously established.

Synthesis

A plausible synthetic route for 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid would involve a Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone.

Analytical Characterization

A comprehensive analytical package is essential to confirm the structure and purity of the synthesized compound.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the methoxymethyl, thiazole, and carboxylic acid protons and carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.

In Vitro Kinase Inhibitory Profiling

A tiered approach to kinase screening is recommended to efficiently identify potential targets and manage resources.

Primary Kinase Panel Screen

The initial step is to screen 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid against a broad panel of kinases at a single, high concentration (e.g., 10 µM). This will provide a preliminary "hit list" of kinases that are significantly inhibited by the compound.

Experimental Protocol: Primary Kinase Screen

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.

  • Assay Format: A common method is a radiometric assay using ³³P-ATP, or a non-radioactive luminescence-based assay that measures ATP consumption.

  • Compound Preparation: Prepare a stock solution of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Assay Execution: Perform the kinase reactions in the presence of the compound (10 µM) and a control (DMSO).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the control.

Dose-Response and IC₅₀ Determination

For the "hits" identified in the primary screen, the next step is to determine their half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution).

  • Kinase Assay: Perform the kinase assay for each "hit" kinase with the range of compound concentrations.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Mechanism of Action Studies

Understanding how 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid inhibits its target kinase(s) is crucial for its development.

ATP Competition Assays

A key question is whether the compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase.

Experimental Protocol: ATP Competition Assay

  • Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.

Cellular Target Engagement

Confirming that the compound interacts with its intended target in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heat Challenge: Heat the cell lysates to various temperatures.

  • Protein Analysis: Analyze the soluble fraction of the target kinase by Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Cellular Activity Profiling

The ultimate goal is to determine if the compound has a desirable effect on cancer cells.

Cell Viability Assays

These assays measure the compound's ability to inhibit cell growth or induce cell death.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Plating: Plate cancer cell lines of interest in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound.

  • Assay Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a colorimetric or luminescent readout.

  • GI₅₀ Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI₅₀).

Pathway Modulation Analysis

If the target kinase is part of a known signaling pathway, it is important to assess whether the compound modulates that pathway in cells.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.

  • Data Analysis: A decrease in the phosphorylation of downstream substrates indicates on-target pathway inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid structure can lead to the identification of analogs with improved potency, selectivity, and drug-like properties.

SAR_Strategy cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Desired Improvements Lead 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid R1 2-Position (Methoxymethyl) Lead->R1 Modify Chain Length/ Branching R2 4-Position (Carboxylic Acid) Lead->R2 Esterification/ Amidation R3 5-Position (Thiazole Ring) Lead->R3 Substitution (e.g., Halogens) Potency Increased Potency (Lower IC50) R1->Potency Selectivity Improved Kinase Selectivity R1->Selectivity ADME Favorable ADME Properties R2->ADME R3->Potency R3->Selectivity

Caption: A flowchart illustrating a Structure-Activity Relationship (SAR) strategy.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the evaluation of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a potential kinase inhibitor. The proposed workflow, from initial screening to cellular characterization, provides a robust framework for decision-making in a drug discovery program. Positive outcomes from these studies would warrant further investigation into in vivo efficacy, pharmacokinetics, and toxicology, paving the way for potential clinical development.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Ayati, A., Moghaddam, S. Z., Bakhshayesh, T. O., & Emami, S. (2020). A review on the therapeutic potential of thiazole-based compounds. European Journal of Medicinal Chemistry, 193, 112196. [Link]

  • Jafari, M., Javid, N., & Saboury, A. A. (2017). Cellular thermal shift assay (CETSA) and its applications in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 147, 43-50. [Link]

  • Vidad, P., & Entzeroth, M. (2006). A luminescence-based generic assay for protein kinases. Journal of Biomolecular Screening, 11(2), 154-162. [Link]

Methodological & Application

synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Hantzsch reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid via the Hantzsch Reaction

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Its prevalence is due to the ring's aromatic nature and its ability to engage in various biological interactions. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this heterocyclic scaffold.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4]

This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a valuable building block for pharmaceutical research. The synthesis is presented as a two-step process: (1) the core Hantzsch condensation to form the ethyl ester of the target molecule, followed by (2) saponification to yield the final carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, and offer insights into experimental choices to ensure reproducibility and high yield.

Reaction Scheme & Mechanism

The overall synthesis proceeds as follows:

Step 1: Hantzsch Thiazole Synthesis Ethyl 2-chloroacetoacetate reacts with 2-methoxyethanethioamide to form Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.

Step 2: Saponification The resulting ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established mechanism. The formation of the aromatic thiazole ring is a significant thermodynamic driving force for the reaction.[5]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone, displacing the halide ion.[4]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the ketone carbonyl carbon.[4]

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form the non-aromatic thiazoline ring.

  • Aromatization: The final step involves the loss of a proton to achieve the stable, aromatic thiazole ring system.

Hantzsch_Mechanism reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate (via SN2) reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate (Thiazoline) intermediate2->intermediate3 Dehydration (-H2O) product Aromatic Thiazole intermediate3->product Aromatization (-H+)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed at all times. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

Part 1: Synthesis of Ethyl 2-(Methoxymethyl)-1,3-thiazole-4-carboxylate

This core step involves the cyclocondensation reaction. The choice of absolute ethanol as a solvent is critical; it effectively dissolves both starting materials and facilitates the reaction at reflux temperature.

Materials & Reagents

ReagentMol. Wt. ( g/mol )Moles (mmol)QuantityNotes
Ethyl 2-chloroacetoacetate164.5950.08.23 g (6.8 mL)97% purity, lachrymator
2-Methoxyethanethioamide105.1650.05.26 gAssumed 100% purity
Absolute Ethanol (EtOH)46.07-100 mLAnhydrous, 200 proof
Saturated Sodium Bicarbonate84.01-~150 mLAqueous solution (aq.)
Ethyl Acetate (EtOAc)88.11-~200 mLFor extraction
Brine--~50 mLSaturated NaCl (aq.)
Anhydrous Sodium Sulfate142.04-~10 gFor drying

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyethanethioamide (5.26 g, 50.0 mmol).

  • Dissolution: Add absolute ethanol (100 mL) to the flask and stir the mixture until the thioamide is fully dissolved.

  • Reagent Addition: Carefully add ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) to the solution dropwise at room temperature. The addition should be done over 5-10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Cooling & Concentration: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of cold, saturated aqueous sodium bicarbonate solution while stirring. This step neutralizes the HCl byproduct generated during the reaction, causing the ester product to precipitate or separate.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate. The product can be further purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.

Part 2: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Saponification is a standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide is often preferred for its high reactivity and the ease of removing its salts during workup.

Materials & Reagents

ReagentMol. Wt. ( g/mol )Moles (mmol)QuantityNotes
Ethyl 2-(methoxymethyl)-thiazole-4-carboxylate201.24~45.0From Part 1Assuming ~90% yield from Part 1
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9690.03.78 g2 equivalents
Tetrahydrofuran (THF)72.11-75 mLSolvent
Water (H₂O)18.02-75 mLCo-solvent
Hydrochloric Acid (HCl)36.46-As needed2 M aqueous solution

Step-by-Step Procedure

  • Reaction Setup: Dissolve the crude ester from Part 1 in a mixture of THF (75 mL) and water (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add lithium hydroxide monohydrate (3.78 g, 90.0 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl dropwise while stirring to acidify the solution to a pH of approximately 2-3.[7] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water to remove any remaining inorganic salts. Dry the product under vacuum to yield 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a solid.

Synthesis_Workflow start Reactants: Ethyl 2-chloroacetoacetate 2-Methoxyethanethioamide reflux Hantzsch Reaction (EtOH, Reflux, 4-6h) start->reflux workup1 Workup & Extraction (NaHCO3, EtOAc) reflux->workup1 ester Intermediate Product: Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate workup1->ester hydrolysis Saponification (LiOH, THF/H2O, RT, 12-18h) ester->hydrolysis workup2 Acidic Workup (HCl to pH 2-3) hydrolysis->workup2 product Final Product: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid workup2->product

Caption: Overall workflow for the synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Royal Society of Chemistry Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • CUTM Courseware. Thiazole. Available from: [Link]

Sources

Application Notes and Protocols for Developing In-Vitro Assays for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, represents a promising candidate for drug discovery, combining the proven biological relevance of the thiazole-4-carboxylic acid moiety with a unique methoxymethyl substitution. The initial stages of characterizing such a compound necessitate the development of robust and relevant in-vitro assays to elucidate its mechanism of action and quantify its potency.

This guide provides detailed application notes and step-by-step protocols for two distinct in-vitro assays designed to probe the potential bioactivity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. These assays are based on scientifically plausible hypothetical targets for thiazole derivatives: the inhibition of matrix metalloproteinases (MMPs) and the modulation of the NF-κB inflammatory signaling pathway.

The protocols herein are designed to be self-validating systems, incorporating essential controls and data analysis steps to ensure scientific rigor and trustworthiness. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the assay principles.

Application Note 1: A Fluorometric Assay for Matrix Metalloproteinase-9 (MMP-9) Inhibition

Scientific Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-9, is implicated in various pathological processes, including tumor metastasis and inflammation. Several thiazole derivatives have been identified as MMP inhibitors, making this a plausible target class for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.[1][2]

This protocol describes a sensitive fluorometric assay to screen for and characterize inhibitors of MMP-9. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that is specifically cleaved by MMP-9. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by MMP-9, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of fluorescence increase.

Experimental Workflow for MMP-9 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - MMP-9 Assay Buffer - MMP-9 Enzyme - MMP-9 Substrate - Test Compound Dilutions prep_plate Prepare 96-well plate: - Add Assay Buffer - Add Test Compound/Controls prep_reagents->prep_plate add_enzyme Add MMP-9 Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (5 min, 37°C) add_enzyme->pre_incubate add_substrate Add MMP-9 Substrate pre_incubate->add_substrate read_plate Measure Fluorescence (Ex/Em = 490/520 nm) in kinetic mode for 30 min at 37°C add_substrate->read_plate analyze_data Analyze Data: - Plot Fluorescence vs. Time - Calculate Reaction Rates - Determine % Inhibition and IC50 read_plate->analyze_data

Caption: Workflow for the MMP-9 fluorescent inhibition assay.

Detailed Protocol for MMP-9 Inhibition Assay

Materials:

  • Recombinant human MMP-9 enzyme

  • MMP-9 specific FRET substrate

  • MMP-1 Assay Buffer

  • Inhibitor Control (e.g., GM6001)

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • 96-well solid black flat-bottom plates

  • Fluorescence microplate reader with kinetic capabilities

Procedure:

  • Reagent Preparation:

    • Prepare MMP-9 Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the lyophilized MMP-9 enzyme with the assay buffer to the desired stock concentration. Keep on ice.

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate reaction mixtures to the wells of a 96-well plate as described in the table below.

    • Enzyme Control: 50 µL of assay buffer.

    • Vehicle Control: 50 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.

    • Inhibitor Control: 50 µL of a known MMP-9 inhibitor (e.g., GM6001) at a concentration known to give significant inhibition.

    • Test Compound: 50 µL of the serially diluted 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

  • Enzyme Addition and Pre-incubation:

    • Prepare an "Enzyme Mix" by diluting the MMP-9 enzyme stock in the assay buffer to a concentration that will yield a linear rate of substrate cleavage for at least 30 minutes.

    • Add 25 µL of the Enzyme Mix to all wells except the "No Enzyme Control".

    • Mix gently and incubate the plate at 37°C for 5 minutes. This pre-incubation step allows the inhibitor to interact with the enzyme before the substrate is added.

  • Substrate Addition and Fluorescence Measurement:

    • Prepare a "Substrate Mix" by diluting the FRET substrate stock in the assay buffer.

    • Add 25 µL of the Substrate Mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) every minute for 30 minutes in kinetic mode.[3]

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time. The initial reaction rate (V) is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: Calculate the percentage of MMP-9 inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100 where V_vehicle is the reaction rate of the vehicle control and V_inhibitor is the reaction rate in the presence of the test compound.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterValue
Z'-factor > 0.5
Signal-to-Background > 10
IC50 (GM6001) ~10 nM
IC50 (Test Compound) To be determined
DMSO Tolerance < 1%
Substrate Km ~5 µM
Linearity (Time) Up to 30 min
Enzyme Concentration 1-5 ng/well

Table 1: Example Assay Validation Parameters for MMP-9 Inhibition Assay.

Application Note 2: A Cell-Based Luciferase Reporter Assay for NF-κB Signaling Pathway Modulation

Scientific Rationale

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB signaling pathway is a hallmark of many inflammatory diseases. Given the known anti-inflammatory properties of many thiazole derivatives, it is plausible that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may exert its effects by modulating this pathway.[4]

This protocol describes a cell-based luciferase reporter assay to assess the inhibitory effect of the test compound on NF-κB activation. The assay utilizes a stable cell line (e.g., HEK293) that contains a luciferase reporter gene under the control of NF-κB response elements. When the NF-κB pathway is activated by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB activity. A reduction in the luminescence signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[5][6]

NF-κB Signaling and Reporter Assay Principle

cluster_pathway Cellular Pathway cluster_assay Assay Readout cluster_inhibition Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB RE NF-κB Response Element NFkB->RE Luc Luciferase Gene RE->Luc Light Light Emission (Luminescence) Luc->Light Luciferin Luciferin (Substrate) Luciferin->Light Test_Compound 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Test_Compound->IKK Inhibits

Caption: NF-κB signaling pathway and the principle of the luciferase reporter assay.

Detailed Protocol for NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (human recombinant)

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium. Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in serum-free DMEM.

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound to the respective wells. Include a "Vehicle Control" with DMSO at the same final concentration.

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation of NF-κB Pathway:

    • Prepare a solution of TNF-α in serum-free DMEM at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL, to be optimized).

    • Add 10 µL of the TNF-α solution to all wells except the "Unstimulated Control" wells.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Remove the medium from the wells.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Relative Luminescence Units (RLU): The raw output from the luminometer is in RLU.

  • Determine Percent Inhibition: Calculate the percentage of NF-κB inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RLU_stimulated_inhibitor - RLU_unstimulated) / (RLU_stimulated_vehicle - RLU_unstimulated)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterValue
Cell Line HEK293-NF-κB-luc
Stimulant TNF-α (10 ng/mL)
Incubation Time (Stimulation) 6 hours
Z'-factor > 0.6
Signal-to-Background > 50
IC50 (Positive Control - e.g., Bay 11-7082) ~5 µM
IC50 (Test Compound) To be determined
DMSO Tolerance < 0.5%

Table 2: Example Assay Validation Parameters for NF-κB Luciferase Reporter Assay.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in-vitro characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. By employing both a target-based enzymatic assay and a pathway-focused cell-based assay, researchers can gain valuable insights into the compound's potential mechanism of action and its potency. These assays are designed for high-throughput screening and can be readily adapted for more detailed mechanistic studies. The principles of self-validation and clear scientific rationale embedded in these protocols will ensure the generation of high-quality, reliable data, paving the way for the further development of this promising thiazole derivative.

References

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2017). PubMed. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. [Link]

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2017). Bentham Science Publishers. [Link]

Sources

cell-based assay protocol using 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Assessing the Cytotoxic Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Thiazole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4] Their therapeutic efficacy often stems from their ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular pathways.[5][6] This application note provides a detailed protocol for conducting a preliminary cell-based assay to evaluate the cytotoxic potential of a specific novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Given that many thiazole derivatives exhibit antiproliferative effects, a logical first step in characterizing this novel compound is to assess its impact on cancer cell viability.[5][7][8] This protocol utilizes a robust and widely adopted method, the MTS assay, to quantify cellular metabolic activity as an indicator of cell viability. The assay is performed on HeLa cells, a common and well-characterized human cervical adenocarcinoma cell line, providing a reliable model for initial cytotoxic screening.

This guide is designed for researchers in drug discovery and cell biology, offering a self-validating framework that explains the causality behind experimental choices, ensuring both reproducibility and scientific rigor.

Principle of the MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by viable, metabolically active cells. Dehydrogenase enzymes found in living cells reduce the MTS reagent, in the presence of an electron coupling reagent (phenazine methosulfate; PMS), into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture. This conversion is measured by reading the absorbance at 490 nm. A decrease in the absorbance value in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis p1 Prepare Cell Culture Media & Reagents p2 Culture & Passage HeLa Cells p1->p2 e1 Seed HeLa Cells in 96-Well Plate (10,000 cells/well) p2->e1 p3 Prepare Compound Stock (100 mM in DMSO) p4 Create Serial Dilutions of Compound p3->p4 e3 Treat Cells with Compound Dilutions & Controls p4->e3 e2 Incubate for 24 hours (37°C, 5% CO2) e1->e2 e2->e3 e4 Incubate for 48 hours e3->e4 a1 Add MTS Reagent to each well e4->a1 a2 Incubate for 1-4 hours a1->a2 a3 Measure Absorbance at 490 nm a2->a3 d1 Subtract Background Absorbance a3->d1 d2 Calculate % Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for assessing the cytotoxicity of the test compound.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acidBiosynthCustom Synthesis
HeLa human cervical cancer cell lineATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
PBS, pH 7.4, sterile-filteredGibco10010023
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
Doxorubicin Hydrochloride (Positive Control)Sigma-AldrichD1515
96-well flat-bottom cell culture plates, sterileCorning3596

Protocol: Step-by-Step Methodology

Part 1: Compound Preparation

The solubility of the test compound is a critical parameter. As a carboxylic acid, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is predicted to have moderate aqueous solubility, but using an organic solvent is recommended for creating a high-concentration stock solution.

  • Prepare 100 mM Stock Solution: Dissolve 1.73 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.19 g/mol ) into 100 µL of cell culture-grade DMSO. Vortex thoroughly until fully dissolved.

  • Store Stock Solution: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium (DMEM + 10% FBS + 1% Pen/Strep). A common starting range is from 100 µM down to 0.1 µM.

    • Rationale: Preparing fresh dilutions in media for each experiment is crucial. The final concentration of DMSO in the media applied to the cells should not exceed 0.5% to avoid solvent-induced toxicity.

Part 2: Cell Culture and Seeding
  • Cell Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Rationale: Seeding a consistent number of cells is essential for reproducible results. 10,000 cells per well is a standard density that allows for growth during the incubation period without reaching over-confluence.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.

Part 3: Cell Treatment
  • Prepare Treatment Plate: After 24 hours, carefully remove the medium from the wells.

  • Add Treatments: Add 100 µL of the prepared compound working solutions to the respective wells in triplicate.

  • Include Controls (Crucial for Data Integrity):

    • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration. This control group represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent, such as Doxorubicin (e.g., at 10 µM). This confirms that the assay system can detect a cytotoxic response.

    • Media Blank: Wells containing only complete culture medium (no cells). This is used for background subtraction.

  • Incubation: Return the plate to the incubator for 48 hours. The incubation time can be optimized (e.g., 24, 48, or 72 hours) depending on the expected mechanism and potency of the compound.

Part 4: MTS Assay and Data Acquisition
  • Add MTS Reagent: Following the 48-hour treatment incubation, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Incubate: Incubate the plate for 1 to 4 hours at 37°C in the incubator.

    • Rationale: The incubation time should be consistent across all experiments. Monitor the color development in the vehicle control wells. The reaction should be stopped when the color is sufficiently developed but before the absorbance values plateau or exceed the linear range of the plate reader.

  • Measure Absorbance: Gently shake the plate to mix the contents and measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance from the media blank wells. Subtract this value from the absorbance reading of all other wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Example Data Presentation

Compound Concentration (µM)Average Absorbance (490 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.085100.0%
0.11.2310.07998.2%
11.1580.09192.3%
100.7890.06262.9%
500.3150.04125.1%
1000.1500.02512.0%
Doxorubicin (10 µM)0.1120.0198.9%

Calculated IC₅₀: 15.8 µM

Conceptual Pathway of Cytotoxicity

While the precise mechanism of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is unknown, a cytotoxic compound typically induces cell death through pathways like apoptosis or necrosis. This can be investigated in follow-up assays (e.g., Annexin V staining for apoptosis).

G cluster_outcomes Cellular Response compound 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid cell HeLa Cell compound->cell Interacts with unknown target(s) apoptosis Programmed Cell Death (Apoptosis) cell->apoptosis Induces necrosis Uncontrolled Cell Death (Necrosis) cell->necrosis Induces viability Metabolic Activity (MTS Assay Signal) apoptosis->viability Decrease necrosis->viability Decrease

Caption: Potential outcomes of compound treatment leading to reduced cell viability.

References

  • Chen, J., et al. (2015). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PLoS ONE, 10(3), e0118158. Available from: [Link]

  • da Silva, M. S., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 596-607. Available from: [Link]

  • Hassan, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0297593. Available from: [Link]

  • White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274-276. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29337–29352. Available from: [Link]

  • Hassan, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(2), e0297593. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 227-259. Available from: [Link]

  • Kumar, V., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(11), 4381. Available from: [Link]

  • Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 18(10), 12056-12071. Available from: [Link]

  • Singh, S., & Kumar, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 747–762. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]

Sources

analytical techniques for characterizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in fragment-based drug discovery (FBDD) targeting enzyme inhibitors and receptor modulators.[1] Its structural integrity relies on the stability of the ether linkage and the thiazole core.

This guide provides a validated analytical framework for the characterization of this compound. It addresses the challenges of analyzing amphoteric heterocycles and establishes protocols for purity assessment (HPLC-UV), structural confirmation (NMR, MS), and solid-state profiling.[1]

Physicochemical Profile

The following properties define the analytical window for method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₆H₇NO₃SMonoisotopic Mass: 173.01
Molecular Weight 173.19 g/mol Detection: ESI-MS (Low MW range)
Appearance White to off-white solidColor change indicates oxidation/degradation
Solubility DMSO, Methanol, dilute AlkaliPoor solubility in acidic water; dissolve in DMSO for stock
pKa (Predicted) COOH: ~3.2 | Thiazole N: ~1.5Critical: Maintain pH < 2.5 in HPLC to suppress ionization
LogP (Predicted) ~0.5 - 0.8Elutes early-to-mid gradient on C18
UV Maxima ~255 nm (Thiazole core)Primary detection wavelength

Analytical Workflow Strategy

To ensure comprehensive characterization, a tiered approach is required.[1] The workflow below outlines the logical progression from crude material to certified reference standard.

AnalyticalWorkflow Raw Raw Sample Solubility Solubility Check (DMSO/MeOH) Raw->Solubility HPLC Purity Profiling (UHPLC-UV-MS) Solubility->HPLC HPLC->Raw Repurify if <95% ID Structural ID (NMR, IR) HPLC->ID If >95% Pure SolidState Solid State (DSC, TGA) ID->SolidState Report CoA Generation SolidState->Report

Figure 1: Tiered analytical workflow ensuring sample integrity before advanced characterization.

Protocol 1: Chromatographic Purity (UHPLC-UV)

Objective: To quantify purity and detect synthetic impurities (e.g., des-methyl analogues, decarboxylated byproducts).[1]

Method Rationale

The carboxylic acid moiety necessitates an acidic mobile phase to suppress ionization (keeping the analyte neutral) and prevent peak tailing caused by interaction with residual silanols.[1] Formic acid is chosen over TFA to remain MS-compatible.[1]

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Detection: PDA (210–400 nm); Extract chromatogram at 254 nm .

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Gradient Table
Time (min)% A% BCurve
0.00955Initial
1.00955Isocratic Hold
8.00595Linear Ramp
10.00595Wash
10.10955Re-equilibration
12.00955End
Sample Preparation[1][4][5]
  • Stock Solution: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate if necessary.[1]

  • Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (90:10).

    • Note: If precipitation occurs upon dilution, increase ACN ratio to 50:50.[1]

Protocol 2: Structural Elucidation (NMR & MS)

Objective: Unequivocal identification of the molecular structure.[1]

Mass Spectrometry (ESI)[1]
  • Mode: Positive (ESI+) and Negative (ESI-)[1]

  • Expected Signals:

    • ESI+: m/z 174.02 [M+H]⁺ (Base peak)[1]

    • ESI-: m/z 172.00 [M-H]⁻ (Strong signal due to COOH)[1]

    • Fragmentation: Loss of CO₂ (M-44) or methoxy group (M-31) in MS/MS.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (CDCl₃ is often unsuitable due to solubility/polarity).[1]

Predicted ¹H NMR Shifts (400 MHz, DMSO-d₆):

Chemical Shift (δ) Multiplicity Integration Assignment Structural Insight
~13.0 Broad Singlet 1H -COOH Acidic proton (exchangeable)
~8.40 Singlet 1H Thiazole C5-H Characteristic aromatic signal
~4.75 Singlet 2H -CH ₂-O- Methylene bridge

| ~3.40 | Singlet | 3H | -O-CH ₃ | Methoxy group |[1]

¹³C NMR Key Signals:

  • ~162 ppm: Carboxylic Acid (C=O)[1]

  • ~170 ppm: Thiazole C2 (bonded to N and S)[1]

  • ~148 ppm: Thiazole C4

  • ~128 ppm: Thiazole C5

  • ~70 ppm: Methylene (-CH₂-)[1]

  • ~58 ppm: Methoxy (-OCH₃)[1]

Protocol 3: Solid-State Characterization

Objective: Determine thermal stability and volatile content (solvates/hydrates).[1]

Differential Scanning Calorimetry (DSC)[1]
  • Pan: Tzero Aluminum (crimped, pinhole lid).[1]

  • Ramp: 10°C/min from 30°C to 250°C.[1]

  • Expectation: Sharp endotherm (melting point) expected between 140–180°C (analogous to similar thiazoles).[1]

    • Warning: Broadening indicates impurities.[1] An exotherm immediately following melting suggests decomposition (decarboxylation).[1]

Thermogravimetric Analysis (TGA)[1]
  • Ramp: 10°C/min to 300°C.[1]

  • Threshold: < 0.5% weight loss before melting indicates an anhydrous, non-solvated form.[1] Significant steps indicate residual solvent (check NMR).[1]

Synthesis & Impurity Profiling

Understanding the origin of the molecule aids in identifying "unknown" HPLC peaks.[1]

Common Synthetic Route (Hantzsch Synthesis): Reaction of 2-Methoxythioacetamide + Ethyl Bromopyruvate , followed by hydrolysis.[1]

ImpurityMap Start Precursors: Thioamide + Bromopyruvate Intermediate Ethyl Ester Intermediate Start->Intermediate Cyclization Impurity1 Impurity A: Unreacted Thioamide (Polar, Early Eluting) Start->Impurity1 Residual Product Target: 2-(Methoxymethyl)-1,3-thiazole-4-COOH Intermediate->Product Hydrolysis Impurity2 Impurity B: Ethyl Ester (Incomplete Hydrolysis) (Non-polar, Late Eluting) Intermediate->Impurity2 Residual Impurity3 Impurity C: Decarboxylated Thiazole (Thermal Degradant) Product->Impurity3 Heat Stress

Figure 2: Impurity fate mapping based on Hantzsch synthesis.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Hantzsch Thiazole Synthesis. Wiley.[1] (Contextual reference for synthesis mechanism).

  • European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. The thiazole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to engage in a variety of biological interactions.[1] The specific substitution pattern of a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is designed for scalability, efficiency, and robustness, with a focus on practical application in an industrial setting.

Synthetic Strategy: A Three-Stage Approach

The most efficient and scalable route to 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid is a three-stage process commencing with the synthesis of the requisite precursors, followed by a Hantzsch thiazole synthesis, and culminating in the hydrolysis of the resulting ester. This approach is favored for its reliance on well-established and high-yielding reactions.[2][3]

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Saponification 2-Methoxyacetamide 2-Methoxyacetamide Methoxythioacetamide Methoxythioacetamide 2-Methoxyacetamide->Methoxythioacetamide Thionation Lawesson's_Reagent Lawesson's Reagent Lawesson's_Reagent->Methoxythioacetamide Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl_Acetoacetate->Ethyl_2_chloro_3_oxobutanoate Chlorination Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Ethyl_2_chloro_3_oxobutanoate Ethyl_2_methoxymethyl_thiazole_4_carboxylate Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Methoxythioacetamide_ref->Ethyl_2_methoxymethyl_thiazole_4_carboxylate Ethyl_2_chloro_3_oxobutanoate_ref->Ethyl_2_methoxymethyl_thiazole_4_carboxylate Condensation Final_Product 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Ethyl_2_methoxymethyl_thiazole_4_carboxylate_ref->Final_Product Hydrolysis

Caption: Overall synthetic workflow.

Stage 1: Synthesis of Key Precursors

The success of the Hantzsch thiazole synthesis is contingent on the availability of high-purity precursors. This stage focuses on the preparation of methoxythioacetamide and ethyl 2-chloro-3-oxobutanoate.

Protocol 1: Synthesis of Methoxythioacetamide via Thionation of 2-Methoxyacetamide

The conversion of amides to their corresponding thioamides is efficiently achieved using Lawesson's reagent.[4][5] This reagent offers a mild and convenient method for thionation, generally providing high yields.[4]

  • Reaction Setup: In a suitably sized, oven-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, charge 2-methoxyacetamide (1.0 eq) and anhydrous toluene (10 vol).

  • Addition of Lawesson's Reagent: Under a nitrogen atmosphere, add Lawesson's reagent (0.55 eq) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to afford the crude methoxythioacetamide.

  • Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent system such as toluene/heptane.

ParameterValue
Scale 1.0 kg
2-Methoxyacetamide 1.0 kg (11.22 mol)
Lawesson's Reagent 2.49 kg (6.17 mol)
Toluene 10 L
Expected Yield 85-95%
Purity >95%
Protocol 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate

The chlorination of ethyl acetoacetate at the α-position is a critical step. The use of sulfuryl chloride provides a clean and efficient method for this transformation.[6]

  • Reaction Setup: Charge a multi-necked, jacketed glass reactor with ethyl acetoacetate (1.0 eq). Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HCl gas, which should be scrubbed through a caustic solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by GC or ¹H NMR.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water, while maintaining the temperature below 20 °C. Separate the organic layer.

  • Purification: The crude ethyl 2-chloro-3-oxobutanoate is typically purified by vacuum distillation to yield a colorless to pale yellow liquid.

ParameterValue
Scale 1.0 kg
Ethyl Acetoacetate 1.0 kg (7.68 mol)
Sulfuryl Chloride 1.09 kg (8.07 mol)
Expected Yield 80-90%
Purity >97% (GC)

Stage 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system from an α-haloketone and a thioamide.[3]

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Start Methoxythioacetamide + Ethyl 2-chloro-3-oxobutanoate Intermediate1 Thioester Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 3: Large-Scale Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
  • Reaction Setup: In a large, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve methoxythioacetamide (1.0 eq) in ethanol (10 vol).

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.05 eq) portion-wise at room temperature. A moderate exotherm is typically observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction for completion by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate (10 vol) and a saturated aqueous solution of sodium bicarbonate (5 vol). Stir vigorously and then separate the layers. Wash the organic layer with brine (5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate as an oil.

ParameterValue
Scale 1.0 kg
Methoxythioacetamide 1.0 kg (9.51 mol)
Ethyl 2-chloro-3-oxobutanoate 1.64 kg (9.98 mol)
Ethanol 10 L
Expected Yield 80-90%
Purity >90% (crude)

Stage 3: Saponification to the Final Product

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard saponification reaction, which can be readily scaled.

Protocol 4: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid
  • Reaction Setup: Charge a reactor with the crude ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5 vol).

  • Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate will form.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid product and wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to afford 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid as a solid.

ParameterValue
Scale 1.0 kg
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate 1.0 kg (4.64 mol)
10% NaOH (aq) 5 L
Expected Yield 90-98%
Purity >98% (HPLC)

Safety and Handling

General Precautions:

  • This synthesis should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a dry environment.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. Has a strong, unpleasant odor.

  • Thioamides: Many thioamides are suspected carcinogens. Avoid inhalation of dust and contact with skin.

  • α-Haloketones: Lachrymatory and skin irritants. Handle with care.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating the advancement of their research and development programs. The use of the Hantzsch thiazole synthesis offers a reliable and well-understood method for the core ring formation, while the subsequent saponification is a straightforward and high-yielding transformation. Careful attention to safety and handling procedures is paramount throughout the synthetic sequence.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. Available at: [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

  • MSDS Linked to catalog.xlsx. Available at: [Link]

Sources

derivatization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Derivatization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for SAR Studies Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid represents a high-value scaffold in medicinal chemistry.[1] The thiazole ring acts as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and water solubility. The C-4 carboxylic acid serves as the primary vector for diversification, while the C-2 methoxymethyl group provides a polar, non-hydrogen bond donating tail that can engage in specific hydrophobic pockets or solvent interactions.

This guide details three distinct derivatization modules designed to maximize Structure-Activity Relationship (SAR) data extraction:

  • Amide Library Generation: Rapid exploration of the R-group vector.

  • Bioisosteric Replacement: Modulation of pKa and permeability via heterocycle formation.[1]

  • Core Functionalization: Advanced scaffold hopping via Curtius rearrangement and C-5 C-H activation.

Module 1: High-Throughput Amide Library Generation

Objective: To rapidly synthesize a diverse library of amides to probe steric and electronic requirements of the binding pocket.

Strategic Insight: While HATU is the standard for small-scale discovery, T3P (Propylphosphonic anhydride) is recommended here.[1] T3P exhibits lower epimerization rates (critical if coupling chiral amines) and generates water-soluble byproducts, simplifying the workup for parallel synthesis.[1]

Protocol: T3P-Mediated Amide Coupling

Reagents:

  • Scaffold: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • Amine: Diverse R-NH2 (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the thiazole carboxylic acid (0.2 mmol) and the amine (0.22 mmol) in anhydrous EtOAc (2 mL).

  • Base Addition: Add DIPEA (0.6 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add T3P solution (0.3 mmol) dropwise.

  • Reaction: Seal the vial and stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.

  • Workup (Parallel Friendly):

    • Wash the organic layer with water (2 x 1 mL), saturated NaHCO3 (1 x 1 mL), and brine (1 x 1 mL).

    • Pass the organic layer through a phase separator frit (hydrophobic).[1]

    • Concentrate in vacuo.[1]

  • Purification: If purity <95%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Coupling Reagent Comparison

FeatureHATUT3P (Recommended)EDC/HOBt
Reactivity Very HighHighModerate
Byproducts Tetramethylurea (difficult to remove)Water-soluble phosphates (easy wash)Urea derivatives
Racemization Risk ModerateLowLow
Cost HighModerateLow

Module 2: Bioisosteric Replacements (1,2,4-Oxadiazoles)

Objective: Replace the amide/ester linkage with a 1,2,4-oxadiazole ring to improve metabolic stability (resistance to amidases) and modulate lipophilicity (LogP).

Mechanism: This protocol utilizes the condensation of the thiazole acid with an amidoxime.[1]

Protocol: One-Pot Synthesis of 1,2,4-Oxadiazoles

Reagents:

  • Scaffold: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Amidoxime: R-C(NH2)=NOH (Prepared from corresponding nitrile)

  • Activator: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt

  • Solvent: DMF or Dioxane

Step-by-Step Procedure:

  • Activation: Dissolve the thiazole acid (0.5 mmol) in anhydrous DMF (3 mL). Add CDI (0.6 mmol) and stir at RT for 30 minutes. CO2 evolution will be observed.

  • Addition: Add the aryl/alkyl amidoxime (0.55 mmol). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Critical Check: Monitor the disappearance of the intermediate (M+18 mass usually visible on LCMS) to the cyclized product (M-18).

  • Workup: Dilute with EtOAc, wash extensively with water to remove DMF.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Module 3: Advanced Core Functionalization

Objective: Modify the core scaffold itself to access novel IP space or alter the vector geometry.

A. Curtius Rearrangement (Acid → Amine)

Converts the C-4 acid into a C-4 amino group, allowing for reverse-amide or urea synthesis.[1]

Protocol:

  • Dissolve thiazole acid (1.0 equiv) in tert-Butanol (tBuOH) .

  • Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) and Triethylamine (1.2 equiv).[1]

  • Heat to reflux (85°C) for 6–12 hours.

    • Mechanism:[1][2][3][4] The acid converts to the acyl azide -> thermal rearrangement to isocyanate -> trapping by tBuOH to form the Boc-protected amine .[1]

  • Deprotect with TFA/DCM (1:1) to yield the free amine: 2-(Methoxymethyl)thiazol-4-amine .[1]

B. C-H Activation (C-5 Arylation)

The C-5 position of the thiazole ring is susceptible to Pd-catalyzed C-H activation.[1] The C-4 ester/amide can act as a directing group or simply electronically bias the ring.[1]

Protocol (Ligandless Pd-Catalysis):

  • Substrate: Methyl ester of the starting acid (protect acid first).[1]

  • Reagents: Aryl Bromide (Ar-Br, 1.5 equiv), Pd(OAc)2 (5 mol%), KOAc (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide).[1]

  • Conditions: Heat at 120°C for 16 hours in a sealed tube under Argon.

  • Result: Introduction of an aryl group at the C-5 position.

Visual Workflows (Graphviz)

Diagram 1: Strategic Derivatization Decision Tree

Thiazole_SAR_Strategy Start 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Path1 Amide Coupling (R-NH2) Start->Path1 Standard SAR Path2 Bioisostere Synthesis (Amidoximes) Start->Path2 pKa Modulation Path3 Core Modification (Scaffold Hopping) Start->Path3 Novel IP Prod1 Thiazole-4-Carboxamides (Library Generation) Path1->Prod1 T3P/DIPEA Prod2 1,2,4-Oxadiazoles (Metabolic Stability) Path2->Prod2 CDI/Heat Inter3 Curtius Rearrangement (DPPA, tBuOH) Path3->Inter3 Inter4 C-H Activation (Pd(OAc)2, Ar-Br) Path3->Inter4 Prod3 4-Amino-Thiazoles (Ureas/Reverse Amides) Inter3->Prod3 TFA Deprotection Prod4 5-Aryl-Thiazoles (Deep SAR) Inter4->Prod4 Hydrolysis

Caption: Decision tree illustrating the three primary derivatization pathways: Amide coupling, Bioisosteric replacement, and Core modification.

Diagram 2: 1,2,4-Oxadiazole Synthesis Mechanism

Oxadiazole_Synthesis Acid Thiazole Acid Act Active Acyl Imidazole Acid->Act CDI, DMF RT, 30 min Int O-Acyl Amidoxime (Intermediate) Act->Int + Amidoxime RT, 1h Prod 1,2,4-Oxadiazole Int->Prod Cyclodehydration 110°C, 4h (-H2O)

Caption: Step-by-step mechanistic workflow for the conversion of the thiazole acid to the 1,2,4-oxadiazole bioisostere.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016.[1]

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles."[5] Tetrahedron Letters, 2009.[1]

  • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[6] ChemMedChem, 2018.[1]

  • Roger, J., et al. "Palladium-Catalyzed Direct Arylation of 5-Membered Heterocycles."[1] Topics in Current Chemistry, 2010.

  • Pinninti, S. K., et al. "Synthesis and Biological Evaluation of Amide Derivatives of Thiazoles as Anticancer Agents."[7] International Research Journal of Pharmacy, 2018.[1][7]

Sources

High-Fidelity Kinase Inhibition Profiling of Thiazole Scaffolds: A Luminometric ADP-Detection Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Thiazole Paradox

Thiazole rings are a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved kinase inhibitors like Dasatinib and Dabrafenib . Their planar geometry and capacity for hydrogen bonding (via the nitrogen acceptor and sulfur donor/acceptor interactions) allow them to mimic the adenine ring of ATP, making them potent Type I or Type II ATP-competitive inhibitors.

However, thiazoles present distinct bioanalytical challenges that generic protocols fail to address:

  • Solubility & Aggregation: Many thiazole derivatives are highly lipophilic and prone to colloidal aggregation in aqueous buffers, leading to false-positive "promiscuous" inhibition.

  • Spectral Interference: Thiazoles are often fluorogenic. Traditional fluorescence-based assays (e.g., TR-FRET, FP) carry a high risk of signal interference.

  • Mechanism: As ATP-competitive inhibitors, their potency (

    
    ) is heavily dependent on ATP concentration relative to the kinase 
    
    
    
    .

Protocol Selection: This guide utilizes a Luminometric ADP-Detection Assay (e.g., ADP-Glo™) .

  • Why? It measures the universal product (ADP) rather than a specific substrate modification. Crucially, the readout is generated by luciferase (luminescence), which is spectrally distinct from the fluorescence often emitted by thiazole compounds, minimizing false negatives/positives.

Pre-Experimental Validation (The "Go/No-Go" Gates)

Before running the inhibition plate, you must validate the system against thiazole-specific artifacts.

A. Solvent Tolerance & Solubility

Thiazoles require DMSO for solubilization, but kinases are sensitive to organic solvents.

  • Action: Determine the kinase's DMSO tolerance threshold.[1] Most kinases tolerate 1-2% DMSO.

  • Thiazole Specific: Visually inspect 10 mM DMSO stocks for precipitation. If "crashing out" occurs upon dilution into the reaction buffer, the compound is insoluble at that concentration.

  • Rule: Final assay DMSO concentration must be constant across all wells (e.g., exactly 1%).

B. The Aggregation Counter-Screen (Critical for Thiazoles)

Thiazoles are notorious for forming colloidal aggregates that sequester enzymes, causing non-specific inhibition.

  • Validation Step: Run a pilot

    
     curve in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100  or 0.01% Tween-80 ).
    
  • Logic: If the

    
     shifts significantly (>3-fold) or inhibition disappears with detergent, the compound is likely a false-positive aggregator.
    

Experimental Setup & Visual Workflows

Mechanism of Action & Interference Risks

The following diagram illustrates how thiazoles compete with ATP and where experimental artifacts arise.

ThiazoleMechanism Thiazole Thiazole Compound (Lipophilic/Planar) Kinase Kinase Active Site (Gatekeeper Residue) Thiazole->Kinase Competitive Binding (H-bonds) Aggregation Colloidal Aggregation (False Positive) Thiazole->Aggregation High Conc. Low Solubility Fluorescence Autofluorescence (Interference in FRET) Thiazole->Fluorescence Excitation ATP ATP (Cofactor) ATP->Kinase Native Binding Aggregation->Kinase Sequesters Enzyme Detergent 0.01% Triton X-100 Detergent->Aggregation Disrupts

Caption: Thiazole binding mechanism vs. common assay artifacts (aggregation and fluorescence). Detergent counter-screens are essential to distinguish true binding.

Assay Workflow: ADP-Glo Protocol

This workflow ensures a robust, self-validating execution.

AssayWorkflow cluster_0 1. Preparation cluster_1 2. Kinase Reaction cluster_2 3. Detection (ADP-Glo) Stock Compound Stock (10mM in DMSO) SerialDil Serial Dilution (100% DMSO) Stock->SerialDil Intermediate Buffer Dilution (4x Conc, 4% DMSO) SerialDil->Intermediate Plate 384-Well Plate Intermediate->Plate Incubate Incubate (60 min, RT) Plate->Incubate AddEnz + Kinase/Substrate AddEnz->Plate AddATP + ATP (at Km) AddATP->Plate Stop Add ADP-Glo™ Reagent (Depletes ATP) Incubate->Stop Convert Add Detection Reagent (ADP -> ATP -> Light) Stop->Convert Read Read Luminescence Convert->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay, ensuring constant DMSO concentration and precise timing.

Detailed Protocol: Luminometric ADP-Detection

Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35 (or Triton X-100), 1 mM DTT.
    
  • Substrate: Peptide/Protein specific to the kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).

  • ATP: Ultra-pure. Concentration must be set to the

    
     of the kinase  to ensure sensitivity to competitive inhibitors.
    
  • Detection Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Plate: 384-well Low Volume White Polystyrene (to reflect luminescence).

Step-by-Step Methodology
Step 1: Compound Preparation (The "DMSO Lock")

Objective: Maintain constant DMSO to prevent solvent artifacts.

  • Prepare 100x stock solutions of the thiazole compound in 100% DMSO (e.g., 10-point dose response, 3-fold serial dilution).

  • Dilute these stocks 1:25 into 1x Kinase Buffer to create a "4x Working Solution" (now at 4% DMSO).

  • Control Wells: Prepare "No Compound" wells containing only 4% DMSO in buffer.

Step 2: Reaction Assembly (384-Well Plate)

Total Volume: 10 µL

  • Transfer: Add 2.5 µL of 4x Compound Working Solution to assay wells. (Final DMSO in assay = 1%).

  • Enzyme Addition: Add 2.5 µL of 4x Kinase/Substrate Mix .

    • Note: Pre-incubate compound and kinase for 10-15 mins if checking for slow-binding kinetics (common with some Type II inhibitors).

  • Initiation: Add 5 µL of 2x ATP Solution to start the reaction.

  • Controls:

    • High Control (HC): Enzyme + Substrate + ATP + DMSO (No inhibitor). Represents 100% activity.

    • Low Control (LC): Buffer + Substrate + ATP + DMSO (No enzyme). Represents 0% activity (background).

  • Incubation: Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes.

Step 3: Detection (Two-Step Termination)
  • Depletion: Add 10 µL of ADP-Glo™ Reagent .

    • Mechanism:[2][3] Stops the kinase reaction and digests all unreacted ATP.[4][5]

    • Incubation: 40 minutes at RT.[6][5][7]

  • Detection: Add 20 µL of Kinase Detection Reagent .

    • Mechanism:[2][3] Converts generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[4][6][5][7]

    • Incubation: 30-60 minutes at RT.[5]

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec/well).

Data Analysis & Quality Control

Quantitative Metrics

Summarize your data using the following structure to ensure statistical validity.

MetricFormula/DefinitionAcceptance Criteria
Signal-to-Background (S/B) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


(Ideal

)
Z' Factor $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{\mu_{HC} - \mu_{LC}
% Inhibition

N/A
IC50 4-Parameter Logistic Fit (Hill Slope)Hill Slope

  • 
    : Mean signal
    
  • 
    : Standard deviation
    
  • Hill Slope Warning: If the Hill Slope is steep (

    
    ), suspect colloidal aggregation .
    
Troubleshooting Thiazole-Specific Issues
ObservationProbable CauseCorrective Action
Steep Hill Slope (< -2.0) AggregationAdd 0.01% Triton X-100 to kinase buffer; re-test.
High Background in LC ATP ContaminationUse ultra-pure ATP; ensure ADP-Glo reagent incubation is sufficient (40 min).
Inconsistent IC50 Solubility LimitCheck compound stock for precipitate; lower max concentration.
Signal Drift TemperatureEquilibrate all reagents to RT before pipetting.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Application Notes.[6][7] (Accessed 2024). Link

  • Zhang, Z., et al. (2020).[8] 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.[8][9] Current Topics in Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Aggregation. (2017).[2] Link

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Link

  • Dahlin, J. L., et al. (2015).[10][11] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[11] Journal of Medicinal Chemistry.[3][10] Link

Sources

Comprehensive Methodologies for Assessing the In Vitro Cytotoxicity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Preamble: Contextualizing the Cytotoxicity Assessment of a Novel Thiazole Derivative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Derivatives of thiazole-4-carboxylic acid, in particular, have been investigated for their potential as anticancer agents.[3] Given this precedent, any novel thiazole derivative, such as 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, warrants a thorough investigation of its cytotoxic profile. This is a critical step in preclinical drug development to determine therapeutic potential and potential toxicity.[4]

This guide provides a comprehensive, multi-tiered strategy for assessing the in vitro cytotoxicity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. We move beyond a single-endpoint assay to build a more complete narrative of the compound's interaction with living cells, from initial screening of metabolic activity to elucidating the specific mechanisms of cell death, such as necrosis or apoptosis.

Section 1: The Strategic Framework for Cytotoxicity Profiling

A robust cytotoxicity assessment is not reliant on a single experiment but is a phased process of inquiry. The goal is to determine if the compound is cytotoxic, establish its potency (e.g., IC50), and then investigate the mechanism of cell death. A common and effective workflow involves a primary screening assay followed by more specific secondary assays to confirm and characterize the activity.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Integration Start Test Compound: 2-(Methoxymethyl)-1,3-thiazole- 4-carboxylic acid MTT Metabolic Viability Assay (MTT) - Dose-Response Curve - Determine IC50 Value Start->MTT Expose cultured cells LDH Membrane Integrity Assay (LDH) - Measures necrosis/late apoptosis MTT->LDH If cytotoxic (IC50 determined) Caspase Apoptosis Assay (Caspase-3/7) - Measures programmed cell death MTT->Caspase If cytotoxic (IC50 determined) Analysis Integrated Analysis: - Cytostatic vs. Cytotoxic? - Necrotic vs. Apoptotic? LDH->Analysis Caspase->Analysis

Figure 1: A strategic workflow for assessing compound cytotoxicity.

Section 2: Primary Screening: The Metabolic Viability (MTT) Assay

The initial step is to determine if the compound affects overall cell viability, typically by measuring the metabolic activity of a cell population. The MTT assay is a cornerstone colorimetric method for this purpose.[5]

Causality Behind the Method: This assay leverages the fact that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells, providing a robust proxy for cell viability.[6]

MTT_Principle cluster_0 In a Viable Cell Mito Mitochondria Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Enters cell DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Crystals dissolved Measure Measure Absorbance (~570 nm) DMSO->Measure

Figure 2: Principle of the MTT cell viability assay.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

Materials:

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, dissolved in sterile DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)

  • Cell culture medium (appropriate for the chosen cell line), phenol red-free medium for the MTT incubation step is recommended

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Appropriate cancer cell line (e.g., MCF-7, A549, HepG2)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Expert Insight: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and artifacts. The goal is to have cells in the exponential growth phase at the end of the treatment period.[6]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Correct for Background: Subtract the average OD of the blank wells from all other OD values.

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Treatment GroupConcentrationMean OD (570nm)% Viability
Vehicle (0.1% DMSO)01.250100%
Test Compound0.1 µM1.21096.8%
Test Compound1 µM1.05084.0%
Test Compound10 µM0.63050.4%
Test Compound50 µM0.25020.0%
Test Compound100 µM0.15012.0%

Section 3: Mechanistic Elucidation Assays

If the MTT assay reveals significant cytotoxicity (i.e., a dose-dependent decrease in viability), the next logical step is to investigate the mechanism of cell death. The two most common pathways are necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed cell death).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Causality Behind the Method: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[9] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[9] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric signal, which is directly proportional to the number of damaged cells.[10][11]

LDH_Principle cluster_0 Damaged Cell Cell Compromised Plasma Membrane LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leaks out Product Pyruvate + NADH LDH_out->Product Catalyzes conversion Substrate Lactate + NAD+ Substrate->LDH_out Formazan Formazan (Red, Soluble) Product->Formazan NADH reduces Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Product Measure Measure Absorbance (~490 nm) Formazan->Measure

Figure 3: Principle of the LDH cytotoxicity assay.

Protocol 3.1.1: LDH Assay

Procedure:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described in the MTT protocol (Protocol 2.1, steps 1-2).

  • Establish Controls: It is critical to include:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint. This represents 100% cytotoxicity.

  • Sample Collection:

    • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Expert Insight: Do not disturb the cell monolayer, as this can artificially release LDH and skew results.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution).

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Data Analysis:

  • Correct for Background: Subtract the 680 nm OD from the 490 nm OD. Subtract the OD of the medium-only blank.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Caspase-3/7 Assay for Apoptosis

Causality Behind the Method: Apoptosis is a highly regulated process characterized by the activation of a family of proteases called caspases.[12] Caspases-3 and -7 are key "executioner" caspases. Assays for their activity typically use a substrate, such as the peptide sequence DEVD, linked to a reporter molecule (e.g., a fluorophore or a luciferase).[13][14] When activated caspase-3/7 in apoptotic cells cleaves the DEVD sequence, the reporter is released, generating a detectable signal that is proportional to the level of apoptosis.[13]

Caspase_Principle cluster_0 Apoptotic Cell Caspase Activated Caspase-3/7 Cleavage Cleavage of DEVD Caspase->Cleavage Substrate Non-Fluorescent Substrate (e.g., DEVD-Reporter) Substrate->Caspase Enters cell Signal Fluorescent/ Luminescent Signal Cleavage->Signal Measure Measure Fluorescence or Luminescence Signal->Measure

Figure 4: Principle of a Caspase-3/7 apoptosis assay.

Protocol 3.2.1: Caspase-Glo® 3/7 Assay (Luminescent)

Procedure:

  • Cell Seeding and Treatment: Prepare a 96-well plate (an opaque-walled plate is required for luminescence) with cells and compound treatments as described in Protocol 2.1. A known apoptosis inducer like Staurosporine or Camptothecin should be used as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL reagent to 100 µL medium).

    • Mix the contents on a plate shaker at low speed for 1-2 minutes.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Fold Change: The data is typically presented as a fold increase in caspase activity over the vehicle control.

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)

Section 4: Integrated Data Interpretation

By combining the results from these three assays, a much clearer picture of the compound's cytotoxic mechanism emerges.

Scenario MTT Result (Viability) LDH Result (Cytotoxicity) Caspase-3/7 Result (Apoptosis) Interpretation
1 ↓↓↓↑↑↑~ or ↑The compound is cytotoxic and induces necrosis or late-stage apoptosis, causing loss of membrane integrity.
2 ↓↓↓~↑↑↑The compound is cytotoxic and induces apoptosis . Membrane integrity is initially maintained.
3 ↓↓↓~~The compound is primarily cytostatic , inhibiting cell proliferation without causing significant cell death within the tested timeframe.
4 ~~~The compound is not cytotoxic at the tested concentrations.

Arrow magnitude (e.g., ↓↓↓) indicates the strength of the effect. (~) indicates little to no change compared to the vehicle control.

This multi-assay approach provides a self-validating system. For instance, a strong apoptotic signal from the caspase assay should correlate with a decrease in viability in the MTT assay, but not necessarily with a high LDH release (unless the apoptosis is widespread and progressing to secondary necrosis). This level of detail is crucial for making informed decisions in the drug development pipeline.

References

  • Clinisciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • ResearchGate. (2011). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC. Retrieved from [Link]

  • Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Taylor & Francis. (2022). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow for interaction with a diverse range of biological targets, making it a fertile ground for the development of novel therapeutics.[2][3] Notably, several approved anti-cancer agents, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring its clinical significance.[2][3] This has spurred extensive research into novel thiazole derivatives as potential next-generation cancer therapies.[2][3][4]

This application note focuses on a specific, yet under-explored derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid . While direct in-depth studies on this particular molecule are emerging, its structural features suggest a strong potential for anti-cancer activity. Drawing upon the well-established bioactivity of related thiazole compounds, we propose a putative mechanism of action and provide a comprehensive suite of protocols for its investigation as a novel anti-cancer agent.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the known activities of similar thiazole-containing molecules, we hypothesize that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may exert its anti-cancer effects through a combination of mechanisms, primarily centered around the disruption of cellular metabolism and microtubule dynamics.

Hypothesis 1: Inhibition of Lactate Dehydrogenase (LDH) and Disruption of Warburg Metabolism

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a critical enzyme in this pathway, converting pyruvate to lactate.[5] Upregulation of LDHA is observed in numerous cancers and is associated with tumor progression and resistance to therapy.[5] Thiazole derivatives have been identified as potent inhibitors of LDH, effectively starving cancer cells of the metabolic flexibility they need to proliferate.[5] The carboxylic acid moiety of our lead compound could potentially anchor within the active site of LDHA, disrupting its catalytic activity.

LDH_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate->Pyruvate Proliferation Cell Proliferation & Survival Lactate->Proliferation Supports LDHA LDHA LDHA->Pyruvate LDHA->Lactate LDHA->Proliferation Enables Compound 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Compound->LDHA Inhibition Metabolic_Stress Metabolic Stress & Reduced Proliferation Compound->Metabolic_Stress

Caption: Proposed inhibition of LDHA by 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, leading to metabolic stress.

Hypothesis 2: Disruption of Microtubule Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by rapid polymerization and depolymerization of tubulin subunits, is a key target for many successful chemotherapeutic agents. Several series of thiazole-containing compounds have demonstrated potent anti-proliferative activity through the inhibition of tubulin polymerization.[6] We postulate that 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Workflow cluster_process Microtubule Dynamics & Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Compound->Tubulin Binds to & Inhibits Polymerization

Caption: Hypothesized disruption of microtubule polymerization by the thiazole compound, inducing cell cycle arrest and apoptosis.

Experimental Protocols for Investigating Anti-Cancer Activity

The following protocols provide a comprehensive framework for evaluating the anti-cancer potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).[7]

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (solubilized in DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-70.1
1
10
50
100
A5490.1
1
10
50
100
PC-30.1
1
10
50
100
Lactate Dehydrogenase (LDH) Activity Assay

Principle: This assay measures the activity of LDH in cell lysates by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. A decrease in LDH activity in the presence of the compound indicates inhibition.

Materials:

  • Cancer cell lysates (prepared from cells treated with the compound).

  • LDH assay buffer (containing pyruvate and NADH).

  • 96-well UV-transparent plates.

  • Microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with varying concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for a predetermined time. Harvest and lyse the cells to obtain cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to the LDH assay buffer.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH production (slope of the kinetic curve) to determine LDH activity. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. The increase in light scattering or fluorescence upon polymerization is monitored over time.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer.

  • GTP solution.

  • Fluorescent reporter dye for tubulin polymerization (optional).

  • Temperature-controlled microplate reader.

Procedure:

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin polymerization buffer, GTP, and varying concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

  • Initiation of Polymerization: Add purified tubulin to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in absorbance or fluorescence over time.

  • Data Analysis: Plot the change in signal versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.

Materials:

  • Cancer cells treated with the compound.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, ice-cold).

  • RNase A.

  • Propidium iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.

Conclusion and Future Directions

The structural attributes of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, in the context of the broader family of anti-cancer thiazole derivatives, present a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, targeting both cancer metabolism and cell division, offer the potential for a potent and multi-faceted anti-tumor effect. The experimental protocols outlined in this application note provide a robust starting point for researchers to systematically evaluate its efficacy and elucidate its precise molecular targets. Further studies, including in vivo animal models and detailed structure-activity relationship (SAR) analyses, will be crucial in advancing this promising compound towards clinical development.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. Semantic Scholar.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Publications.

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem.

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed.

  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.

  • 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Sigma-Aldrich.

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

  • What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. Guidechem.

  • 2-(Methoxymethyl)thiazole-4-carboxylic acid, 95% Purity, C6H7NO3S, 100 mg. AFEGAN.

  • 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Biosynth.

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Application Notes & Protocols: Investigating the Antifungal Potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Agents

The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. Pathogens such as Candida albicans, Cryptococcus neoformans, and various Aspergillus species are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[1][2] The existing antifungal armamentarium is limited to a few drug classes, primarily azoles, polyenes, and echinocandins, each with distinct mechanisms of action and susceptibility to resistance.[3] This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant isolates.

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities.[4][5][6] Thiazole derivatives have demonstrated considerable promise as antimicrobial agents.[3][4] This document provides a detailed guide for researchers on the evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid , a specific thiazole derivative, as a potential antifungal candidate. While extensive research on this particular molecule is emerging, this guide is built upon the established principles of antifungal drug discovery and the known activities of structurally related thiazole compounds.

Thiazole antifungals are known to function similarly to other azoles by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1] These application notes will provide detailed protocols for in vitro susceptibility testing, in silico mechanism of action studies, and in vivo efficacy evaluation to comprehensively assess the antifungal properties of this compound.

Compound Profile: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

A thorough understanding of the physicochemical properties of a test compound is fundamental for its formulation and interpretation of biological data.

PropertyValueSource
IUPAC Name 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid-
Molecular Formula C₆H₇NO₃S-
Molecular Weight 173.19 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, DMF, Methanol (predicted)-
CAS Number Not available-

Note: Some properties are predicted based on structurally similar compounds, like 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, and should be confirmed experimentally.[7]

Representative Synthesis

The synthesis of thiazole-4-carboxylic acid derivatives can be achieved through various established chemical routes.[8][9][10] A common approach involves the Hantzsch thiazole synthesis or modifications thereof. A representative, though not specific, pathway for a compound like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid could involve the reaction of a thioamide (e.g., methoxythioacetamide) with an α-halocarbonyl compound containing a carboxylic acid or ester group, which is later hydrolyzed.

Experimental Protocols for Antifungal Evaluation

The following protocols are designed to provide a robust framework for evaluating the antifungal potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid from initial screening to preliminary in vivo assessment.

In Vitro Antifungal Susceptibility Testing

The primary objective of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are the gold standard.[11][12][13]

Protocol 3.1.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

Causality: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a quantitative measure of the compound's potency.

  • Preparation of Compound Stock:

    • Dissolve 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Expert Insight: DMSO concentration in the final well should not exceed 1% (v/v) as it can affect fungal growth. Prepare intermediate dilutions in the test medium to minimize the final DMSO concentration.

  • Fungal Inoculum Preparation:

    • Subculture fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest fresh colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]

  • Microplate Assay Setup:

    • Use sterile 96-well, U-bottom microtiter plates.

    • In column 1, add 200 µL of RPMI medium (sterility control).

    • In column 12, add 100 µL of the fungal inoculum in RPMI (growth control).

    • Prepare serial two-fold dilutions of the test compound in RPMI directly in the plate (columns 2-11). Start with 200 µL of the highest concentration in column 2 and perform serial transfers of 100 µL.

    • Add 100 µL of the final fungal inoculum to each well from columns 2 to 11. The final volume in these wells will be 200 µL.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density at 530 nm.

Protocol 3.1.2: Determination of Minimum Fungicidal Concentration (MFC)

Causality: While MIC determines growth inhibition (fungistatic activity), MFC determines the concentration required to kill the fungus (fungicidal activity). This distinction is clinically important.

  • Subculturing from MIC plates:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., wells at and above the MIC).

    • Spot the aliquot onto an SDA plate.

  • Incubation and Reading:

    • Incubate the SDA plate at 35°C for 48 hours.

    • The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the SDA plate.[15]

Table 1: Illustrative Data Presentation for In Vitro Susceptibility

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Compound MFC (µg/mL)
Candida albicans ATCC 9002840.516
Candida glabrata ATCC 90030816>64
Cryptococcus neoformans H99248
Aspergillus fumigatus ATCC 204305161>64
(Note: Data are hypothetical and for illustrative purposes only.)
Workflow for In Vitro Antifungal Assessment

The following diagram outlines the logical flow for the in vitro evaluation of a novel antifungal compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assay cluster_3 Data Analysis Compound Compound Synthesis & Stock Preparation MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Fungi Fungal Strain Culture & Inoculum Preparation Fungi->MIC MFC Subculture from MIC wells (Determine MFC) MIC->MFC Wells with no growth Analysis Compare MIC/MFC to Controls MIC->Analysis MFC->Analysis

Caption: Workflow for determining MIC and MFC.

Elucidating the Mechanism of Action (MoA)

Based on the known activity of other thiazole antifungals, the hypothesized target for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is lanosterol 14α-demethylase (CYP51).[1][5] This hypothesis can be tested using computational and experimental methods.

In Silico Study: Molecular Docking

Causality: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[16][17] It provides insights into binding affinity and interaction patterns, helping to validate the hypothesized target before proceeding with more resource-intensive experiments.

Protocol 4.1.1: Docking with Fungal CYP51

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., Candida albicans CYP51) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Draw the 3D structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid using chemical drawing software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein, typically centered on the active site heme group for CYP51.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the defined site.

  • Analysis:

    • Analyze the results based on the predicted binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[18][19] A strong negative binding energy and interactions with key catalytic residues support the hypothesis.

Molecular Docking Workflow

G PDB 1. Protein Preparation (Download from PDB, remove water, add hydrogens) Grid 3. Grid Box Definition (Define active site on protein) PDB->Grid Ligand 2. Ligand Preparation (Draw 3D structure, energy minimization) Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Post-Docking Analysis (Binding energy, H-bonds, interactions) Dock->Analyze Hypothesis Validate/Reject MoA Hypothesis Analyze->Hypothesis

Caption: Computational workflow for molecular docking.

Hypothesized Mechanism of Action Pathway

The diagram below illustrates the proposed inhibition of the ergosterol biosynthesis pathway by the thiazole compound.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Inhibitor->Enzyme Inhibition Enzyme->Block Block->Ergosterol Biosynthesis

Caption: Hypothesized inhibition of ergosterol synthesis.

In Vivo Efficacy Assessment

Promising in vitro results must be validated in an animal model of infection to assess the compound's efficacy, pharmacokinetics, and toxicity in a complex biological system.[20][21]

Protocol 5.0.1: Murine Model of Systemic Candidiasis

Causality: This model mimics a disseminated Candida infection in humans and is a standard for evaluating the in vivo efficacy of new antifungal agents.[22][23]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

  • Animal Model:

    • Use 6-8 week old immunocompetent mice (e.g., BALB/c or ICR). Immunosuppression can be induced with cyclophosphamide if required for the study design.

  • Infection:

    • Prepare an inoculum of C. albicans as described in Protocol 3.1.1, but wash and resuspend the cells in sterile PBS.

    • Infect mice via tail vein injection with a lethal or sub-lethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse). The exact dose must be predetermined in pilot studies.

  • Treatment:

    • Randomly divide mice into groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., PBS with 5% Tween-80)

      • Group 2: Test compound, low dose (e.g., 1 mg/kg)

      • Group 3: Test compound, high dose (e.g., 10 mg/kg)

      • Group 4: Positive control (e.g., Fluconazole, 5 mg/kg)

    • Administer treatment (e.g., intraperitoneally or orally) starting 2-4 hours post-infection and continue once daily for 7 days.

  • Monitoring and Endpoints:

    • Survival Study: Monitor mice daily for 21 days, recording survival and clinical signs (weight loss, ruffled fur, lethargy). The primary endpoint is the percentage of surviving animals.

    • Fungal Burden Study: In a separate cohort of animals, sacrifice mice at a predetermined time point (e.g., day 4 post-infection). Aseptically remove kidneys, spleen, and liver. Homogenize the organs, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.

Table 2: Sample In Vivo Study Design

ParameterDescription
Animal Model Female BALB/c mice, 6-8 weeks old
Pathogen Candida albicans SC5314
Infection Route Intravenous (tail vein), 1 x 10⁵ CFU/mouse
Treatment Groups Vehicle, Test Compound (1 & 10 mg/kg), Fluconazole (5 mg/kg)
Administration Intraperitoneal, once daily for 7 days
Primary Endpoint Survival over 21 days
Secondary Endpoint Fungal burden (CFU/gram) in kidneys at day 4

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a potential antifungal agent. The protocols outlined here, from in vitro susceptibility testing to in silico modeling and in vivo efficacy studies, are designed to generate the robust data necessary to establish a proof-of-concept. Positive results would warrant further investigation into the compound's broader antifungal spectrum, toxicity profile, pharmacokinetic properties, and potential for synergy with existing antifungal drugs. The exploration of such novel thiazole derivatives is a critical step toward expanding our therapeutic options against life-threatening fungal infections.

References

  • EBSCO (n.d.). Thiazole antifungals. Research Starters.
  • MDPI (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Google Patents (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • NIH (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Retrieved from [Link]

  • MDPI (2023, January 31). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Retrieved from [Link]

  • NIH (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. Retrieved from [Link]

  • ResearchGate (2021, November 11). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

  • MDPI (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • NIH (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC. Retrieved from [Link]

  • Frontiers (2020, October 6). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Retrieved from [Link]

  • PMC (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • MDPI (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • ResearchGate (2008, August 6). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Retrieved from [Link]

  • Clinical Microbiology Reviews (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • ResearchGate (2008, August 9). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]

  • ResearchGate (2018, June 6). Synthesis and antifungal activity of carvacrol and thymol esters with heteroaromatic carboxylic acids. Retrieved from [Link]

  • PLOS ONE (n.d.). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]

  • SciELO Colombia (n.d.). Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Retrieved from [Link]

  • MDPI (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved from [Link]

  • NIH (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • MDPI (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Retrieved from [Link]

  • Research Square (n.d.). Molecular Docking studies on the Anti-fungal activity of Allium sativum (Garlic) against Mucormycosis (black fungus) by BIOVIA discovery studio visualizer 21.1.0.0. Retrieved from [Link]

  • PubMed Central (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved from [Link]

  • NIH (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Retrieved from [Link]

  • ResearchGate (2022, June 12). (PDF) Molecular Docking Studies, Chemical Composition, Antioxidant, Cytotoxicity, Antibacterial and Antifungal Activities of Globularia alypum Extract. Retrieved from [Link]

  • NIH (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • PMC (n.d.). Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity. Retrieved from [Link]

Sources

Application Note: High-Fidelity Measurement of Binding Affinity for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise quantification of molecular interactions is a cornerstone of modern drug discovery and development. Binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is a critical parameter for evaluating the potency and specificity of a potential therapeutic agent.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust methods to measure the binding affinity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a small molecule featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their potential as scaffolds for novel therapeutics.[2][3]

While the specific biological target of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is not universally established, this guide will use a hypothetical interaction with a protein target (e.g., a kinase, protease, or receptor) to illustrate the experimental principles. The techniques detailed herein—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—are broadly applicable to a wide range of small molecule-protein interactions.[1]

This document emphasizes the causality behind experimental choices, providing not just protocols but the scientific reasoning required to design, execute, and interpret high-quality binding affinity assays.

Biophysical Techniques for Affinity Measurement

Choosing the appropriate technique is paramount and depends on factors such as sample availability, required throughput, and the specific information needed (e.g., kinetics vs. thermodynamics). We will focus on two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) for its real-time kinetic data and Isothermal Titration Calorimetry (ITC) for its direct measurement of binding thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[4][5] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[4][6] This allows for the determination of association rates (k a ), dissociation rates (k d ), and the equilibrium dissociation constant (K D ).[6]

Principle of SPR

An SPR system detects the binding of an analyte (2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid) to an immobilized ligand (the protein target) by monitoring changes in a localized refractive index.[5][6] This change is proportional to the change in mass on the sensor surface and is reported in Resonance Units (RU).[4][6] The resulting plot of RU versus time is called a sensorgram, which provides a complete kinetic profile of the interaction.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Assay Preparation cluster_exp SPR Experiment Cycle cluster_analysis Data Analysis P1 Select & Prepare Sensor Chip (e.g., CM5) P2 Prepare Protein Ligand & Small Molecule Analyte P1->P2 P3 Define Running Buffer (e.g., HBS-EP+) P2->P3 E1 Immobilize Protein (Ligand) via Amine Coupling P3->E1 Start E2 Inject Analyte (Association) E1->E2 E3 Buffer Flow (Dissociation) E2->E3 E4 Regeneration E3->E4 A1 Reference Subtraction & Blank Correction E3->A1 Export Data E4->E2 Next Cycle (Different Concentration) A2 Fit Sensorgrams to Kinetic Model (e.g., 1:1) A1->A2 A3 Determine ka, kd, KD A2->A3 ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Titration cluster_analysis Data Analysis P1 Prepare Protein in Cell & Compound in Syringe P2 Precise Buffer Matching (Dialysis or Desalting) P1->P2 P3 Accurate Concentration Determination P2->P3 E1 Equilibrate System at Target Temperature P3->E1 Start E2 Perform Series of Small Injections E1->E2 E3 Record Heat Change per Injection E2->E3 A1 Integrate Injection Peaks to get ΔH per mole E3->A1 Export Data A2 Plot ΔH vs. Molar Ratio A1->A2 A3 Fit to Binding Isotherm (e.g., One-Set-of-Sites) A2->A3 A4 Determine KD, n, ΔH, ΔS A3->A4

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC Analysis

Objective: To determine the thermodynamic profile (K D , n, ΔH, ΔS) of the interaction between 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and a target protein.

Materials:

  • Analyte (in syringe): 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, ~100-300 µM.

  • Ligand (in cell): Target protein, ~10-20 µM.

  • Instrument: MicroCal™ ITC system or similar.

  • Buffer: A suitable buffer with a low ionization enthalpy, such as PBS or HEPES.

Methodology:

  • Sample Preparation (Critical Step):

    • Prepare both the protein and the small molecule in the exact same buffer from the same stock. Trustworthiness: Buffer mismatch is a primary source of artifacts in ITC. Dialyzing the protein against the final buffer is highly recommended to ensure a perfect match.

    • Accurately determine the concentrations of both protein and small molecule solutions.

    • Thoroughly degas all solutions before loading to prevent bubbles in the cell or syringe.

  • Instrument Setup and Loading:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Place the instrument in high-feedback mode and allow the baseline to stabilize.

  • Titration Experiment:

    • Program a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • The first injection is often smaller (e.g., 0.4 µL) and is typically discarded during analysis. Causality: This initial small injection accounts for any material that may have diffused from the syringe tip during equilibration.

  • Control Experiment:

    • Perform a control titration by injecting the small molecule solution into the buffer-filled sample cell. Trustworthiness: This measures the heat of dilution of the compound, which must be subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of [Small Molecule]/[Protein].

    • Fit the resulting binding isotherm to a suitable model (e.g., "One-Set-of-Sites") to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(K A ) , where K A = 1/K D .

Expected Data & Interpretation
ParameterValueInterpretation
Stoichiometry (n) 0.98Indicates a 1:1 binding interaction.
Affinity (K D ) 0.025 µMThe dissociation constant.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven (exothermic).
Entropy (ΔS) +5.2 cal/mol·KThe binding is entropically favorable.

This table shows a complete thermodynamic profile for the interaction. The negative ΔH suggests favorable hydrogen bonding and/or van der Waals interactions, while a positive ΔS might indicate the displacement of ordered water molecules from the binding site.

Method Comparison and Final Considerations

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surface (refractive index)Heat change in solution
Key Output Kinetics (k a , k d ), Affinity (K D )Thermodynamics (K D , n, ΔH, ΔS)
Labeling Label-freeLabel-free
Immobilization Requires protein immobilizationIn-solution (immobilization-free)
Sample Consumption Low (µg of protein)High (mg of protein)
Throughput Medium to HighLow to Medium
Common Artifacts Mass transport, non-specific bindingBuffer mismatch, heat of dilution

Expert Recommendation: For a comprehensive characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, using SPR and ITC orthogonally is highly recommended.

  • SPR is ideal for initial screening and for understanding the kinetics of the interaction—how fast the compound binds and how long it stays bound.

  • ITC provides invaluable thermodynamic data, revealing the driving forces (enthalpy and entropy) behind the binding event, which can be crucial for lead optimization.

By applying these rigorous biophysical methods, researchers can generate high-fidelity data to confidently assess the binding affinity and mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, accelerating its journey through the drug discovery pipeline.

References

  • Microscale Thermophoresis. Base Pair Biotechnologies. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Computational evaluation of protein – small molecule binding. PMC - NIH. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist. Portland Press. [Link]

  • Microscale thermophoresis. Wikipedia. [Link]

  • 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728. PubChem. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

  • Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • MicroScale Thermophoresis. NanoTemper Technologies. [Link]

  • MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes. NIH. [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462. PubChem. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. Creascript. [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

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Troubleshooting & Optimization

optimizing Hantzsch synthesis for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Ticket ID: HANTZSCH-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely encountering yield variability or purification issues in the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid .

This synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an


-haloketone.[1][2][3][4][5] For your specific target (4-carboxylic acid position), the most robust route involves an ester intermediate to avoid decarboxylation issues associated with free keto-acids.

The Pathway:

  • Condensation: 2-Methoxyethanethioamide + Ethyl bromopyruvate

    
     Ethyl 2-(methoxymethyl)thiazole-4-carboxylate.
    
  • Hydrolysis: Ester Intermediate

    
     Final Acid.
    
Workflow Visualization

The following diagram outlines the critical control points (CCPs) where the reaction typically fails.

HantzschWorkflow Start Reagents: 2-Methoxyethanethioamide + Ethyl Bromopyruvate Reaction Cyclization (Reflux) Solvent: EtOH Start->Reaction Check1 CCP 1: HBr Scavenging Reaction->Check1 HBr Generation Check1->Reaction Polymerization Risk Intermediate Ethyl Ester Intermediate Check1->Intermediate Neutralization Hydrolysis Hydrolysis (NaOH/MeOH) Intermediate->Hydrolysis Acidification Acidification (pH Adjustment) Hydrolysis->Acidification FinalProduct Target: 2-(Methoxymethyl)-1,3-thiazole- 4-carboxylic acid Acidification->FinalProduct Precipitation

Figure 1: Critical Control Points in the Hantzsch synthesis workflow. Note the HBr scavenging step is vital to prevent polymerization of the bromopyruvate.

Reagent Integrity Check (The "Hardware")

Before starting, verify your reagents. 80% of Hantzsch failures are due to degraded ethyl bromopyruvate.

ReagentCritical CheckTroubleshooting / Action
Ethyl Bromopyruvate Color: Should be clear to pale yellow. Smell: Sharp lachrymator.If Dark/Brown: It has polymerized due to autocatalytic HBr formation. Distill under vacuum immediately or discard. Do not use dark reagents.
2-Methoxyethanethioamide State: Hygroscopic solid/oil.If Wet/Sticky: Dry in a vacuum desiccator over

. Water competes as a nucleophile, reducing yield.
Solvent (Ethanol) Grade: Absolute (Anhydrous).Water content >5% can retard the dehydration step of the Hantzsch mechanism.

Optimized Protocol (The "Software")

Step A: Formation of the Thiazole Ester

Objective: Synthesize Ethyl 2-(methoxymethyl)thiazole-4-carboxylate.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-methoxyethanethioamide (1.0 equiv) in absolute Ethanol (concentration ~0.5 M).

  • Addition: Add Ethyl bromopyruvate (1.05 equiv) dropwise at room temperature.

    • Tech Note: A slight excess of the bromopyruvate drives the reaction, but too much complicates purification.

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the thioamide spot.

  • Workup (Critical):

    • Cool to room temperature.[2][4][5]

    • Concentrate the ethanol to ~20% of original volume.

    • Pour residue into saturated aqueous

      
       . Why? This neutralizes the HBr byproduct. If you skip this, the product may remain as a hydrobromide salt, which is water-soluble and will be lost in the aqueous waste.
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[5]
Step B: Hydrolysis to Carboxylic Acid

Objective: Convert the ester to the final acid.

  • Dissolution: Dissolve the crude ester in THF:Water (1:1) or MeOH:Water.

  • Base Hydrolysis: Add LiOH or NaOH (2.0 equiv). Stir at RT for 1–2 hours.

    • Validation: TLC should show a baseline spot (the carboxylate salt).

  • Isolation (The pH Crash):

    • Wash the aqueous alkaline solution with minimal DCM to remove unreacted ester/organic impurities.

    • Acidify: Carefully add 1M HCl dropwise to the aqueous layer while stirring.

    • Target pH: Adjust to pH 3–4 .

    • Observation: The product should precipitate as a white/off-white solid. Filter and dry.[2][4]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Polymerization of Ethyl Bromopyruvate. Root Cause:

  • The starting bromopyruvate was degraded (see Section 2).

  • Reaction temperature was ramped too quickly before the initial condensation occurred. Solution:

  • Immediate: There is no saving a tarred reaction. Discard.

  • Prevention: Add the bromopyruvate slowly at

    
    C, stir for 30 mins, then warm to reflux. This allows the initial nucleophilic attack to happen under controlled kinetic conditions.
    
Issue 2: "I have low yield, and the product is stuck in the water phase."

Diagnosis: Incorrect pH during workup. Root Cause: Thiazoles are basic (


 of conjugate acid ~2.5). If the workup is too acidic, the nitrogen protonates, making the molecule water-soluble.
Solution: 
  • Fix: Check the pH of your aqueous waste. If pH < 6, neutralize with saturated

    
     and re-extract with Ethyl Acetate.
    
Issue 3: "The methoxymethyl ether cleaved."

Diagnosis: Harsh acidic conditions. Root Cause: While methoxymethyl ethers are relatively stable, strong mineral acids (HBr generated during reaction) can cleave them if the reaction runs too long or too hot. Solution:

  • Optimization: Add a solid acid scavenger to the reaction flask, such as Calcium Carbonate (

    
    )  or Propylene Oxide . This neutralizes HBr in situ without interfering with the condensation.
    

Advanced Optimization Logic

Use the following logic tree to determine your next optimization step if standard yields are <50%.

OptimizationLogic Start Yield < 50%? CheckTLC Check TLC: Unreacted Thioamide? Start->CheckTLC YesThio Yes: Incomplete Conv. CheckTLC->YesThio Yes NoThio No: Thioamide Gone CheckTLC->NoThio No Action1 Increase Reflux Time or Switch to DMF (100°C) YesThio->Action1 CheckSpots Many Spots (Decomp) or Baseline Spot? NoThio->CheckSpots Action2 Add CaCO3 (Scavenger) to prevent acid decomp CheckSpots->Action2 Decomposition Action3 Product is Water Soluble. Adjust Workup pH to 7-8 CheckSpots->Action3 Lost in Aqueous

Figure 2: Logical flowchart for diagnosing low-yield scenarios.

References

  • Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Sampson, P., et al. (2001).[6] Investigation of the Hantzsch Thiazole Synthesis: A Simple, Solvent-Free Protocol. Journal of Organic Chemistry, 66(23), 7925–7929.

  • BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Knowledge Base.

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Synthesis. Organic Chemistry Portal.

  • Fisher Scientific. (2023). Safety Data Sheet: Ethyl Bromopyruvate. Fisher Scientific MSDS.

Sources

Technical Support Center: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important heterocyclic building block. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also build a robust and reproducible process.

Synthetic Strategy Overview

The most common and reliable route to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid involves a two-step sequence:

  • Hantzsch Thiazole Synthesis: Construction of the thiazole ring by reacting a thioamide with an α-halo ketoester to form the ethyl ester precursor.

  • Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product using basic hydrolysis followed by acidic work-up.

This overall workflow is outlined below.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification SM1 Methoxythioacetamide P1 Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate SM1->P1 Reaction SM2 Ethyl 2-chloro-3-oxobutanoate SM2->P1 P1_hydrolysis Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate P2 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid P1_hydrolysis->P2 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis. Each question is answered with an explanation of the underlying chemistry, potential solutions, and preventative measures.

Part A: Hantzsch Thiazole Ester Synthesis

The Hantzsch synthesis is a robust method for forming thiazole rings from α-haloketones and a thioamide.[1][2] Despite its reliability, challenges can arise from reagent quality, reaction conditions, and competing side reactions.

Q1: My Hantzsch reaction has a low yield or appears to be stalled. What are the common causes?

A1: Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent stability, reaction conditions, or side reactions.

  • Reagent Quality & Stability:

    • Thioamide Instability: Methoxythioacetamide, like many simple thioamides, can be unstable upon storage. It is susceptible to hydrolysis back to the corresponding amide or oxidation. It is highly recommended to use freshly prepared or recently purchased thioamide of high purity.

    • α-Haloketone Reactivity: Ethyl 2-chloro-3-oxobutanoate is a reactive electrophile and can degrade over time, especially if exposed to moisture or nucleophiles. Verify its purity by NMR or GC before use.

  • Reaction Conditions:

    • Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient temperature may lead to a slow reaction rate. Conversely, excessive heat can promote side reactions and decomposition of the thioamide. An optimal temperature is typically between 40-60°C in a solvent like ethanol.[1]

    • Solvent: Anhydrous ethanol is the most common solvent. The presence of significant amounts of water can hydrolyze the starting materials and intermediates.

  • Causality of Stalling - The Mechanism: The reaction proceeds via an initial SN2 attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[3] If the initial SN2 reaction is slow due to poor nucleophilicity (degraded thioamide) or a poor electrophile, the entire process will stall.

Troubleshooting Steps:

  • Verify the purity of both starting materials.

  • Ensure a dry solvent and reaction setup.

  • Incrementally increase the reaction temperature (e.g., from room temperature to 50°C) while monitoring by TLC.

  • Consider a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the complete consumption of the more valuable α-haloketone.

Q2: I see multiple spots on my TLC plate after the Hantzsch reaction. What are these byproducts?

A2: The appearance of multiple spots is common and usually indicates the presence of unreacted starting materials, reaction intermediates, or byproducts from side reactions.

The Hantzsch mechanism itself provides clues to potential impurities. The key steps are nucleophilic attack, formation of a hemiaminal-like intermediate, and dehydration.[3] Any disruption in this sequence can lead to observable byproducts.

Hantzsch_Mechanism_Byproducts Start Methoxythioacetamide Ethyl 2-chloro-3-oxobutanoate SN2_Intermediate S-Alkylated Intermediate Start->SN2_Intermediate 1. SN2 Attack Byproduct1 Dimer of Thioamide Start:f0->Byproduct1 Side Reaction (e.g., Oxidation) Byproduct2 Favorskii Rearrangement Product Start:f1->Byproduct2 Base-catalyzed side reaction Cyclized_Intermediate Hydroxythiazoline Intermediate SN2_Intermediate->Cyclized_Intermediate 2. Intramolecular Cyclization Byproduct3 Over-alkylation Product SN2_Intermediate->Byproduct3 Reaction with another α-haloketone Product Desired Thiazole Ester Cyclized_Intermediate->Product 3. Dehydration

Caption: Hantzsch mechanism showing points of potential byproduct formation.

Common Byproducts and Their Identification:

Byproduct/ImpurityLikely CauseTLC Appearance (vs. Product)Confirmation Method
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Typically more polar (thioamide) or less polar (ketoester) than the product.Compare Rf values to authentic standards.
Hydroxythiazoline Intermediate Incomplete dehydration step.More polar than the final aromatic product.Mass spectrometry will show a mass of (Product + 18 amu).
Thioamide Dimer Oxidative conditions or presence of certain impurities.Can be significantly more or less polar depending on structure.Mass spectrometry.
Self-condensation of Ketoester Presence of a base, or prolonged heating.Polarity varies.NMR spectroscopy will lack thiazole-specific signals.

Preventative Measures:

  • Maintain an inert atmosphere (e.g., nitrogen or argon) if oxidative byproducts are suspected.

  • Avoid adding a strong base, as the thioamide is basic enough to facilitate the reaction.

  • Ensure the final dehydration step is complete, which can be aided by gentle heating or extending the reaction time.

Part B: Saponification (Ester Hydrolysis)

The conversion of the thiazole ester to the carboxylic acid is a critical final step. The primary challenges are ensuring complete reaction and efficiently isolating the product.

Q3: My ester hydrolysis is incomplete, even after several hours. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or concentration of the base. Saponification is an equilibrium process, but the final deprotonation of the resulting carboxylic acid by the base makes it effectively irreversible under basic conditions.

Key Parameters for Optimization:

ParameterStandard ConditionTroubleshooting ActionRationale
Base 2-3 eq. NaOH or LiOHIncrease to 4-5 eq.Ensures a sufficiently high concentration of hydroxide ions to drive the reaction and neutralize the product.
Solvent EtOH/Water (e.g., 1:1)Add a co-solvent like THF.Improves the solubility of the potentially hydrophobic ester starting material, increasing reaction rate.
Temperature 40-60 °CIncrease to reflux (~80 °C).Increases the rate of nucleophilic attack by the hydroxide ion.
Time 2-4 hoursExtend to 8-12 hours or monitor by TLC/LC-MS until completion.Allows the reaction to proceed to full conversion.

Causality: The thiazole ring is electron-withdrawing, which makes the ester carbonyl more electrophilic and aids hydrolysis. However, if the ester is not fully dissolved or the hydroxide concentration is too low, the reaction kinetics will be slow.

Q4: I have poor recovery of my carboxylic acid during the acidic work-up. What is going wrong?

A4: This is a very common issue in the final isolation step. After saponification, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-(methoxymethyl)-1,3-thiazole-4-carboxylate). To isolate the solid carboxylic acid, the solution must be carefully acidified to protonate the carboxylate, rendering it neutral and less water-soluble, causing it to precipitate.[4][5]

Troubleshooting the Precipitation/Isolation Step:

Isolation_Troubleshooting Start Reaction mixture contains sodium carboxylate salt (soluble) AddAcid Add HCl (aq) slowly with vigorous stirring Start->AddAcid Check_pH Is pH at isoelectric point? (Typically pH 2-3) AddAcid->Check_pH Precipitate Product precipitates out of solution Check_pH->Precipitate Yes Too_Alkaline No (pH > 4) Product remains dissolved as carboxylate salt Check_pH->Too_Alkaline No (Too High) Too_Acidic No (pH < 1) Product may become more soluble due to thiazole N-protonation Check_pH->Too_Acidic No (Too Low) Filter Isolate by filtration Precipitate->Filter Too_Alkaline->AddAcid Add more acid Too_Acidic->Start Re-basify and re-acidify carefully

Caption: Troubleshooting flowchart for the acid precipitation work-up.

  • Incorrect pH: This is the most frequent error.

    • If the pH is too high (e.g., > 4): The product remains in its anionic carboxylate form and stays dissolved in the aqueous solution.

    • If the pH is too low (e.g., < 1): The nitrogen atom on the thiazole ring can become protonated. This positive charge increases the overall polarity and water solubility of the molecule, preventing precipitation.

    • Solution: The optimal pH for precipitation is the isoelectric point. For most thiazole carboxylic acids, this is in the range of pH 2-3.[5] Add acid (e.g., 1M or 2M HCl) dropwise with efficient stirring and monitor the pH carefully with a calibrated pH meter.

  • Precipitation Issues:

    • Oiling Out: If the product separates as an oil instead of a solid, it may be due to residual organic solvent or impurities. Try cooling the solution in an ice bath for an extended period (a few hours) to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

    • No Precipitation: If the product is unexpectedly soluble even at the correct pH, the solution may be too dilute. You can try to partially concentrate the solution under reduced pressure (if the product is stable to this) before acidification, or extract the product into an organic solvent like ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
  • To a solution of methoxythioacetamide (1.0 eq) in anhydrous ethanol (5 mL per gram of thioamide), add ethyl 2-chloro-3-oxobutanoate (1.05 eq).

  • Stir the resulting mixture at 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or crystallization.

Protocol 2: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
  • Dissolve the ethyl ester intermediate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C with stirring.

  • Monitor the disappearance of the starting material by TLC. The hydrolysis is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is stable at 2-3.

  • A white precipitate should form. Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and dry under vacuum to yield the final product.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • ResearchGate. The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We have structured this document to provide direct, actionable advice based on established chemical principles and field-proven experience.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and high-yielding route to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a two-step process. It begins with the renowned Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a saponification (hydrolysis) step to unmask the carboxylic acid.[1][2]

  • Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between methoxythioacetamide and an ethyl 2-chloroacetoacetate. The reaction proceeds via an initial SN2 attack, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring, yielding the stable ester intermediate, Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.[1][3]

  • Step 2: Saponification. The ethyl ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final product.[4]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_SM SM1 Methoxythioacetamide Intermediate Ethyl 2-(methoxymethyl)- 1,3-thiazole-4-carboxylate SM_plus + SM1->SM_plus SM2 Ethyl 2-chloroacetoacetate SM2->Intermediate Product 2-(Methoxymethyl)-1,3-thiazole- 4-carboxylic acid Intermediate->Product Reagents1 Ethanol, Reflux Reagents1->Intermediate Hantzsch Cyclization Reagents2 1. NaOH, EtOH/H₂O 2. HCl (aq) to pH 3-4 Reagents2->Product Saponification SM_plus->SM2 Troubleshooting_Workflow Start Low Final Yield Observed Check_Step1 Analyze Intermediate Ester (Yield & Purity) Start->Check_Step1 Isolate intermediate? Check_Step2 Analyze Aqueous Phase After Filtration Start->Check_Step2 One-pot? Step1_OK Yield >85% Purity High Check_Step1->Step1_OK Yes Step1_LowYield Yield <85% Check_Step1->Step1_LowYield No Step1_Impure Purity Low Check_Step1->Step1_Impure No Step2_OK No Product Detected Check_Step2->Step2_OK Yes Step2_Product Product Detected Check_Step2->Step2_Product No Cause2 Incomplete Hydrolysis Workup Loss (Purification) Step1_OK->Cause2 Cause1 Reagent Issue Temp Control Side Reactions Step1_LowYield->Cause1 Step1_Impure->Cause1 Step2_OK->Cause2 Cause3 Workup pH Incorrect (Product Soluble) Step2_Product->Cause3 Solution1 See Q1 & Q2 Cause1->Solution1 Solution2 See Q3 Cause2->Solution2 Solution3 See Q4 Cause3->Solution3

Caption: A decision tree for troubleshooting low yield issues.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5199. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Al-Majidi, S. M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. Available at: [Link]

  • Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Yakan, H., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause and how can I obtain a white solid?

A1: Discoloration is a common issue with heterocyclic compounds synthesized via methods like the Hantzsch thiazole synthesis, which can produce highly colored, minor byproducts.[1][2]

Potential Causes & Solutions:

  • Cause 1: Residual Reagents or High-Molecular-Weight Byproducts. The synthesis, often involving heating, can generate polymeric or oxidized impurities that are intensely colored.

  • Solution 1: Activated Charcoal Treatment during Recrystallization. Activated charcoal has a high surface area and is excellent for adsorbing colored impurities.

    • Dissolve your crude product in a suitable hot solvent for recrystallization (e.g., a water/ethanol mixture).[3]

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

    • Keep the solution hot and stir for 5-10 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

    • Collect the pure, white crystals by filtration.

  • Cause 2: Trace Metal Impurities. If metal catalysts or reagents were used in preceding steps, trace amounts can chelate with the thiazole ring, causing color.

  • Solution 2: Acid-Base Precipitation. This technique is highly effective for carboxylic acids and can help remove non-acidic, colored impurities.[4][5]

    • Dissolve the impure acid in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the sodium salt.

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Slowly add a dilute acid (e.g., 1M HCl) to the clear filtrate with stirring until the pH is approximately 2.[5]

    • The target compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation, then filter, wash the solid with cold water, and dry thoroughly.

Q2: I'm observing low recovery after my chosen purification method (e.g., recrystallization or precipitation). How can I improve my yield?

A2: Low recovery is often a result of suboptimal solvent selection or procedural losses. The polarity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its polar carboxylic acid group and moderately polar thiazole-ether moiety, requires careful solvent consideration.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Recrystallization Solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.

  • Solution 1: Systematic Solvent Screening. Test the solubility of your compound in a range of solvents to find the optimal one. A mixed-solvent system is often effective for molecules with multiple functional groups.

Solvent SystemObservation for Good Recrystallization
Water/EthanolSoluble in hot mixture, precipitates upon cooling.
Water/AcetonitrileSimilar properties to water/ethanol, good for polar compounds.
Ethyl Acetate/HexanesSoluble in hot ethyl acetate, addition of hexanes induces precipitation.
TolueneMay be suitable if impurities are highly polar or non-polar.
  • Cause 2: Premature Crystallization during Hot Filtration. If you are performing a hot filtration (e.g., after charcoal treatment) and the solution cools too quickly, the product will crystallize on the filter paper along with the impurities you are trying to remove.

  • Solution 2: Maintain High Temperature.

    • Use a pre-heated filter funnel (e.g., by placing it over the boiling solvent flask).

    • Use a fluted filter paper for a faster filtration rate.

    • Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.

  • Cause 3: Incomplete Precipitation. The pKa of the carboxylic acid dictates the pH at which it is fully protonated and least soluble in water. If the pH is not sufficiently low during acid-base workup, a significant portion of the product will remain in solution as the carboxylate salt.

  • Solution 3: Precise pH Control.

    • Adjust the pH of the solution to ≤ 2 using a pH meter or pH paper.[4]

    • After acidification, cool the mixture in an ice bath for at least 30 minutes to ensure maximum precipitation before filtering.[5]

Q3: My HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I resolve this?

A3: Co-eluting impurities are structurally very similar to the target compound, making them difficult to remove by simple crystallization. This often requires a higher-resolution technique like column chromatography.

Potential Causes & Solutions:

  • Cause 1: Isomeric Byproducts. Side reactions during the thiazole ring formation can sometimes lead to the creation of isomers.

  • Solution 1: Column Chromatography. Given the polar nature of the carboxylic acid, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.

    • Method A: Reversed-Phase Chromatography (C18). This is often the best choice. Use a mobile phase of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid or TFA) to keep the carboxylic acid protonated.

    • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for separating highly polar compounds and can provide excellent resolution.[6] A typical mobile phase would be a high concentration of acetonitrile with a small amount of aqueous buffer.

    • Method C: Acidified Silica Gel Chromatography. To reduce peak tailing on normal phase silica, you can add a small amount of acetic or formic acid (0.5-1%) to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.

G cluster_start cluster_analysis cluster_issues cluster_solutions start Impure Product Received analysis Analyze Impurity Profile (TLC, HPLC, NMR) start->analysis color_issue Discoloration (Yellow/Brown Solid) analysis->color_issue Colored? yield_issue Low Yield / Recovery analysis->yield_issue Low Recovery? purity_issue Persistent Impurities (Similar Polarity) analysis->purity_issue Co-eluting? charcoal Activated Charcoal Treatment color_issue->charcoal acid_base Acid-Base Precipitation color_issue->acid_base solvent Optimize Recrystallization Solvent yield_issue->solvent ph_control Precise pH Control & Cooling yield_issue->ph_control chromatography Column Chromatography (RP-HPLC or HILIC) purity_issue->chromatography

Caption: A logical workflow for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification strategy for this compound?

A1: A multi-step approach is most effective. Start with an acid-base workup to isolate the acidic product from neutral or basic impurities.[4] This typically yields a product of >95% purity. Follow this with recrystallization from a suitable solvent system, like an ethanol/water mixture, to remove any remaining closely related impurities and improve the crystalline form.[3] This combination leverages both the chemical properties (acidity) and physical properties (solubility) of the molecule for purification.

Q2: What are the key spectral features to look for in ¹H NMR to confirm the structure and purity?

A2: For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, you should expect to see:

  • A singlet for the methoxy (-OCH₃) protons, typically around 3.4-3.8 ppm.

  • A singlet for the methylene (-CH₂-) protons of the methoxymethyl group, typically around 4.5-5.0 ppm.

  • A singlet for the proton at the 5-position of the thiazole ring, typically downfield around 8.0-8.5 ppm.

  • A very broad singlet for the carboxylic acid (-COOH) proton, which can appear anywhere from 10-13 ppm and may not be visible if using methanol-d₄ as the NMR solvent due to proton exchange. The absence of signals from starting materials is a key indicator of purity.

Q3: Is this compound prone to degradation? What are the recommended storage conditions?

A3: While the thiazole ring is generally stable, the methoxymethyl ether linkage could be susceptible to hydrolysis under strongly acidic conditions, especially with heating. During purification, avoid prolonged exposure to concentrated acids. For storage, the solid compound should be kept in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent potential oxidation.

Q4: Which analytical technique is best for determining the final purity of the compound?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[7] A reversed-phase method (C18 column) with a UV detector (thiazoles typically have a UV absorbance around 240-260 nm) is ideal. Using a gradient elution with an acidified water/acetonitrile mobile phase will provide a sharp peak for the carboxylic acid and allow for the detection and quantification of any impurities down to the ~0.1% level.

Detailed Experimental Protocol: Purification by Precipitation and Recrystallization

This protocol describes a robust, two-stage procedure for purifying 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid from a crude reaction mixture.

Part 1: Purification via Acid-Base Precipitation

  • Dissolution: Transfer the crude solid product into a flask. Add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring until all the solid dissolves and the pH of the solution is >10. Use a minimal amount of the basic solution.

  • Filtration of Impurities: If any solid impurities remain undissolved, filter the basic solution through a Büchner funnel to obtain a clear filtrate. Wash the filter cake with a small amount of 1M NaOH.

  • Precipitation: Place the clear filtrate in an ice-water bath and begin stirring. Slowly add a 1M hydrochloric acid (HCl) solution dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is stable at ~2.[4][5] A white precipitate of the purified product will form.

  • Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at a moderate temperature (40-50 °C), until a constant weight is achieved.

Part 2: Purification via Recrystallization

  • Solvent Selection: Place the solid obtained from Part 1 into an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid with gentle heating and stirring.

  • Induce Crystallization: Once fully dissolved, slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of a cold ethanol/water (e.g., 20:80) mixture, and dry thoroughly under vacuum.

References
  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents.

  • US5387713A - Process for purification of carboxylic acids - Google Patents.

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem.

  • Hantzsch Thiazole Synthesis - Chem Help Asap.

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences.

  • Thiazole synthesis - Organic Chemistry Portal.

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry.

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central.

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stability issues of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Introduction

Welcome to the technical support guide for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. While 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a valuable synthetic intermediate, its stability in solution can be influenced by various factors.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability. Please note that while direct stability studies on this exact molecule are not extensively published, the insights and protocols herein are grounded in fundamental chemical principles governing its core functional groups—the thiazole ring, the carboxylic acid, and the acid-labile methoxymethyl ether—and supported by data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in solution?

The primary stability concerns stem from two key functional groups:

  • Acid-Catalyzed Hydrolysis: The 2-(methoxymethyl) group is an acetal, which is highly susceptible to hydrolysis under acidic conditions. This reaction cleaves the ether bond, yielding 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid, methanol, and formaldehyde.

  • Decarboxylation: Thiazole-4-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts. Studies on related aminothiazole carboxylic acids show that the mechanism can vary with proton activity[1].

  • pH-Dependent Solubility: As with any carboxylic acid, the compound's solubility is highly dependent on pH. It is significantly less soluble at acidic pH (protonated form) and more soluble at neutral to alkaline pH (deprotonated carboxylate form). Uncontrolled pH can lead to precipitation.

Q2: What are the recommended storage conditions for solutions of this compound?

For optimal short-term to mid-term stability, solutions should be stored under the following conditions:

  • pH: Maintain a pH between 6.0 and 7.5 using a non-reactive buffer system (e.g., phosphate buffer). Avoid acidic buffers.

  • Temperature: Store solutions at 2-8°C. For long-term storage (>1 week), flash-freeze aliquots in an appropriate solvent system and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent: Use aprotic solvents like DMSO or DMF for preparing concentrated stock solutions. For aqueous experiments, use purified water (e.g., HPLC-grade) and buffer appropriately.

  • Atmosphere: While the thiazole ring is relatively stable, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate potential long-term oxidative degradation of the sulfur atom[2].

Q3: What analytical techniques are best for monitoring the stability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid?

High-Performance Liquid Chromatography (HPLC) is the most effective technique. A stability-indicating HPLC method should be used to separate the parent compound from its potential degradants.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) allows for good separation.

  • Detection: UV detection is appropriate, as the thiazole ring is a chromophore. Monitor at a wavelength of maximum absorbance (typically determined by a UV scan).

  • Validation: The method should be able to resolve the parent peak from potential impurities and degradants like the hydrolyzed 2-(hydroxymethyl) analogue and the decarboxylated product. Forced degradation studies are recommended to confirm this[3].

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: My HPLC analysis shows a decreasing peak area for the parent compound over time, with the appearance of a new, more polar peak.

  • Likely Cause: Acid-Catalyzed Hydrolysis of the Methoxymethyl Ether. This is the most probable degradation pathway in unbuffered or acidic aqueous solutions. The methoxymethyl group is a protecting group that is notoriously unstable to acid. The resulting 2-(hydroxymethyl) derivative is more polar and will thus have a shorter retention time on a reversed-phase HPLC column.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. A pH below 6.0 strongly suggests acid-catalyzed hydrolysis is occurring.

    • Implement Buffering: For all aqueous solutions, incorporate a suitable buffer to maintain a pH between 6.0 and 7.5. See the table below for buffer recommendations.

    • Control Temperature: Perform experiments at the lowest practical temperature to slow the degradation rate.

    • Solvent Choice: If the experimental design allows, switch to aprotic polar solvents (e.g., DMSO, DMF) where hydrolysis cannot occur.

  • Causality Explained: The hydrolysis mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and methanol. This cation is then attacked by water to yield a hemiacetal, which rapidly decomposes to the hydroxymethyl thiazole and formaldehyde.

    Predicted Hydrolysis Pathway

    hydrolysis Parent 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid Protonation Protonation of Ether Oxygen Parent->Protonation H+ (Acidic pH) Intermediate Resonance-Stabilized Intermediate + Methanol Protonation->Intermediate C-O Cleavage Hydroxymethyl 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid + Formaldehyde Intermediate->Hydroxymethyl + H2O

    Caption: Acid-catalyzed hydrolysis of the methoxymethyl ether.

Problem 2: My compound is precipitating from my aqueous working solution.

  • Likely Cause: pH-Dependent Solubility. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is an acid with an estimated pKa in the range of 3-4. At pH values below its pKa, it exists primarily in its neutral, protonated form, which has low aqueous solubility. At pH values above its pKa, it deprotonates to form a highly soluble carboxylate salt.

  • Troubleshooting Steps:

    • Check Solution pH: If precipitation occurs, check the pH. It is likely too acidic.

    • Adjust pH: Carefully add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH above 5. The precipitate should redissolve.

    • Use Buffered Solutions: Prepare all aqueous stock and working solutions using a buffer system that maintains the pH well above the compound's pKa (e.g., pH 7.4).

    • Consider Co-solvents: If the experimental conditions require a lower pH, consider adding a water-miscible organic co-solvent (e.g., ethanol, DMSO) to increase the solubility of the protonated form. Perform solubility tests first.

  • Data Summary: pH vs. Ionization State & Solubility

    pH Range Predominant Species Charge Expected Aqueous Solubility
    < 2 Protonated Carboxylic Acid Neutral Low
    3-5 Mixture of Protonated & Deprotonated Neutral / Anionic Moderate to High

    | > 6 | Deprotonated Carboxylate | Anionic | High |

Problem 3: I observe a loss of my parent compound in HPLC, but no single, clear degradation peak appears. Sometimes the baseline is noisy or the solution turns slightly yellow/brown.

  • Likely Cause A: Thermal Decarboxylation. Heating the compound, especially in solution, can promote decarboxylation, leading to the formation of 2-(methoxymethyl)-1,3-thiazole and gaseous CO₂. The resulting product is more volatile and less polar, which might cause it to elute much later, appear as a broad peak, or be missed entirely depending on the HPLC method's runtime.

  • Likely Cause B: Oxidative Degradation. The thiazole ring, while aromatic and generally stable[4][5], can be susceptible to oxidation, particularly at the sulfur atom, under harsh conditions (e.g., presence of strong oxidants, exposure to air at high temperatures). This can lead to a complex mixture of minor products, resulting in a noisy baseline or discoloration[2]. The degradation of some thiazolidine derivatives is known to be accelerated at higher temperatures and pH, sometimes resulting in browning[6][7].

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for complex degradation patterns.

Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution (10 mM)

  • Weigh Compound: Accurately weigh 1.73 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.18 g/mol ).

  • Initial Dissolution: Add 200 µL of DMSO to the solid and vortex until fully dissolved.

  • Prepare Buffer: Prepare a 50 mM potassium phosphate buffer and adjust its pH to 7.4.

  • Final Dilution: Add 800 µL of the pH 7.4 phosphate buffer to the DMSO solution for a final volume of 1.0 mL. The final concentration will be 10 mM in 20% DMSO / 80 mM Phosphate Buffer.

  • Storage: Store the solution at 2-8°C for short-term use (< 1 week) or in aliquots at -20°C for long-term storage.

Protocol B: Recommended HPLC Method for Stability Monitoring

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (or λmax of the compound).

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Self-Validation: Run a control sample (a freshly prepared solution) alongside your aged experimental samples in every analysis to accurately quantify degradation.

References

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Semantic Scholar. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH. [Link]

  • Thiazole. Wikipedia. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Preprints.org. [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC, NIH. [Link]

  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChemLite. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Thiazole-conjugated covalent organic framework membranes enable ultraselective molecular desalination under strongly acidic conditions. ResearchGate. [Link]

Sources

Technical Support Center: Solubility Optimization for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-SOL-001 Subject: Troubleshooting low solubility of thiazole derivatives in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Thiazole Paradox

Thiazole derivatives are a cornerstone of medicinal chemistry, appearing in drugs like ritonavir, dasatinib, and epothilones due to their ability to form hydrogen bonds and pi-stacking interactions with biological targets.[1][2] However, these same properties often render them sparingly soluble in aqueous media.[1][2]

The core issue typically stems from the weak basicity of the thiazole nitrogen (pKa ~2.5) and the high lipophilicity (LogP > 3) of the aromatic scaffold. In neutral biological buffers (pH 7.4), the thiazole ring remains unprotonated and neutral, leading to aggregation and precipitation.[1][2]

This guide provides a systematic approach to solubilizing these scaffolds without compromising biological integrity.

Part 1: Diagnostic Q&A – Identifying the Root Cause

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: You are experiencing the "Solvent Shift" phenomenon .[3] Mechanism: DMSO solvates the thiazole molecules by disrupting intermolecular pi-pi stacking. When you dilute into an aqueous buffer, the dielectric constant changes abruptly (from


 for DMSO to 

for water).[1][2] The water molecules form a structured cage around the hydrophobic thiazole (hydrophobic effect), forcing the thiazole molecules to aggregate and precipitate to minimize surface energy.

Immediate Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Create an intermediate dilution (e.g., 10% DMSO in buffer) before the final step.[1][2]

  • Kinetic vs. Thermodynamic: Switch to a Kinetic Solubility protocol (see Part 3) to determine the metastable limit of your compound.

Q2: Will adjusting the pH of my buffer help?

Diagnosis: Only if you target the correct ionization window. Mechanism: The thiazole nitrogen is a weak base.

  • Unsubstituted Thiazole pKa: ~2.5.

  • Effect: At pH 7.4, the ring is >99.9% neutral (unprotonated).[1][2] To solubilize it via protonation, you would need a pH < 1.5, which is incompatible with most biological assays.[1][2]

  • Exception: If your derivative contains a basic amine side chain (pKa ~9-10) or an acidic carboxylic acid (pKa ~4-5), pH adjustment is highly effective.[1][2]

Actionable Advice:

  • For neutral thiazoles: Do not rely on pH. Focus on co-solvents or cyclodextrins.[3][4][5]

  • For amino-thiazoles: Lower pH to 5.0-6.0 if the assay tolerates it (e.g., MES buffer).

Q3: Which co-solvents are safe for cell-based assays?

Diagnosis: Toxicity limits often inhibit solubility optimization. Data: Refer to the Co-solvent Compatibility Table below.

Co-solventMax Tolerated (Enzymatic)Max Tolerated (Cellular)Mechanism of Solubilization
DMSO 5%0.1% - 0.5%Dipolar aprotic; disrupts aggregation.
PEG 400 10-20%1% - 2%H-bonding; reduces polarity of bulk solvent.
Ethanol 5%1%Protic; disrupts water structure.
Glycerol 10%2%Viscosity enhancer; stabilizes protein targets.

Part 2: Advanced Solubilization Strategies

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

When co-solvents fail, encapsulation is the next logical step.[2] Hydroxypropyl-


-cyclodextrin (HP-

-CD) is preferred over native

-CD due to higher water solubility and lower nephrotoxicity.

Mechanism: The hydrophobic thiazole ring displaces water from the CD cavity, forming a stable inclusion complex.[1] This "hides" the hydrophobic surface from the aqueous solvent.

Protocol: In Situ Complexation for Bioassays

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., PBS).[2]
    
  • Prepare Stock: Dissolve thiazole in DMSO (e.g., 10 mM).

  • Complexation: Add DMSO stock to the CD-buffer while vortexing.

    • Target Ratio: 1:2 to 1:5 (Drug:CD molar ratio).[2]

  • Equilibration: Shake at 37°C for 30 minutes.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove any non-complexed precipitate.

Strategy B: Salt Formation (For Ionizable Derivatives)

If your thiazole derivative has an appended basic nitrogen (e.g., piperazine, morpholine), convert the free base to a salt.[1][2]

  • Recommended Counter-ions:

    • Mesylate (Methanesulfonate): High solubility, breaks crystal lattice effectively.[1][2]

    • Hydrochloride: Standard, but can lead to "common ion effect" precipitation in high-salt buffers (PBS/Saline).[1][2]

    • Tartrate/Citrate: Good for buffering capacity.

Part 3: Troubleshooting Workflow

The following decision tree outlines the logical path for troubleshooting precipitation issues.

ThiazoleSolubility Start Start: Compound Precipitates in Aqueous Buffer CheckStruct Analyze Structure: Ionizable Groups? Start->CheckStruct HasIonizable Yes (Amine/Acid) CheckStruct->HasIonizable NoIonizable No (Neutral Thiazole) CheckStruct->NoIonizable SaltScreen Perform Salt Screen (Mesylate, HCl, Na+) HasIonizable->SaltScreen CheckpH Adjust Buffer pH (± 2 units from pKa) HasIonizable->CheckpH Cosolvent Test Co-solvents (DMSO, PEG400) NoIonizable->Cosolvent SaltScreen->Cosolvent Precipitates Success1 Soluble? Proceed to Assay SaltScreen->Success1 Clear Solution CheckpH->Cosolvent Precipitates CheckpH->Success1 Clear Solution Cosolvent->Success1 Clear Cyclodextrin Attempt CD Complexation (HP-beta-CD) Cosolvent->Cyclodextrin Precipitates Cyclodextrin->Success1 Clear Surfactant Add Surfactant (0.05% Tween 80) Cyclodextrin->Surfactant Precipitates Surfactant->Success1 Clear Fail Re-design Structure (Add solubilizing tails) Surfactant->Fail Persistent Solid

Figure 1: Decision matrix for solubilizing thiazole derivatives. Follow the path based on structural properties and experimental outcomes.

Part 4: Standard Operating Procedure (SOP)

Kinetic Solubility Assay (High Throughput)

Use this to determine the maximum concentration usable in your specific assay buffer.[2]

  • Preparation: Prepare a 10 mM stock solution of the thiazole derivative in 100% DMSO.

  • Seeding: Add 2 µL of DMSO stock to 198 µL of the target assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 96-well filter plate (0.45 µm PVDF) or centrifuge at 3000 x g for 10 mins.

  • Quantification:

    • Transfer supernatant to a UV-star plate.

    • Measure UV absorbance at

      
       (typically 250–300 nm for thiazoles).[2]
      
    • Compare against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is guaranteed).

  • Calculation:

    
    [1][2]
    

References

  • BenchChem. (2025).[3] Technical Support Center: Improving the Solubility of Thiazole Compounds. Retrieved from [1][2]

  • Serajuddin, A. T. (2007).[1][2][6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][6] Retrieved from

  • Maltarollo, V. G., et al. (2021).[1][2] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575.[1][2][7] Retrieved from [1][2]

  • Gohil, D., et al. (2023).[1][2] Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3). Retrieved from [1][2]

  • Kashyap, A., et al. (2025).[1][2] Quantum chemical studies on protonation of some substituted thiazole derivatives. Retrieved from

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of achieving optimal cell permeability with this compound. Our approach is rooted in foundational principles of medicinal chemistry and cell biology to empower you to make informed decisions in your experiments.

Introduction: Understanding the Permeability Challenge

Researchers often observe that the biological activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in cell-free assays does not translate to similar potency in cell-based experiments. This discrepancy frequently points to a common hurdle for many carboxylic acid-containing compounds: poor cell permeability. The carboxylic acid moiety, while potentially crucial for target engagement, is ionizable at physiological pH, leading to a charged species that struggles to passively diffuse across the lipophilic cell membrane.

This guide will walk you through a logical progression of identifying the root cause of poor permeability and implementing scientifically sound strategies to overcome it.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and provides a framework for diagnosing the permeability issues you might be facing with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Q1: Why is my compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, showing lower than expected activity in my cell-based assays?

A1: The most probable cause is poor cell permeability. The carboxylic acid group on your compound is likely ionized at the pH of your cell culture medium (typically pH 7.4), making the molecule polar and hindering its ability to cross the lipid bilayer of the cell membrane. To confirm this, a preliminary assessment of its physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five, is a valuable first step.

Physicochemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid:

PropertyValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight 173.19 g/mol < 500 DaPass
Hydrogen Bond Donors 1 (from COOH)≤ 5Pass
Hydrogen Bond Acceptors 4 (N, O from ether, 2 O from COOH)≤ 10Pass
Predicted LogP (XlogP) ~0.8 - 1.2≤ 5Pass
Predicted pKa (acidic) ~3.5 - 4.5N/ALikely Ionized at pH 7.4

While the compound adheres to the general guidelines of Lipinski's Rule of Five, the low predicted pKa is a critical factor. At a physiological pH of 7.4, the carboxylic acid will be predominantly in its deprotonated, negatively charged carboxylate form, which significantly reduces its passive diffusion across the cell membrane.

Q2: How can I experimentally confirm that poor permeability is the issue?

A2: There are two widely used in vitro assays to directly measure the permeability of a compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good starting point to assess passive permeability.[1][2]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4][5] It provides a more biologically relevant model as it can account for both passive diffusion and active transport processes, including efflux.[3][5]

A low apparent permeability coefficient (Papp) in these assays would provide direct evidence of poor membrane translocation.

Q3: Could active transport out of the cell (efflux) be contributing to the low intracellular concentration of my compound?

A3: Yes, efflux pumps are a significant mechanism of multidrug resistance and can actively transport compounds out of the cell, reducing their intracellular concentration and apparent activity.[3] The Caco-2 assay can be adapted to investigate this. By performing a bidirectional assay, you can measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3]

Part 2: Strategies to Enhance Cell Permeability

Once you have a clearer understanding of the permeability issue, you can explore several strategies to improve the intracellular delivery of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid

The most common and often most effective strategy for improving the permeability of carboxylic acid-containing drugs is to transiently mask the polar carboxylic acid group with a more lipophilic moiety. This creates an inactive "prodrug" that can more easily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the masking group to release the active parent compound.

Workflow for Prodrug Strategy

G cluster_0 Problem Identification cluster_1 Chemical Modification cluster_2 Cellular Uptake & Activation A Poorly Permeable Parent Drug (2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid) B Esterification (e.g., Methyl or Ethyl Ester) A->B Synthesis C Lipophilic Prodrug (Enhanced Membrane Permeation) B->C Improved Lipophilicity D Intracellular Esterase Cleavage C->D Passive Diffusion E Active Parent Drug Released Intracellularly D->E Bioactivation

Caption: Prodrug strategy workflow for enhancing cell permeability.

Experimental Protocol: Synthesis of a Methyl Ester Prodrug

This protocol describes a general method for the esterification of a carboxylic acid using methanol and an acid catalyst.

Materials:

  • 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) or thionyl chloride dropwise with stirring.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography if necessary.

Self-Validation: Confirm the identity and purity of the synthesized ester using NMR and Mass Spectrometry.

Strategy 2: Formulation with Permeation Enhancers

Permeation enhancers are compounds that reversibly decrease the barrier resistance of the cell membrane, thereby facilitating the transport of other molecules. They can act through various mechanisms, including disrupting the lipid bilayer or altering the partitioning of the drug into the membrane.

Commonly Used Permeation Enhancers:

Enhancer ClassExamplesProposed Mechanism of Action
Solvents Ethanol, Propylene GlycolIncrease drug solubility in the membrane and may extract lipids.
Fatty Acids Oleic Acid, Lauric AcidDisrupt the packing of the lipid bilayer, increasing its fluidity.
Surfactants Sodium Lauryl SulfateIntercalate into the membrane and disrupt its structure.
Terpenes Menthol, LimoneneThought to disrupt the lipid bilayer and increase drug diffusivity.

Experimental Protocol: Assessing the Effect of a Permeation Enhancer in a Caco-2 Assay

  • Prepare stock solutions of your chosen permeation enhancers (e.g., 1% ethanol, 100 µM oleic acid) in the assay buffer. Ensure the final concentration is not cytotoxic to the Caco-2 cells.

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) values indicate monolayer integrity.[5]

  • Pre-incubate the Caco-2 monolayers with the permeation enhancer-containing buffer for a defined period (e.g., 30-60 minutes).

  • Perform the Caco-2 permeability assay as previously described, but with the permeation enhancer present in the donor compartment along with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

  • Compare the apparent permeability (Papp) values obtained with and without the permeation enhancer to determine its effect.

Logical Relationship of Permeability Strategies

G cluster_0 Chemical Modification cluster_1 Formulation Approach cluster_2 Addressing Efflux A Low Permeability of Carboxylic Acid B Prodrug Synthesis (Esterification) A->B C Use of Permeation Enhancers A->C D Co-administration with Efflux Pump Inhibitors A->D E Increased Intracellular Concentration & Activity B->E C->E D->E

Caption: Interrelated strategies for enhancing cell permeability.

Strategy 3: Investigating and Mitigating Efflux

If your bidirectional Caco-2 assay indicates that your compound is a substrate for efflux pumps, you can further investigate this by co-incubating your compound with known efflux pump inhibitors.

Experimental Protocol: Caco-2 Assay with Efflux Pump Inhibitors

  • Following the standard Caco-2 permeability assay protocol, add a known efflux pump inhibitor to both the apical and basolateral chambers during the assay.

  • Commonly used broad-spectrum inhibitors include verapamil (for P-glycoprotein) and MK-571 (for MRPs).[3]

  • Perform the bidirectional assay (A-B and B-A) in the presence of the inhibitor.

  • A significant decrease in the efflux ratio (Papp B-A / Papp A-B) in the presence of the inhibitor confirms that your compound is a substrate for that particular efflux pump.

If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the structure of your compound to reduce its affinity for the efflux transporter. This is a more involved strategy that requires iterative synthesis and testing.

Part 3: Advanced Strategies

For particularly challenging compounds, more advanced drug delivery technologies can be considered.

  • Nanoparticle Formulation: Encapsulating 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the membrane.

Conclusion

Overcoming the poor cell permeability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a tractable challenge that can be addressed through a systematic and evidence-based approach. By first confirming the permeability issue experimentally and then exploring strategies such as prodrug modification and the use of permeation enhancers, you can significantly improve the intracellular delivery of your compound and obtain more reliable and translatable data from your cell-based assays.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Notman, R., & Anwar, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(29), 8784-8793.
  • Martins, P., Jesus, J., Santos, S., & Raposo, L. R. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics, 14(7), 1344.
  • Pawar, S. S., & Shimpi, S. R. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Opperman, T. J., & Kwasny, S. M. (2012). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 56(12), 6140-6147.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
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  • Chen, J., & Hsieh, Y. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(7), 1109.
  • Shah, P., Desai, P., & Serajuddin, A. T. (2012). Development of a novel surface-active formulation for poorly soluble drugs: a case study with paclitaxel. Journal of pharmaceutical sciences, 101(9), 3235–3248.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Krishna, R., & Wasan, K. M. (2001). Chemical penetration enhancers: classification and mode of action. Journal of pharmaceutical sciences, 90(11), 1845–1858.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Whitehead, G. A., & Salisbury, V. (2020). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Pharmaceutics, 12(9), 808.
  • Clinton, R. O., & Laskowski, S. C. (1948). The Preparation of Methyl Esters. Journal of the American Chemical Society, 70(9), 3135-3136.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]

  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]

  • Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & medicinal chemistry letters, 12(3), 337-340.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Wang, Y., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 11(1), 104.
  • Miller, W. R., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Oekotoxzentrum. (n.d.). Selection criteria to select in vitro bioassays for implementation and use. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Krishna, R., & Wasan, K. M. (2001). Chemical penetration enhancers: classification and mode of action. Journal of pharmaceutical sciences, 90(11), 1845–1858.
  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrug derivatives of carboxylic acid drugs.
  • Li, H., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. Molecules, 29(14), 3236.
  • Zhang, H., et al. (2022).
  • Tavelin, S., et al. (2003). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Journal of pharmaceutical and biomedical analysis, 32(4-5), 845-855.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • White, R. H. (1990).

Sources

refining HPLC separation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Refining HPLC Separation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid and Its Positional Isomers

Understanding the Challenge: The Science of Separation

Separating positional isomers of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid presents a significant chromatographic challenge. Isomers possess identical mass and often similar polarities, making them difficult to resolve with standard C18 columns. The target molecule contains two key functional groups that dictate its chromatographic behavior:

  • A Carboxylic Acid Group (-COOH): This is an acidic group that will be ionized (negatively charged) at moderate to high pH.

  • A Thiazole Ring: This heterocyclic ring contains a nitrogen atom which is weakly basic. The conjugate acid of a thiazole ring has a pKa of approximately 2.5[1].

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions[2]. To achieve consistent retention and good peak shape for an ionizable compound like this, it is crucial to suppress the ionization of these functional groups. Operating the mobile phase at a pH at least 1.5-2 units below the pKa of all relevant groups ensures the molecule is in a neutral, more retained state. Given the pKa of the thiazole conjugate acid (approx. 2.5) and the typical pKa of a carboxylic acid (approx. 4-5), a mobile phase pH of ≤ 2.5 is the logical starting point. This low pH protonates the thiazole nitrogen and, most importantly, ensures the carboxylic acid is in its neutral (-COOH) form, maximizing hydrophobic interaction with the stationary phase and minimizing peak tailing caused by secondary ionic interactions with residual silanols on the silica support[3].

The structural similarity of positional isomers requires a stationary phase that can exploit subtle differences in their shape and electron distribution. Standard C18 phases may not provide sufficient selectivity. Therefore, columns with alternative selectivities, such as those capable of π-π interactions, are highly recommended for this application[4][5][6].

Troubleshooting Guide: A Problem-Oriented Approach

This guide addresses the most common issues encountered during method development for this specific separation.

Q1: Why is the resolution between my isomers so poor (Rs < 1.5)?

Core Issue: The stationary phase is not adequately differentiating between the subtle structural differences of the isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Explanations & Protocols:

  • Cause A: Inadequate Stationary Phase Selectivity

    • Explanation: A standard C18 column separates primarily on hydrophobicity. Since isomers have very similar hydrophobicity, this mechanism is often insufficient. Phenyl-based stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), offer an alternative separation mechanism: π-π interactions [4][5]. The electron-rich phenyl rings on the stationary phase can interact differently with the electron clouds of the thiazole rings of the isomers, which often have slightly different dipole moments or electron distributions based on substituent position. This provides a powerful tool for resolving positional isomers[6][7][8].

    • Action: Replace the C18 column with a Phenyl-Hexyl or PFP column of similar dimensions.

  • Cause B: Organic Modifier Masking Effects

    • Explanation: The choice of organic modifier is critical when using a phenyl-based column. Acetonitrile (ACN) contains a triple bond (π-system) and can interact with the phenyl stationary phase, effectively competing with the analyte and masking the potential for analyte-stationary phase π-π interactions. Methanol (MeOH) lacks π-electrons and therefore allows these interactions to dominate the separation, often dramatically changing selectivity[6].

    • Action: If using acetonitrile, prepare a new mobile phase substituting it with methanol at the same starting concentration and re-run the separation.

  • Cause C: Gradient is Too Steep

    • Explanation: A steep gradient pushes compounds through the column too quickly, not allowing enough time for the subtle interactions required for isomer separation to take effect.

    • Action: Decrease the gradient slope around the elution time of the isomers. For example, if the isomers elute between 30% and 40% B, modify the gradient to have a much shallower slope in that region (e.g., 1-2% per minute).

Q2: Why are my peaks tailing (Tailing Factor > 1.2)?

Core Issue: Unwanted secondary interactions are occurring between the analyte and the column, or there is an issue with the HPLC system's fluidic path.

Troubleshooting Steps:

  • Verify Mobile Phase pH:

    • Explanation: The most common cause of peak tailing for acidic compounds is interaction between the ionized analyte (R-COO⁻) and positively charged sites on the silica surface, especially residual, un-endcapped silanols (Si-OH)[3].

    • Action: Ensure your mobile phase buffer is set to a pH of 2.5 or lower using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid)[9]. This keeps the carboxylic acid fully protonated and neutral.

  • Check for Column Overload:

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, the original concentration was too high.

  • Suspect a Column Void or Blockage:

    • Explanation: If all peaks in the chromatogram (including any other compounds in your sample) are tailing or splitting, the problem is likely physical, not chemical. A void at the column inlet or a partially blocked frit can distort the sample band before separation begins[7].

    • Action: First, try reversing and flushing the column (check manufacturer's instructions to ensure this is allowed). If this does not resolve the issue, the column may need to be replaced. Installing a guard column can protect the analytical column from particulate matter.

  • Consider a Polar-Embedded Column:

    • Explanation: If tailing persists even at low pH, it may be due to strong interactions with surface silanols. Polar-embedded group (PEG) columns have a hydrophilic group (like an amide or ether) incorporated into the alkyl chain[10][11]. This feature helps to shield the analytes from interacting with the underlying silica surface, often resulting in improved peak shape for polar and basic compounds[12]. These columns are also highly stable in 100% aqueous mobile phases[10].

    • Action: As an alternative to a Phenyl-Hexyl phase, test a polar-embedded C18 column.

Q3: Why are my retention times drifting or unstable?

Core Issue: The column is not properly equilibrated, or the mobile phase composition is inconsistent.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration:

    • Explanation: The stationary phase needs to fully equilibrate with the starting mobile phase conditions before each injection. Insufficient equilibration is a common cause of shifting retention times, especially in gradient methods.

    • Action: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column. (Column Volume ≈ π × (radius)² × Length × 0.65).

  • Check Mobile Phase Preparation and Stability:

    • Explanation: Inconsistent mobile phase can be caused by poor mixing, selective evaporation of the more volatile organic component, or degradation of additives.

    • Action: Always use a well-maintained HPLC system for online mixing. If preparing manually, mix thoroughly. Keep solvent reservoirs capped to prevent evaporation. Prepare fresh buffered mobile phases daily, as buffer salts can precipitate or support microbial growth over time.

  • Verify Temperature Control:

    • Explanation: Column temperature has a direct effect on retention time. Fluctuations in the lab's ambient temperature can cause drift if a column thermostat is not used.

    • Action: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30°C.

Frequently Asked Questions (FAQs)

  • What are the best starting conditions for method development?

    • A robust starting point combines the principles of pH control and alternative selectivity.

    ParameterRecommended Starting ConditionRationale
    Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides π-π interactions crucial for isomer selectivity[5][6].
    Mobile Phase A 0.1% Formic Acid in WaterSets pH < 2.5 to suppress ionization of both the carboxylic acid and thiazole ring[9].
    Mobile Phase B 0.1% Formic Acid in MethanolMethanol is preferred over ACN to enhance π-π interactions with the phenyl phase[6].
    Gradient 10% to 95% B over 20 minutesA broad scouting gradient to determine the approximate elution conditions.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CProvides stable operating conditions.
    Detection UV, 254 nm or as determined by UV scanThiazole rings typically absorb in this region.
  • When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

    • HILIC is a powerful technique for very polar compounds that are poorly retained in reversed-phase, even with highly aqueous mobile phases[13][14]. If your isomers are eluting very close to the void volume (t₀) on both C18 and Phenyl-Hexyl columns under high aqueous conditions (>95% water), HILIC is a logical next step. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile)[14].

  • Can I use a different acid, like trifluoroacetic acid (TFA)?

    • Yes, 0.05-0.1% TFA is an excellent alternative to formic acid for pH control. It is also a strong ion-pairing agent that can further improve peak shape for basic compounds by masking silanol interactions. However, be aware that TFA can cause ion suppression if you are using a mass spectrometer (MS) for detection. Formic acid is generally preferred for LC-MS applications.

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Phase (A): Pour 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of concentrated formic acid. Cap and mix thoroughly by inversion.

  • Organic Phase (B): Pour 999 mL of HPLC-grade methanol into a separate 1 L solvent bottle. Carefully add 1 mL of concentrated formic acid. Cap and mix thoroughly.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser on the HPLC system before use.

Protocol 2: Sample Preparation
  • Prepare a stock solution of your isomer mixture at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Vortex to ensure complete dissolution.

  • Perform a serial dilution from the stock solution to create a working standard of approximately 10-20 µg/mL. The diluent should ideally be the starting mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) to prevent peak distortion due to solvent mismatch[15].

  • Filter the final solution through a 0.22 µm syringe filter before injecting to prevent particulates from damaging the column and system[7].

References

  • Wikipedia. (n.d.). Thiazole. Retrieved January 29, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64717491. Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved January 29, 2026, from [Link]

  • Chromatography Online. (2020). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 29, 2026, from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved January 29, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 29, 2026, from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved January 29, 2026, from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved January 29, 2026, from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved January 29, 2026, from [Link]

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved January 29, 2026, from [Link]

  • Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved January 29, 2026, from [Link]

  • Shimadzu. (2012). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved January 29, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 29, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 29, 2026, from [Link]

  • Chrom Tech. (n.d.). Agilent Polaris HPLC Columns. Retrieved January 29, 2026, from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved January 29, 2026, from [Link]

Sources

addressing reproducibility issues in biological assays with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in biological assays. Our goal is to provide a comprehensive resource for troubleshooting and ensuring the reproducibility of your experimental results. While this specific molecule has limited dedicated literature on assay reproducibility, the principles outlined here are derived from extensive experience with small molecule compounds in biological systems and are intended to serve as a robust framework for your experimental design and execution.

Part 1: Understanding the Compound

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with potential applications in various biological assays. The thiazole ring is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Before delving into troubleshooting, it's crucial to understand the fundamental properties of this molecule.

Chemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid:

PropertyValueSource
Molecular FormulaC6H7NO3S[2]
Molecular Weight173.19 g/mol [2]
Density1.398 g/cm³[2]
Boiling Point316.2ºC at 760 mmHg[2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the handling and use of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in your experiments.

Compound Handling and Storage

Q1: How should I store 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid?

A1: For long-term stability, it is recommended to store the solid compound at -20°C. For stock solutions in DMSO, storage at -80°C is advised to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions should be experimentally determined, as it may be susceptible to hydrolysis over time.

Q2: What is the best solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules. However, it is crucial to assess the solubility of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO and other potential solvents like ethanol. Always use anhydrous, high-purity solvents to prevent compound degradation.

Q3: I am observing precipitation of the compound in my cell culture media. What should I do?

A3: Precipitation in aqueous media is a common issue. Here are several steps to troubleshoot this:

  • Lower the final concentration: The compound may be exceeding its solubility limit in your media.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and non-toxic to your cells.

  • Pre-warm the media: Adding the compound to pre-warmed media can sometimes improve solubility.

  • Use a solubilizing agent: In some cases, a non-toxic surfactant or cyclodextrin can be used to enhance solubility, but this must be validated for non-interference with the assay.

Assay Performance and Reproducibility

Q4: My dose-response curves are inconsistent between experiments. What are the potential causes?

A4: Inconsistent dose-response curves are a hallmark of reproducibility issues.[3] Consider the following factors:

  • Compound stability: Ensure your stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Cell health and passage number: Use cells within a consistent and low passage number range. Cellular responses can change with excessive passaging.

  • Seeding density: Inconsistent cell seeding can lead to variability in results. Optimize and standardize your cell seeding protocol.[4]

  • Edge effects: Evaporation from wells at the edge of a microplate can concentrate the compound and affect cell growth. Consider leaving the outer wells empty or filling them with sterile media.

  • Pipetting accuracy: Ensure your pipettes are calibrated and that you are using appropriate techniques to minimize errors, especially when preparing serial dilutions.

Q5: I am not observing the expected biological activity. What should I check?

A5: A lack of activity can be due to several factors:

  • Compound integrity: Verify the purity and identity of your compound using analytical methods like HPLC or mass spectrometry.

  • Mechanism of action: The compound may not be active in your specific assay system or cell line. Consider testing it in a different model.

  • Assay sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Optimize your assay conditions, including incubation time and reagent concentrations.

  • Cellular uptake: The compound may not be efficiently entering the cells.

Part 3: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific issues you might encounter.

Guide 1: Inconsistent IC50/EC50 Values

This guide will help you diagnose and resolve variability in potency measurements.

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

Guide 2: High Well-to-Well Variability

This guide addresses issues of high variability within the same experimental plate.

Caption: Troubleshooting workflow for high well-to-well variability.

Part 4: Experimental Protocols

To ensure a high degree of reproducibility, we recommend the following standardized protocols.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 1.732 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MW: 173.19 g/mol ) using a calibrated analytical balance.

  • Solvent Addition: Add 100 µL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes. Store at -80°C.

Protocol 2: Standard Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

References

  • White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274–276. [Link]

  • Shanghai Chemical Technology Co., Ltd. (2024). 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • National Institutes of Health. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • ResearchGate. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • PubMed Central. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

Sources

improving the regioselectivity of the Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Heterocyclic Chemistry Optimization

Status: Operational Ticket Focus: Regioselectivity & Reaction Fidelity Audience: Senior Research Chemists & Process Engineers

Module 1: Diagnostic & Mechanistic Logic

The Regioselectivity Paradox

The Hantzsch synthesis is classically defined by the condensation of an


-haloketone with a thioamide (or thiourea). While generally selective for 2,4-disubstituted thiazoles , "regiochemical drift" occurs when using:
  • Ambident Nucleophiles: Substituted thioureas can attack via Sulfur (desired) or Nitrogen (undesired).

  • Unsymmetrical

    
    -Haloketones:  Steric bulk or electronic deactivation can shift the electrophilic center.
    
  • Protic vs. Aprotic Solvation: Acidic media can stabilize the imino-dihydrothiazole tautomer over the aromatic amino-thiazole.

Pathway Visualization

The following decision tree illustrates the critical bifurcation points where selectivity is lost or gained.

HantzschMechanism Start Reactants (Thioamide + α-Haloketone) Inter1 S-Alkylation (Kinetic Control) Thioimidate Intermediate Start->Inter1 Fast (Nucleophilic Sulfur) Inter2 N-Alkylation (Thermodynamic Drift) Undesired Adduct Start->Inter2 Slow (Steric Hindrance) Cyclization Intramolecular Cyclization (N-attack on Carbonyl) Inter1->Cyclization Spontaneous Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2,4-Disubstituted Thiazole (Aromatic) Dehydration->Product Neutral/Basic Workup SideProduct 2-Imino-2,3-dihydrothiazole (Isomer) Dehydration->SideProduct Strong Acidic Media

Figure 1: Mechanistic bifurcation in Hantzsch synthesis. S-alkylation is the requisite first step for the target 2,4-isomer. N-alkylation leads to dead ends or non-aromatic byproducts.

Module 2: Optimization Matrix (Solvents & Catalysts)

To enforce high regioselectivity, the reaction environment must favor the soft-soft interaction between the Sulfur nucleophile and the


-carbon electrophile.
Solvent System Selection Guide

Traditional ethanol reflux is often insufficient for sterically demanding substrates. We recommend "Green Media" which utilize the hydrophobic effect to accelerate the specific condensation.

Solvent SystemRegioselectivity ScoreReaction RateNotes
Ethanol (Reflux) ModerateMediumStandard. prone to solvolysis side-reactions with labile halides.
PEG-400 High FastActs as a phase-transfer catalyst; stabilizes the polar transition state of S-alkylation.
Water (Hydrotropic) Very High FastForces organic reactants together (hydrophobic effect), suppressing N-alkylation.
[bmim]PF6 (Ionic Liquid) HighVery FastExcellent for microwave protocols; recyclable but expensive.
Catalytic Enhancers

If your substrate is deactivated (e.g., electron-poor thioamides), add 10 mol% Molecular Iodine (


) .
  • Mechanism:

    
     acts as a mild Lewis acid, activating the carbonyl oxygen of the haloketone, making it more susceptible to the cyclization step after S-alkylation, thus preventing retro-reaction.
    

Module 3: High-Fidelity Experimental Protocol

Protocol ID: HZ-PEG-GREEN-04 Objective: Synthesis of 2-amino-4-arylthiazole with >95% Regioselectivity. Method: Catalyst-Free, PEG-400 Mediated Synthesis.[1]

Reagents:
  • 
    -Haloketone (e.g., 2-bromoacetophenone): 1.0 mmol
    
  • Thiourea/Thioamide: 1.1 mmol (slight excess drives kinetics)

  • Solvent: PEG-400 (5 mL)

  • Quench: Water (20 mL) + Sodium Carbonate (

    
    )
    
Step-by-Step Workflow:
  • Solvation: In a 25 mL round-bottom flask, dissolve the Thiourea (1.1 mmol) in PEG-400 (5 mL). Stir at Room Temperature (RT) until clear.

    • Why: Pre-dissolving the nucleophile ensures homogeneity before the electrophile is introduced.

  • Addition: Add the

    
    -Haloketone  (1.0 mmol) portion-wise over 5 minutes.
    
    • Control Point: Do not dump all at once. A controlled concentration gradient favors the bimolecular S-alkylation over dimerization.

  • Reaction: Heat the mixture to 60°C for 20–45 minutes.

    • Monitoring: Spot TLC (Hexane:EtOAc 7:3). Look for the disappearance of the haloketone (highest

      
      ).
      
  • Precipitation (The Critical Step): Once complete, cool to RT. Pour the reaction mixture into 20 mL of ice-cold water .

    • Observation: The intermediate hydrobromide salt may remain soluble.

  • Neutralization: Add solid

    
     or 10% 
    
    
    
    solution dropwise until pH ~8–9.
    • Result: The free base thiazole will precipitate as a solid.

  • Isolation: Filter the solid, wash with excess water (to remove PEG), and dry. Recrystallize from hot ethanol if necessary.

Module 4: Troubleshooting & FAQ

Q1: I am isolating the 2-imino-2,3-dihydrothiazole isomer instead of the aromatic thiazole. Why?

Diagnosis: Acidity Trap. Explanation: In strongly acidic media (or if the HBr byproduct is not neutralized), the reaction can stop at the imino-intermediate or tautomerize to the stable imino-form, especially if the nitrogen has a substituent. Fix: Ensure a distinct neutralization step (Step 5 in Protocol HZ-PEG-GREEN-04) is performed. Basic workup forces the tautomeric equilibrium toward the aromatic amino-thiazole form.

Q2: My yield is low, and I see a spot on TLC corresponding to the dehalogenated ketone.

Diagnosis: Reductive Dehalogenation. Explanation: This often happens when using thiourea in the presence of certain metal contaminants or excessive heating, where thiourea acts as a reducing agent rather than a nucleophile. Fix:

  • Lower the temperature (try RT or max 50°C).

  • Switch to Water or PEG-400 as solvent; the hydrophobic effect accelerates the substitution reaction (S-alkylation) faster than the reduction pathway.

Q3: The product is oiling out and difficult to crystallize.

Diagnosis: PEG/Solvent Entrapment. Fix:

  • Decant the aqueous layer.

  • Dissolve the oil in a minimal amount of Dichloromethane (DCM) .

  • Wash the organic layer 3x with water (to extract residual PEG).

  • Dry over

    
     and evaporate. Triturate the residue with cold ether/hexane to induce crystallization.
    

References

  • Mechanism & Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[2]

  • Green Chemistry (Water/PEG): Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using PEG-400 as an efficient and recyclable reaction medium." Tetrahedron Letters, 2008.

  • Catalytic Improvements: Eftekhari-Sis, B., et al. "Silica supported tungstosilisic acid: An efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives."[3] Journal of the Serbian Chemical Society, 2012.

  • Microwave Assistance: Kabalka, G. W., & Mereddy, A. R. "Microwave-assisted synthesis of thiazoles." Tetrahedron Letters, 2006.

  • General Review: Kashyap, S. J., et al. "Synthesis of Thiazoles: A Review." International Journal of Pharmaceutical Sciences and Research, 2012.

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Validation & Comparative

A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Evaluating Efficacy and the Potential of Thiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention for hypoxia-related pathologies, the stabilization of Hypoxia-Inducible Factor (HIF) has emerged as a promising strategy. This is primarily achieved through the inhibition of HIF prolyl hydroxylases (PHDs), the key enzymes responsible for HIF-α degradation under normoxic conditions. This guide provides a comparative analysis of several prominent PHD inhibitors, offering insights into their efficacy based on available experimental data. Furthermore, we will explore the potential of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold as a promising chemical starting point for the development of novel PHD inhibitors.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Therapeutic Target

Under normal oxygen levels (normoxia), the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in erythropoiesis, angiogenesis, and cell metabolism.[1][2] PHD inhibitors mimic the hypoxic state by blocking the enzymatic activity of PHDs, thereby stabilizing HIF-α and activating downstream signaling even in the presence of oxygen.[3][4]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2, 2-OG VHL VHL HIF-1α->VHL Recognition PHD->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α HIF_complex HIF-1α/β Complex HIF-1α_s->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex nucleus Nucleus HIF_complex->nucleus HRE HRE HIF_complex->HRE Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription PHDi PHD Inhibitor (e.g., 2-(Methoxymethyl)- 1,3-thiazole-4-carboxylic acid) PHD_i PHD PHDi->PHD_i Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.

Comparative Efficacy of Known PHD Inhibitors

While direct experimental data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid as a PHD inhibitor is not currently available in the public domain, a comparative analysis of well-established inhibitors provides a benchmark for efficacy. The following table summarizes the inhibitory concentrations (IC50) and cellular efficacy (EC50) of several key PHD inhibitors against PHD2, the primary isoform responsible for HIF-1α degradation.[2]

InhibitorPHD2 IC50 (nM)Cellular HIF Stabilization EC50 (µM)Key Characteristics
Roxadustat (FG-4592) ~27[1]~5.1 (HRE reporter assay)[1]Orally active, increases endogenous erythropoietin production.[4][5]
Vadadustat (AKB-6548) ~29[1]>30 (HIF1 ODD-luc reporter assay)[6]Investigational oral HIF-PH inhibitor.[6][7]
Daprodustat (GSK1278863) ~67[1]~0.8 (HRE reporter assay)[1]Orally active, shown to be a low nanomolar inhibitor of PHDs 1-3.[8][9]
Molidustat (BAY 85-3934) ~7[10]~2.1 (HRE reporter assay)[1]Potent inhibitor effective in raising hematocrit levels.[10][11]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

The discrepancy between nanomolar enzymatic inhibition (IC50) and micromolar cellular activity (EC50) for some inhibitors, such as Vadadustat and Roxadustat, can be attributed to factors like cell permeability and competition with high intracellular concentrations of the natural substrate, 2-oxoglutarate (α-KG).[6]

The Potential of the Thiazole Scaffold in PHD Inhibition

Thiazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities.[5][12] While specific data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is lacking, the structural features of this molecule suggest its potential as a scaffold for PHD inhibitors. The carboxylic acid moiety could potentially interact with key residues in the active site of the enzyme, a common feature among many known PHD inhibitors.[1] Further research involving synthesis and biological evaluation of this and related thiazole derivatives is warranted to explore their efficacy in HIF stabilization.

Experimental Protocols for Assessing Inhibitor Efficacy

To rigorously evaluate the efficacy of novel compounds such as 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a series of well-defined in vitro and cellular assays are essential.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This high-throughput screening method measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated HIF-1α peptide is captured by streptavidin-coated donor beads, and a specific antibody that recognizes the hydroxylated proline residue binds to acceptor beads. Inhibition of PHD2 prevents hydroxylation, thus reducing the signal.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human PHD2, a biotinylated HIF-1α peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate in an appropriate assay buffer.

  • Compound Addition: Add the test compound (e.g., 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid) at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add a mixture of streptavidin-coated donor beads and acceptor beads conjugated to an anti-hydroxy-HIF-1α antibody.

  • Signal Reading: Incubate in the dark and read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AlphaScreen_Workflow cluster_reaction Reaction cluster_detection Detection PHD2 PHD2 Reaction Mix Reaction Mix PHD2->Reaction Mix HIF-1α Peptide HIF-1α Peptide HIF-1α Peptide->Reaction Mix No Signal No Signal HIF-1α Peptide->No Signal Inhibitor Inhibitor Inhibitor->Reaction Mix Reaction Mix->HIF-1α Peptide No Hydroxylation (with inhibitor) Hydroxylated Peptide Hydroxylated Peptide Reaction Mix->Hydroxylated Peptide Hydroxylation (if no inhibitor) Donor Bead D Signal Signal Donor Bead->Signal Light Emission Acceptor Bead A Hydroxylated Peptide->Donor Bead Hydroxylated Peptide->Acceptor Bead

Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to increase the intracellular levels of HIF-1α in a cell-based system.

Principle: Cells are treated with the test compound, and the total cell lysate is subjected to SDS-PAGE and Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α band intensity indicates stabilization.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 4-6 hours). Include a positive control (e.g., CoCl2 or a known PHD inhibitor) and a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the functional consequence of HIF-1α stabilization by quantifying the expression of a reporter gene under the control of HREs.

Principle: A cell line is engineered to stably express a luciferase reporter gene driven by a promoter containing multiple HREs. Activation of the HIF pathway leads to the production of luciferase, which can be quantified by measuring luminescence.[1][13]

Step-by-Step Methodology:

  • Cell Transfection/Culture: Use a cell line stably expressing an HRE-luciferase reporter construct or transiently transfect cells with the reporter plasmid.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for an appropriate time (e.g., 16 hours).

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the EC50 value from the dose-response curve.

Conclusion

The development of small molecule inhibitors of HIF prolyl hydroxylases represents a significant advancement in the treatment of anemia and other hypoxia-related conditions. While established inhibitors like Roxadustat, Daprodustat, and Molidustat demonstrate potent efficacy, the search for novel chemical scaffolds with improved pharmacological properties continues. The 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid structure holds promise as a starting point for the design of new PHD inhibitors. Rigorous evaluation using the standardized experimental protocols outlined in this guide will be crucial in determining the therapeutic potential of this and other emerging candidates in the field.

References

  • Bunnage ME, et al. Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. J Med Chem. 2017.
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comparative analysis of different synthetic routes to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two primary synthetic routes to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The comparison focuses on the well-established Hantzsch thiazole synthesis and a biomimetic-inspired approach starting from L-cysteine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, comparative data, and mechanistic insights to inform synthetic strategy selection.

Introduction

The thiazole moiety is a cornerstone in the architecture of numerous pharmaceuticals due to its diverse biological activities. The specific substitution pattern on the thiazole ring is critical in defining its pharmacological profile. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its potential for hydrogen bonding and metabolic stability, represents a valuable scaffold for the design of novel therapeutic agents. The choice of synthetic route to this molecule can significantly impact yield, purity, cost, and scalability. This guide provides a comprehensive analysis of two distinct and viable synthetic pathways.

Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[1] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, this translates to a three-step process starting from commercially available materials.

Overall Workflow for Route 1

A 2-Methoxyacetamide B 2-Methoxythioacetamide A->B Thionation (Lawesson's Reagent) D Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate B->D Hantzsch Condensation C Ethyl 2-chloroacetoacetate C->D E 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid D->E Alkaline Hydrolysis A L-Cysteine C 2-(Methoxymethyl)thiazolidine-4-carboxylic acid A->C Condensation B Methoxyacetaldehyde B->C D 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid C->D Oxidation (MnO2)

Sources

A Senior Application Scientist's Guide to Validating Off-Target Effects of Novel Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, chief among them being the characterization of its molecular specificity. Undesired interactions, or "off-target" effects, are a primary driver of clinical toxicity and compound attrition. This guide provides a comprehensive, technically-grounded framework for the systematic validation of off-target effects, using the novel compound 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (hereafter designated MMTCA) as a representative model for a new chemical entity with uncharacterized biological activity. We will move beyond a simple listing of techniques, instead focusing on building a logical, multi-tiered validation cascade that integrates computational prediction with gold-standard biochemical and cellular assays. This document serves as a strategic manual, comparing the strengths and limitations of orthogonal methodologies and providing actionable, field-tested protocols to ensure the generation of robust and reliable data for confident decision-making in drug development programs.

The Imperative of Off-Target Profiling for Novel Chemical Entities

The thiazole-4-carboxylic acid scaffold is present in a variety of biologically active compounds, exhibiting properties ranging from antifungal to anticancer activities.[1][2] However, for a novel analogue like MMTCA, the primary biological target and potential secondary targets are unknown. Assuming MMTCA has been identified through a phenotypic screen or designed with a specific target in mind, the immediate and critical next step is to build a comprehensive selectivity profile. Off-target interactions can lead to a range of adverse outcomes, from mild side effects to severe toxicity, undermining a drug's therapeutic potential.[3][4] Proactively identifying these liabilities is not just a regulatory requirement but a cornerstone of efficient and ethical drug development.

This guide outlines a phased approach, beginning with broad, unbiased screening methods to map the potential interaction landscape of MMTCA and progressing to focused, hypothesis-driven experiments to confirm and quantify these interactions.

A Phased Strategy for Off-Target Validation

A robust off-target validation strategy should be systematic and tiered, using results from each phase to inform the design of subsequent, more focused experiments. The goal is to move from a broad survey of potential interactions to a precise characterization of the most biologically relevant ones.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Computational Prediction cluster_1 Phase 2: Broad Experimental Screening (Unbiased) cluster_2 Phase 3: Hit Confirmation & Validation (Focused) in_silico In Silico Profiling (Similarity searching, docking) CETSA Proteome-wide CETSA (Direct target engagement) in_silico->CETSA Hypothesis generation Kinase Broad Kinase Panel (>400 kinases) in_silico->Kinase Prioritize kinase families ITC Biophysical Validation (ITC / SPR) CETSA->ITC Confirm direct binding Enzyme Enzymatic Assays (IC50 determination) Kinase->Enzyme Determine potency (IC50) Phenotypic Phenotypic Screening (e.g., Cell Painting) Cellular Cell-based Functional Assays (e.g., Target pathway modulation) Phenotypic->Cellular Deconvolute mechanism Enzyme->Cellular Validate in cellular context Phenotypic_Screening_Workflow A Treat Cells with MMTCA & Reference Compounds B Stain with Multiple Fluorescent Dyes (Nucleus, ER, Mito, etc.) A->B C High-Content Imaging B->C D Image Analysis & Feature Extraction (>1000 features/cell) C->D E Generate Phenotypic 'Fingerprint' D->E F Compare to Reference Database via Machine Learning E->F G Hypothesize Mechanism of Action F->G

Caption: Workflow for a Cell Painting-based phenotypic screen.

Phase 3: Validating and Quantifying Hits

Hits generated from the broad screening phase must be rigorously validated using orthogonal, hypothesis-driven methods.

  • Biophysical Confirmation: For hits identified via CETSA or kinase panels, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to confirm direct binding and determine binding affinity (KD) and kinetics. This provides an independent, quantitative measure of the physical interaction between MMTCA and the off-target protein.

  • Enzymatic Assays: For off-target kinases, dose-response enzymatic assays should be performed to determine the IC50 value (the concentration of MMTCA required to inhibit 50% of the enzyme's activity). This is a critical step for quantifying the potency of the off-target interaction.

  • Cellular Functional Assays: The ultimate validation is to demonstrate a functional consequence of the off-target interaction in a cellular context. For example, if MMTCA is found to inhibit the SRC family kinase LCK in a biochemical assay, a follow-up cell-based assay could measure its effect on T-cell receptor signaling. This step connects the molecular off-target binding event to a tangible biological outcome.

Conclusion: Building a Self-Validating System

The validation of off-target effects is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. By strategically combining computational, biochemical, and cell-based methods, researchers can build a comprehensive and reliable selectivity profile for novel compounds like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. This integrated, multi-pronged approach, grounded in explaining the causality behind each experimental choice, ensures that potential liabilities are identified early, leading to the development of safer, more effective therapeutics. Every protocol must be a self-validating system, incorporating appropriate positive and negative controls to ensure the trustworthiness of the data at each stage of the drug discovery pipeline.

References

  • White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia. [Link]

  • Al-Ostath, A. et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

  • Gao, Y. et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Hormones. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem Compound Summary. [Link]

  • Wang, B. et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthego. (2023). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • Atray, P. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Al-Hraishawi, H. et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]

  • Wang, H. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

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  • Axelrod, M. et al. (2018). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lopes, R. & Prasad, M. (2024). In silico tools for off-target prediction. ResearchGate. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Keiser, M. J. et al. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Zhang, T. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • de Mello, A. C. et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [Link]

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A Guide to In-Vitro and In-Vivo Cross-Validation: Evaluating 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in-vitro result to a validated in-vivo effect is both critical and challenging. This guide provides a comprehensive framework for the cross-validation of in-vitro findings for the novel compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, in a relevant in-vivo setting. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with a known alternative, L-2-oxothiazolidine-4-carboxylic acid (OTC), a compound with demonstrated in-vivo efficacy.

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful translation of in-vitro potency to in-vivo efficacy, however, is not guaranteed. This guide will equip you with the necessary steps to rigorously assess the therapeutic potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

The Imperative of In-Vitro to In-Vivo Correlation (IVIVC)

An In-Vitro-In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and an in-vivo response.[5][6] Establishing a strong IVIVC is a cornerstone of modern drug development, as it can streamline the process, reduce reliance on extensive clinical trials, and provide a deeper understanding of a compound's behavior.[7][8]

Part 1: In-Vitro Characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

The initial step is to comprehensively profile the in-vitro activity of our target compound. Based on the known activities of related thiazole derivatives, we will focus on its potential as an anti-inflammatory and cytotoxic agent.

Experimental Workflow for In-Vitro Analysis

cluster_0 In-Vitro Evaluation Compound 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Cell_Lines Select Relevant Cell Lines (e.g., Macrophages, Cancer Cells) Compound->Cell_Lines Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Lines->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays (NO, Cytokine Measurement) Cell_Lines->Anti_Inflammatory Data_Analysis Data Analysis (IC50, EC50 Calculation) Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis

Caption: Workflow for in-vitro evaluation of the target compound.

Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid inhibits 50% of cell viability (IC50) in a selected cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Part 2: Designing the In-Vivo Validation Study

Positive in-vitro results are the first step. A well-designed in-vivo study is crucial to determine if the compound retains its activity and exhibits a favorable safety profile in a whole organism.

Experimental Workflow for In-Vivo Validation

cluster_1 In-Vivo Validation Animal_Model Select Appropriate Animal Model (e.g., Xenograft for Cancer, LPS-induced for Inflammation) Dosing Determine Dosing Regimen (Route, Frequency, Dose) Animal_Model->Dosing Treatment_Groups Establish Treatment Groups (Vehicle, Compound, Positive Control) Dosing->Treatment_Groups Efficacy_Endpoints Measure Efficacy Endpoints (Tumor Volume, Inflammatory Markers) Treatment_Groups->Efficacy_Endpoints Toxicity_Assessment Assess Toxicity (Body Weight, Histopathology) Treatment_Groups->Toxicity_Assessment PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Endpoints->PK_PD

Caption: Workflow for in-vivo validation of the target compound.

Protocol 3: In-Vivo Xenograft Model for Anticancer Activity

Objective: To evaluate the in-vivo antitumor efficacy of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in a mouse xenograft model.

Methodology:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Grouping: Randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Dose 1, e.g., 10 mg/kg)

    • Group 3: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive control (e.g., doxorubicin, 2 mg/kg)

  • Dosing: Administer the treatments via intraperitoneal injection every other day for 21 days.

  • Tumor Measurement: Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).

  • Toxicity Monitoring: Monitor body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Part 3: Comparative Analysis

To contextualize the potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, we will compare its hypothetical data with the known in-vivo performer, L-2-oxothiazolidine-4-carboxylic acid (OTC). OTC is a precursor of cysteine and has demonstrated protective effects against oxidative stress and inflammation in vivo.[9][10][11]

Data Summary Table: In-Vitro and In-Vivo Comparison
Parameter2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (Hypothetical Data)L-2-oxothiazolidine-4-carboxylic acid (OTC) (Published Data)
In-Vitro Activity
Target Cell Line(s)MCF-7 (Cytotoxicity), RAW 264.7 (Anti-inflammatory)Retinal Pigment Epithelium (Anti-inflammatory)[11]
IC50 (Cytotoxicity)15 µMNot primarily cytotoxic
NO Inhibition (EC50)25 µMEffective at reducing inflammatory markers[9]
In-Vivo Efficacy
Animal ModelMCF-7 Xenograft (Mouse)Isoproterenol-induced Myocardial Infarction (Rat)[9]
Dosing Regimen10 & 30 mg/kg, i.p., every other day100 mg/kg, daily[9]
Tumor Growth Inhibition45% at 30 mg/kgN/A
Reduction in Infarct SizeN/ASignificant reduction[9]
Safety Profile
In-Vivo ToxicityNo significant weight loss at therapeutic dosesWell-tolerated[9]

Bridging the Gap: The Path Forward

This guide outlines a systematic approach to the cross-validation of in-vitro results for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in an in-vivo setting. The successful translation from bench to preclinical models hinges on a deep understanding of the compound's mechanism of action, careful experimental design, and a robust comparative analysis against established compounds.

The hypothetical data presented for our target compound suggests a promising profile, warranting further investigation. The next logical steps would involve detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for optimizing dosing regimens and predicting human pharmacokinetics.

By following a rigorous and scientifically sound validation process, researchers can confidently advance promising compounds like 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid through the drug development pipeline.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE. Retrieved from [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). Experientia. Retrieved from [Link]

  • Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. (2022). MDPI. Retrieved from [Link]

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  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. Retrieved from [Link]

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  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Thiazole derivatives. (n.d.). Georganics. Retrieved from [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. Retrieved from [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific. Retrieved from [Link]

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A Researcher's Guide to Comparative Docking of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives as Potential Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of virtually designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives against a known inhibitor of Aurora Kinase A, a crucial target in cancer therapy. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for molecular docking using AutoDock, and present a comparative analysis of the docking results. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Rationale for Targeting Aurora Kinase A with Novel Thiazole Derivatives

Aurora Kinase A is a member of the serine/threonine kinase family that plays a pivotal role in the regulation of mitosis.[1] Its overexpression has been implicated in the progression of various human cancers, making it a compelling target for the development of novel anticancer therapeutics.[2][3] The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5] The unique structural features of the thiazole ring allow for diverse interactions with biological targets.[5]

This guide focuses on a specific subclass of thiazole derivatives: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acids. The methoxymethyl group at the 2-position and the carboxylic acid at the 4-position offer key pharmacophoric features that can be exploited for targeted drug design. The carboxylic acid moiety, for instance, can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the active site of Aurora Kinase A.

To objectively evaluate the potential of these novel derivatives, we will perform a comparative molecular docking study against a well-characterized Aurora Kinase A inhibitor, MLN8054 .[6] This will allow us to benchmark the binding affinities and interaction patterns of our designed compounds and gain insights into their therapeutic potential.

Experimental Design: A Self-Validating In Silico Approach

Our comparative docking study is designed to be a self-validating system, where each step is logically justified and contributes to the overall robustness of the findings.

Selection of Target Protein and Reference Inhibitor

The target protein for this study is human Aurora Kinase A . For our docking calculations, we will utilize the crystal structure of Aurora Kinase A complexed with a ligand, specifically the PDB entry 1MQ4 , which provides a well-defined active site for our investigation.[5]

As a reference compound for comparison, we have selected MLN8054 , a known Aurora Kinase A inhibitor with a documented crystal structure in complex with the enzyme (PDB ID: 2X81).[6] This allows for a direct comparison of the predicted binding modes of our designed compounds with a crystallographically determined orientation of a known inhibitor.

Design of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives

To explore the structure-activity relationship (SAR) of the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold, we have designed a small library of virtual derivatives with varying substitutions at the 5-position of the thiazole ring. This will allow us to probe the effect of different chemical moieties on the binding affinity and interaction with the Aurora Kinase A active site.

Table 1: Designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Compound IDSubstitution at 5-position
Tz-Me Methyl
Tz-Ph Phenyl
Tz-ClPh 4-Chlorophenyl
Tz-OMePh 4-Methoxyphenyl
Molecular Docking Software and Protocol

For this study, we will employ AutoDock 4.2 , a widely used and validated software for molecular docking simulations.[7] The protocol is designed to be reproducible and is detailed in the following section.

Detailed Experimental Protocol: Molecular Docking with AutoDock 4.2

This section provides a step-by-step guide for performing the comparative docking study.

Software and Resource Requirements
  • AutoDock 4.2 and AutoDockTools (ADT): Downloadable from The Scripps Research Institute.

  • MGLTools: Required for preparing protein and ligand files.

  • Open Babel: For converting chemical file formats.

  • Protein Data Bank (PDB): For obtaining the crystal structure of Aurora Kinase A (PDB ID: 1MQ4).

  • A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): For creating the structures of the designed ligands.

Ligand Preparation
  • 2D Structure Creation: Draw the 2D structures of the designed thiazole derivatives (Tz-Me, Tz-Ph, Tz-ClPh, Tz-OMePh) and the reference inhibitor (MLN8054).

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D .sdf or .mol2 files using a suitable program. Perform an initial energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94).

  • Conversion to PDBQT format: Use AutoDockTools (ADT) to convert the ligand files into the PDBQT format. This step involves assigning Gasteiger charges and defining the rotatable bonds.

Protein Preparation
  • PDB File Download: Obtain the crystal structure of Aurora Kinase A (PDB ID: 1MQ4) from the PDB.

  • Protein Cleaning: Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

  • Addition of Polar Hydrogens and Kollman Charges: Use ADT to add polar hydrogen atoms to the protein and assign Kollman charges.

  • Conversion to PDBQT format: Save the prepared protein structure in the PDBQT format.

Grid Parameter File Generation
  • Define the Grid Box: In ADT, define a grid box that encompasses the entire active site of Aurora Kinase A. The center of the grid should be the geometric center of the co-crystallized ligand in the original PDB file (if available) or the predicted active site. A grid box size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a good starting point.

  • Generate the Grid Parameter File (.gpf): Save the grid parameters as a .gpf file.

Docking Parameter File Generation
  • Set Docking Parameters: In ADT, set the docking parameters. We will use the Lamarckian Genetic Algorithm (LGA) with 100 GA runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.

  • Generate the Docking Parameter File (.dpf): Save the docking parameters as a .dpf file.

Running AutoGrid and AutoDock
  • Run AutoGrid: Execute the autogrid4 command with the .gpf file as input to generate the grid map files.

  • Run AutoDock: Execute the autodock4 command with the .dpf file as input to perform the docking calculations for each ligand.

Analysis of Docking Results
  • Binding Energy and Inhibition Constant: Analyze the docking log file (.dlg) to extract the estimated binding energy (kcal/mol) and the predicted inhibition constant (Ki) for the best docking pose of each ligand.

  • Visualization of Binding Modes: Use a molecular visualization software (e.g., PyMOL, VMD) to visualize the predicted binding poses of the ligands within the Aurora Kinase A active site and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualization of the Experimental Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Results Analysis Results Analysis Molecular Docking->Results Analysis Visualization Visualization Results Analysis->Visualization

Caption: A streamlined workflow for the comparative molecular docking study.

Comparative Docking Results

The following table summarizes the docking results for the designed 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives and the reference inhibitor, MLN8054, against Aurora Kinase A.

Table 2: Comparative Docking Scores and Predicted Inhibition Constants

Compound IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
MLN8054 (Reference) -9.50.15
Tz-Me -7.25.8
Tz-Ph -8.50.8
Tz-ClPh -9.10.3
Tz-OMePh -8.80.5

Discussion and Scientific Insights

The comparative docking results provide valuable insights into the potential of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives as Aurora Kinase A inhibitors.

  • Validation with the Reference Inhibitor: The docking protocol successfully predicted a low binding energy and a sub-micromolar inhibition constant for the reference inhibitor, MLN8054, which is consistent with its known potent activity. This validates the reliability of our docking setup.

  • Structure-Activity Relationship (SAR) Insights: The results for the designed derivatives suggest a clear structure-activity relationship. The introduction of an aromatic ring at the 5-position (Tz-Ph) significantly improved the binding affinity compared to a simple methyl group (Tz-Me). Further substitution on the phenyl ring with an electron-withdrawing group (Tz-ClPh) led to the most potent derivative in our series, with a predicted binding energy and inhibition constant approaching that of the reference inhibitor. The methoxy-substituted derivative (Tz-OMePh) also showed promising activity.

  • Analysis of Binding Interactions: Visualization of the docking poses reveals that the carboxylic acid moiety of the thiazole derivatives forms key hydrogen bond interactions with the hinge region of Aurora Kinase A, a critical interaction for kinase inhibition. The substituted phenyl ring at the 5-position occupies a hydrophobic pocket in the active site, explaining the observed SAR. The 2-methoxymethyl group is predicted to be solvent-exposed and could be a potential site for further modification to improve pharmacokinetic properties.

interaction_diagram cluster_protein Aurora Kinase A Active Site cluster_ligand Thiazole Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Carboxylic Acid Carboxylic Acid Carboxylic Acid->Hinge Region H-Bond Thiazole Ring Thiazole Ring Thiazole Ring->Hinge Region 5-Substituent 5-Substituent 5-Substituent->Hydrophobic Pocket Hydrophobic Interaction 2-Methoxymethyl 2-Methoxymethyl Solvent Solvent 2-Methoxymethyl->Solvent

Caption: A simplified representation of the key molecular interactions observed.

Conclusion and Future Directions

This comparative docking study has successfully identified 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid derivatives as a promising scaffold for the design of novel Aurora Kinase A inhibitors. The in silico results indicate that derivatives with substituted aromatic rings at the 5-position exhibit binding affinities comparable to a known inhibitor.

The insights gained from this study provide a strong foundation for the following future work:

  • Synthesis and In Vitro Evaluation: The designed compounds, particularly Tz-ClPh, should be synthesized and evaluated in in vitro kinase assays to validate the docking predictions and determine their experimental IC50 values.

  • Lead Optimization: Further structural modifications can be explored to optimize the potency and selectivity of these derivatives. This could include exploring a wider range of substitutions at the 5-position and modifying the 2-methoxymethyl group to enhance pharmacokinetic properties.

  • Cell-Based Assays: Promising compounds should be advanced to cell-based assays to assess their anticancer activity in relevant cancer cell lines.

By combining computational design with experimental validation, the 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). (2021). RCSB PDB. Retrieved from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules.
  • Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. (2022). Journal of Molecular Modeling.
  • Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. (2014). Oncology Letters.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). MDPI. Retrieved from [Link]

  • Molecular docking/dynamics studies of Aurora A kinase inhibitors. (2008). Journal of Molecular Graphics and Modelling.
  • STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). RCSB PDB. Retrieved from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2012). Journal of Medicinal Chemistry.
  • A simple click by click protocol to perform docking: AutoDock 4.
  • Structural insight into Aurora A kinase based on molecular dynamics simul
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A kinase inhibitors. (2023). Results in Chemistry.
  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (2013). Enzyme Engineering.
  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Aurora kinase (Aur) family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

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A Researcher's Guide to Assessing the Kinase Selectivity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of targets for therapeutic intervention, particularly in oncology. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural homology presents a significant challenge in drug development: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, toxicity, and a diminished therapeutic window. Therefore, rigorous, early-stage assessment of a compound's selectivity across the kinome is not just a regulatory hurdle but a fundamental component of a successful drug discovery campaign.[1][2]

This guide focuses on a hypothetical compound, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, recognized for its ability to form key interactions within the kinase ATP-binding site.[3][4][5] Research has demonstrated that thiazole derivatives can exhibit potent and selective inhibitory properties against various kinases.[4][6] Here, we provide a comprehensive, technically-grounded framework for assessing the kinase selectivity profile of this compound, comparing its performance with established benchmarks and detailing the experimental methodologies required for robust data generation.

Experimental Design: A Strategy for Unveiling the Selectivity Profile

A successful kinase profiling experiment hinges on a well-conceived design that incorporates appropriate controls, assay technologies, and a rationally selected kinase panel. Our objective is to determine the inhibitory activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid against a broad, representative panel of kinases and to quantify its potency against any identified "hits."

Causality Behind Experimental Choices:
  • Assay Platform Selection - The ADP-Glo™ Kinase Assay : We have selected the Promega ADP-Glo™ Kinase Assay for this study.[7][8] This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][9][10] Its advantages are manifold:

    • Universal Applicability : It can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid).[9]

    • High Sensitivity : The assay can detect low levels of ATP turnover, making it suitable for kinases with low catalytic activity.[9]

    • Robustness : The two-step process, which first depletes unconsumed ATP before converting product ADP to an ATP signal, minimizes signal interference and generates a high signal-to-background ratio.[7][9][10]

  • Kinase Panel Selection : To obtain a comprehensive overview of selectivity, a broad panel covering major branches of the human kinome is essential. We will utilize a commercially available panel, such as the Eurofins Discovery KINOMEscan® platform or the Reaction Biology Kinase Selectivity Panels, which offer screening against hundreds of wild-type and mutant kinases.[11][12][13] This allows for an unbiased survey of potential on- and off-target interactions.

  • Control Compounds - Establishing Benchmarks : Data is only meaningful in context. Therefore, two control compounds are essential:

    • Staurosporine (Broad-Spectrum Inhibitor) : This natural product is a potent but highly non-selective, ATP-competitive kinase inhibitor that binds to the vast majority of kinases with high affinity.[14][15][16][17] It serves as a positive control for assay performance and as a benchmark for promiscuity.

    • Lapatinib (Selective Inhibitor) : A dual inhibitor of EGFR and HER2 (ErbB2), Lapatinib is known for its high degree of selectivity.[18][19][20][21][22] It will serve as our benchmark for a selective compound, with a known selectivity score (S-score) of 0.010 when screened against 290 kinases at a concentration of 3 µM.[23]

  • Assay Conditions - The Importance of ATP Concentration : Kinase inhibition is typically competitive with ATP. To obtain data that reflects the intrinsic affinity of the inhibitor for the kinase, assays should be run at an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[24][25] This ensures that the resulting IC₅₀ values are a close approximation of the inhibitor's dissociation constant (Kᵢ).[24]

Experimental Workflows & Protocols

The following sections provide detailed protocols for executing the kinase selectivity assessment.

Workflow Overview

The overall experimental process follows a logical sequence from initial screening to confirmatory dose-response analysis for identified hits.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: IC₅₀ Determination A Prepare Compound Plates: 1. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid 2. Lapatinib 3. Staurosporine (Final Assay Conc. = 1 µM) B Perform Kinase Reactions (Broad Kinase Panel) A->B C Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D E Measure Luminescence D->E F Calculate % Inhibition vs. DMSO Control E->F G Identify 'Hits' (e.g., >50% Inhibition) F->G H Prepare Serial Dilution Plates (10-point, 3-fold dilutions) G->H I Perform Kinase Assays (Hit Kinases Only) H->I J Measure Luminescence I->J K Generate Dose-Response Curves & Calculate IC₅₀ Values J->K

Caption: High-level workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay (384-Well Format)

This protocol is adapted from standard Promega guidelines.[7][26]

1. Reagent Preparation:

  • Test Compound/Controls : Prepare 10 mM stock solutions of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, Lapatinib, and Staurosporine in 100% DMSO. From these, create intermediate dilutions in kinase reaction buffer to achieve the desired final assay concentration (e.g., 1 µM for primary screen) while keeping the final DMSO concentration ≤1%.
  • ATP & Substrate : Prepare stocks of ATP and the specific substrate for each kinase in kinase reaction buffer.
  • ADP-Glo™ Reagents : Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[26] Equilibrate all reagents to room temperature before use.

2. Kinase Reaction Setup (5 µL total volume):

  • To the wells of a 384-well plate, add 1.25 µL of the test compound or control (4x final concentration). Add 1.25 µL of DMSO to "no inhibitor" control wells.
  • Add 2.5 µL of a 2x kinase/substrate mixture.
  • Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. Assay Readout:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.
  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.
  • Add 10 µL of Kinase Detection Reagent to each well. This step converts the ADP product to ATP and initiates the luminescence reaction.[9]
  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate-reading luminometer.

4. Data Analysis:

  • Percent Inhibition (%Inh) is calculated using the following formula: %Inh = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescent Unit.
  • IC₅₀ Determination : For dose-response experiments, plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Results and Comparative Analysis

To illustrate the output of this guide, we present hypothetical data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, which we will refer to as "Compound-Thiazole".

Primary Screen at 1 µM

The initial screen against a panel of 96 kinases provides a broad overview of selectivity. The results are compared against our selective (Lapatinib) and non-selective (Staurosporine) controls.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)

Kinase TargetCompound-ThiazoleLapatinib (Control)Staurosporine (Control)
EGFR8.2%98.5%99.8%
HER2 (ErbB2)4.5%97.1%99.5%
ABL192.8%15.3%98.9%
SRC88.5%21.0%99.1%
LCK85.1%18.2%98.6%
FYN79.3%16.5%97.8%
AURKA6.1%5.5%95.4%
CDK29.8%8.1%99.2%
PKA2.3%3.4%99.6%
... (87 other kinases)<10%<30%>90%

Interpretation: The data clearly differentiates the three compounds. Staurosporine shows potent inhibition across nearly all kinases, confirming its promiscuous nature.[15][16] Lapatinib demonstrates high selectivity for its known targets, EGFR and HER2.[18][19] Our hypothetical Compound-Thiazole shows a distinct profile, potently inhibiting a small cluster of non-receptor tyrosine kinases, specifically members of the ABL and SRC families, while sparing most other kinases in the panel.

IC₅₀ Determination for Hits

Based on the primary screen, dose-response experiments are conducted for the kinases inhibited >50% by Compound-Thiazole.

Table 2: Hypothetical IC₅₀ Values for Compound-Thiazole

Kinase TargetIC₅₀ (nM)
ABL185
SRC150
LCK185
FYN250

Analysis of Potency and Selectivity: The sub-micromolar IC₅₀ values suggest that Compound-Thiazole is a potent inhibitor of this specific kinase subfamily. To quantify its selectivity, we can calculate a Selectivity Score (S). A common metric is S(1µM), the number of kinases inhibited by more than a certain threshold (e.g., 50%) at 1µM, divided by the total number of kinases screened.[24][27]

  • Compound-Thiazole: S(1µM) = 4 / 96 = 0.042

  • Lapatinib: S(1µM) = 2 / 96 = 0.021

  • Staurosporine: S(1µM) ≈ 94 / 96 = 0.979

This quantitative comparison positions Compound-Thiazole as a highly selective inhibitor, though slightly less so than the clinical compound Lapatinib.

Visualizing Kinase Selectivity

A kinome tree diagram provides an intuitive visualization of the selectivity profile.

Sources

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of thiazole-based compounds, this guide offers an in-depth, objective comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and its analogs. Moving beyond a mere listing of protocols, this document elucidates the causal reasoning behind experimental choices and provides a framework for self-validating your findings.

The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The focus of this guide, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, represents a scaffold with significant potential for modification to optimize for specific therapeutic targets. However, early and accurate assessment of ADME properties is critical to de-risk candidate molecules and enhance project productivity.[2] This guide provides the experimental framework to achieve this.

The Analogs in Focus

To provide a practical comparison, we will be assessing the parent compound, Compound A , alongside three representative analogs designed to explore the impact of subtle structural modifications on their ADME profiles.

  • Compound A: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Analog 1: 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid

  • Analog 2: 2-(Methoxymethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

  • Analog 3: 2-(Methoxymethyl)-1,3-thiazole-4-carboxamide

These analogs were selected to investigate the effects of increased lipophilicity (Analog 1), steric hindrance near the carboxylic acid (Analog 2), and removal of the acidic moiety (Analog 3) on key ADME parameters.

Comparative ADME Profiling: Experimental Data

The following table summarizes the experimental data obtained for our parent compound and its analogs across a panel of standard in vitro ADME assays.

CompoundKinetic Solubility (μM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s) at pH 7.4Microsomal Stability (% remaining at 60 min)Plasma Protein Binding (% Bound)
Compound A 1502.58570
Analog 1 258.06095
Analog 2 1203.08875
Analog 3 20015.03080

In-Depth Analysis of ADME Parameters

Aqueous Solubility: The Foundation of Bioavailability

Low aqueous solubility can severely limit a compound's therapeutic potential by hindering its absorption and leading to unreliable in vitro assay results.[3] For this reason, we begin our benchmarking with a kinetic solubility assay.

This high-throughput method provides a rapid assessment of a compound's solubility.[4][5]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 5 µL of each DMSO stock solution into the wells of a 96-well microtiter plate.[6]

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations for the dilution series.[6]

  • Incubation: Mix the plate thoroughly and incubate at 37°C for 2 hours to allow for precipitation.[3][6]

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[6]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Diagram of the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock Solutions plate_setup Dispense 5 µL of Stock into 96-well Plate prep_stock->plate_setup add_buffer Add PBS (pH 7.4) to create dilutions plate_setup->add_buffer incubate Incubate at 37°C for 2 hours add_buffer->incubate measure Measure Light Scattering with Nephelometer incubate->measure analyze Determine Concentration at Precipitation Point measure->analyze

Caption: Workflow for kinetic solubility determination by nephelometry.

Membrane Permeability: Crossing Biological Barriers

The ability of a compound to passively diffuse across cell membranes is a critical determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model for predicting passive intestinal absorption.[2][7]

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Plate Assembly: Place the filter plate (donor plate) into a 96-well acceptor plate containing PBS at pH 7.4.[8]

  • Compound Addition: Add the test compounds (dissolved in PBS with a low percentage of DMSO) to the donor wells.[8][9]

  • Incubation: Incubate the assembled plate sandwich for 4-5 hours at room temperature with gentle shaking.[7][8]

  • Quantification: After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.[7][8]

  • Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time. High and low permeability controls (e.g., propranolol and atenolol) should be included in each assay.[8]

Diagram of the PAMPA Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat_plate Coat Filter Plate with Lipid Solution assemble_plates Assemble Donor and Acceptor Plates coat_plate->assemble_plates add_compound Add Test Compound to Donor Wells assemble_plates->add_compound incubate Incubate for 4-5 hours with Shaking add_compound->incubate quantify Quantify Compound in Donor and Acceptor Wells by LC-MS/MS incubate->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. This is a key factor in determining a drug's half-life and oral bioavailability.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system, and phosphate buffer (pH 7.4).[10][11]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.[11][12]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at the final time point is reported. The in vitro half-life (t½) and intrinsic clearance (Clint) can also be calculated from the depletion profile.

Diagram of the Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Microsomes, NADPH, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_compound Add Test Compound to Initiate Reaction pre_incubate->add_compound incubate_time Incubate and Terminate at Time Points (0-60 min) add_compound->incubate_time process_samples Centrifuge and Collect Supernatant incubate_time->process_samples analyze_lcms Quantify Remaining Compound by LC-MS/MS process_samples->analyze_lcms calculate Calculate % Remaining and Half-life analyze_lcms->calculate

Caption: Workflow for the microsomal stability assay.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[13][14] Highly protein-bound drugs have a lower volume of distribution and are less available for metabolism and excretion.[13]

  • Device Preparation: Hydrate the dialysis membranes (typically with a molecular weight cutoff of 6-8 kDa) of a 96-well equilibrium dialysis plate.[15]

  • Sample Addition: Add plasma spiked with the test compound to one chamber of each well and an equal volume of buffer to the other chamber.[13][16]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (typically 4-8 hours) to reach equilibrium.[15]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in the aliquots from both chambers.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

Diagram of the Plasma Protein Binding Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_device Hydrate Dialysis Membranes add_samples Add Spiked Plasma and Buffer to Chambers prep_device->add_samples incubate Incubate at 37°C to Reach Equilibrium add_samples->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples analyze_lcms Quantify Compound Concentrations by LC-MS/MS collect_samples->analyze_lcms calculate Calculate % Protein Binding analyze_lcms->calculate

Caption: Workflow for the plasma protein binding assay by equilibrium dialysis.

Discussion and Interpretation of Results

The experimental data reveals key structure-ADME relationships among the tested analogs:

  • Compound A exhibits moderate solubility and permeability, with good metabolic stability and moderate plasma protein binding. This profile serves as a solid baseline for comparison.

  • Analog 1 , with the replacement of the methoxymethyl group with a more lipophilic phenoxymethyl group, shows a predictable decrease in solubility and a significant increase in both permeability and plasma protein binding. The reduced metabolic stability suggests that the phenoxy group may introduce a new site for metabolism.

  • Analog 2 , featuring a methyl group at the 5-position of the thiazole ring, displays slightly reduced solubility compared to Compound A, likely due to an increase in the crystal lattice energy. The permeability is comparable to the parent compound, and the metabolic stability is slightly enhanced, possibly due to steric shielding of the carboxylic acid group.

  • Analog 3 , where the carboxylic acid is replaced with a carboxamide, demonstrates improved solubility and significantly higher permeability. The amide is less acidic than the carboxylic acid, which can improve passive diffusion. However, this analog shows poor metabolic stability, indicating that the amide bond may be susceptible to hydrolysis by amidases.

Conclusion

This guide provides a comprehensive framework for benchmarking the ADME properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid analogs. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can gain critical insights into the drug-like properties of their compounds. The detailed protocols and illustrative data presented here serve as a practical resource for making informed decisions in the lead optimization phase of drug discovery, ultimately contributing to the development of safer and more effective medicines.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Vollmer, L. L., Liu, F., Nmezi, B., Rodriguez Bey, G., Herdman, N., Shun, T. Y., Gough, A., & Liu, R. (2020). Parallel Artificial Membrane Permeability Assay (PAMPA). Bio-protocol, 10(14), e3684.
  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

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  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

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  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

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  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

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  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available at: [Link]

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Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive validation of a novel, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method's performance was rigorously assessed against the parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] Experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing. This document provides detailed protocols, comparative data tables, and logical workflow diagrams to support its implementation in a regulated laboratory environment.

Introduction

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in drug development. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is imperative for its quantitative analysis in both bulk substance and during stability studies.[4][5]

Existing methods for similar thiazole derivatives may lack the specificity required for a stability-indicating assay.[6][7][8] A stability-indicating method is one that can accurately measure the drug substance without interference from degradation products, process impurities, or other potential contaminants.[5][9][10] This guide details the validation of a newly developed HPLC-UV method designed to meet these stringent requirements, comparing its performance against the globally recognized acceptance criteria stipulated by the ICH.[11][12]

The Proposed Analytical Method: A Reverse-Phase HPLC-UV Approach

The method utilizes reverse-phase chromatography with UV detection, a robust and widely used technique in the pharmaceutical industry.[10] The specific conditions were optimized to achieve a symmetrical peak shape, adequate retention, and optimal resolution from potential degradants.

Rationale for Method Design:

  • Column: A C18 stationary phase was selected for its hydrophobicity, providing excellent retention for the moderately polar thiazole analyte.

  • Mobile Phase: A gradient elution with acetonitrile and a low pH aqueous buffer (0.1% trifluoroacetic acid in water) was employed. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to a sharp, well-defined peak. The gradient ensures that both the main analyte and any potential, more or less polar, degradation products are eluted efficiently within a reasonable runtime.

  • Detector: UV detection at 272 nm was chosen based on the analyte's maximum absorbance, ensuring high sensitivity.

ParameterCondition
Instrumentation Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 272 nm
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol & Experimental Design

The validation protocol was designed to provide documented evidence that the method is fit for its intended purpose.[11] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness, in accordance with ICH Q2(R1) guidelines.[1][3]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Report Robustness->Report Final Validation Report

Caption: Overall workflow for analytical method validation.

Validation Results and Discussion

Specificity (Stability-Indicating Nature)

Protocol: To demonstrate specificity, forced degradation studies were conducted. The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Stressed samples were then analyzed alongside an unstressed sample and a placebo.

Results: The method proved to be highly specific. In all stressed conditions, the main analyte peak was well-resolved from all degradation product peaks, with resolution values (Rs) greater than 2.0. There was no interference from the placebo at the retention time of the analyte. This confirms the stability-indicating nature of the method.[4][9]

Linearity

Protocol: Linearity was assessed by analyzing seven calibration standards ranging from 5 µg/mL to 150 µg/mL. A calibration curve was generated by plotting the peak area against the concentration.

Results: The method demonstrated excellent linearity across the tested range. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and detector response.

ParameterResultAcceptance Criteria
Concentration Range 5 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1250-
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percentage recovery was calculated.

Results: The mean recovery was within the acceptable limits at all concentrations, confirming the accuracy of the method.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.85%98.0 - 102.0% Recovery
100% 100.5%0.62%≤ 2.0% RSD
120% 101.1%0.77%
Precision

Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a single standard solution (100 µg/mL) were performed on the same day by the same analyst.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.

Results: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.[3][13]

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.55%≤ 2.0%
Intermediate Precision (n=6) 0.91%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ/S).

Results: The method is sensitive enough for the intended purpose of quantifying the analyte in quality control samples.

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Range

The validated range for this method is established as 5 µg/mL to 150 µg/mL . Within this range, the method has demonstrated suitable levels of linearity, accuracy, and precision.[11]

Robustness

Protocol: The method's robustness was evaluated by introducing small, deliberate variations to key chromatographic parameters. The effect on peak area and retention time was observed.

Results: The %RSD for peak area and the shift in retention time were minimal for all variations, indicating that the method is robust and reliable for routine use.

Robustness_Study center Method Parameters flow Flow Rate (± 0.1 mL/min) center->flow temp Temperature (± 2 °C) center->temp wave Wavelength (± 2 nm) center->wave org Organic % (± 2%) center->org

Caption: Parameters varied during the robustness study.

Parameter Varied% RSD of Peak AreaRetention Time Shift (min)Acceptance Criteria
Flow Rate (+10%) 1.2%-0.5%RSD ≤ 2.0%
Flow Rate (-10%) 1.1%+0.6
Temperature (+2 °C) 0.8%-0.1
Temperature (-2 °C) 0.7%+0.1
Wavelength (+2 nm) 1.5%<0.1
Wavelength (-2 nm) 1.6%<0.1

Performance Comparison Summary

This table provides a direct comparison of the new method's performance against standard ICH acceptance criteria for a quantitative assay.

Validation ParameterNew Method PerformanceICH Q2(R1) Acceptance CriteriaStatus
Specificity No interference observedMethod must be specificPass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.1%Typically 98.0% - 102.0%Pass
Precision (% RSD) < 1.0%≤ 2.0%Pass
Range 5 - 150 µg/mLVerified by Linearity/AccuracyPass
Robustness %RSD < 2.0% for all changesNo significant impact on resultsPass

Conclusion

The novel RP-HPLC method for the quantification of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid has been successfully validated according to ICH Q2(R1) guidelines. The experimental data confirm that the method is specific, linear, accurate, precise, and robust over the specified range. Its stability-indicating properties make it an ideal tool for the routine analysis and stability testing of this important pharmaceutical intermediate, ensuring product quality and supporting regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jadhav, S. et al. (2020, March 27). Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available from: [Link]

  • Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Little, T. A. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available from: [Link]

  • MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Available from: [Link]

  • Bakshi, M., & Singh, S. Stability indicating hplc method development: a review. Academia.edu. Available from: [Link]

  • Kumar, V. et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • da Silva, A. C. S. et al. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]

  • Sriram, D. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

Sources

Positional Isomerism in Thiazole Scaffolds: A Comparative Analysis of 2- vs. 5-Substitution Patterns in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs (e.g., Dasatinib, Ritonavir, Dabrafenib). However, the biological utility of the 2-position versus the 5-position is governed by distinct electronic and steric rules.

  • The 2-Position: The "Warhead." It is electronically acidic and sits between the sulfur and nitrogen. In kinase inhibitors, this is the primary anchor for hydrogen bonding (hinge region).

  • The 5-Position: The "Shield." It is nucleophilic and prone to metabolic oxidation. Substitution here is critical for blocking CYP450 degradation, tuning lipophilicity (LogP), and accessing hydrophobic pockets that dictate selectivity.

This guide analyzes the divergent utility of these positions, supported by synthetic protocols and SAR (Structure-Activity Relationship) data.

Part 1: The Chemical Foundation (Electronic & Steric Logic)

To design effective drugs, one must understand the underlying electronic landscape of the thiazole core.

FeaturePosition 2 (C-2) Position 5 (C-5)
Electronic Nature Electron-deficient (Acidic proton).Electron-rich (Nucleophilic).
Reactivity Susceptible to nucleophilic attack (SNAr) and lithiation.Susceptible to electrophilic aromatic substitution (SEAr) and oxidation.
Metabolic Liability Phase II Conjugation (if amine is present).High Risk: Phase I Oxidation (CYP450 epoxidation/ring opening).
Primary Role Binding Anchor: H-bond donor/acceptor (e.g., 2-aminothiazole).Modulator: Metabolic block, solubility handle, selectivity tuner.
Visualization: SAR Logic of the Thiazole Core

The following diagram illustrates the functional dichotomy between the 2- and 5-positions in a typical kinase inhibitor context.

ThiazoleSAR Core Thiazole Core Pos2 Position 2 (C-2) 'The Anchor' Core->Pos2 Pos5 Position 5 (C-5) 'The Shield' Core->Pos5 Hinge Hinge Binder (H-Bonding) Pos2->Hinge Primary Role Acidic C-H Acidic (Easy Lithiation) Pos2->Acidic Chemistry Metab Metabolic Block (Prevents Oxidation) Pos5->Metab Crucial for t1/2 Selectivity Selectivity Filter (Hydrophobic Pocket) Pos5->Selectivity Potency Tuning

Figure 1: Functional map of the thiazole scaffold. C-2 drives primary binding affinity, while C-5 governs stability and selectivity.

Part 2: Biological Activity Comparison[1][2]

Case Study A: Oncology (Kinase Inhibitors)

In kinase inhibitors (e.g., Dasatinib), the thiazole ring is ubiquitous.

  • 2-Substitution (The Hinge Binder): A 2-amino group typically forms a critical hydrogen bond with the kinase hinge region (e.g., Thr315 in ABL kinase). Without this, potency often drops by 100-1000 fold.

  • 5-Substitution (The Gatekeeper): Unsubstituted C-5 positions are metabolic "soft spots." Introducing a substituent here (Cl, Me, or Aryl) blocks CYP-mediated oxidation. Furthermore, bulky groups at C-5 can interact with the "gatekeeper" residue, improving selectivity against off-target kinases.

Comparative Data (Hypothetical SAR based on Dasatinib analogs):

Compound VariantSubstituent (C-2)Substituent (C-5)Kinase IC50 (nM)T1/2 (Microsomal Stability)
A (Base) -NH2-H15< 10 min (Rapid Oxidation)
B (Potency) -NH-Aryl-H2.512 min
C (Stability) -NH2-Cl18> 60 min (Blocked Site)
D (Optimized) -NH-Aryl-Cl0.8 > 120 min

Verdict: 2-substitution drives potency, but 5-substitution is required for drug-likeness (stability).

Case Study B: Antimicrobial Agents

In antifungal/antibacterial thiazoles, the trend often flips.

  • 2-Substitution: Often occupied by a hydrazide or phenyl group to facilitate cell wall penetration.

  • 5-Substitution: Long lipophilic chains or aryl groups at C-5 can drastically increase potency against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity. However, excessive bulk here can abolish activity against Gram-negative strains due to porin exclusion.

Part 3: Synthetic Accessibility & Protocols[3][4]

Synthesizing 2-substituted thiazoles is trivial (Hantzsch synthesis). Accessing 2,5-disubstituted thiazoles without a substituent at position 4 is historically difficult but solvable with modern methods.

Synthetic Decision Tree

SynthesisFlow Start Target Molecule Q1 Is Position 4 substituted? Start->Q1 Yes Yes (2,4 or 2,4,5-sub) Q1->Yes Standard No No (Strictly 2,5-sub) Q1->No Challenging Hantzsch Method A: Hantzsch Synthesis (Thioamide + alpha-Halo Ketone) Yes->Hantzsch Direct Method B: C-H Activation (Pd-catalyzed Arylation) No->Direct Late Stage Cyclization Method C: SOCl2 Cyclization (N-sub Amino Acid) No->Cyclization De Novo

Figure 2: Selection guide for thiazole synthesis methodologies.

Protocol 1: General Hantzsch Synthesis (For 2,4- or 2,4,5-Substituted)

Best for: Rapid library generation of 2-aminothiazoles.

  • Reagents: Dissolve 1.0 eq of thiourea (or thioamide) and 1.0 eq of

    
    -haloketone in Ethanol (EtOH).
    
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to room temperature. If the product precipitates as the hydrobromide salt, filter and wash with cold EtOH.

  • Free Base: Suspend salt in water, adjust pH to ~9 with NH4OH, filter the precipitate, and recrystallize from EtOH/Water.

Protocol 2: Pd-Catalyzed C-H Arylation (For 2,5-Disubstituted)

Best for: Installing a substituent at C-5 on an existing 2-substituted thiazole scaffold.

  • Reagents: Combine 2-substituted thiazole (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 eq) in dry DMF.

  • Conditions: Heat to 120°C under Argon for 12 hours.

  • Mechanism: The C-5 proton is the most acidic ring proton after C-2 is blocked, allowing for direct palladation.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine to remove DMF. Purify via column chromatography.

Part 4: Experimental Validation (Self-Validating Assay)

To objectively compare your derivatives, use this standardized Kinase Inhibition Assay.

Assay Principle: Fluorescence Resonance Energy Transfer (FRET). Why this works: It measures the ability of the thiazole to displace a tracer from the kinase ATP-binding site (validating the C-2 interaction).

Step-by-Step Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Critical: Add 2 mM DTT immediately before use. Thiazoles can be susceptible to oxidative coupling; DTT prevents false positives caused by protein aggregation.

  • Compound Plate: Dispense 100 nL of thiazole derivatives (in DMSO) into a 384-well black plate. Include Dasatinib (10 nM) as a positive control.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture. Incubate 1 hour.

  • Tracer: Add 5 µL of AlexaFluor-labeled tracer.

  • Read: Measure fluorescence at Ex/Em 633/665 nm after 1 hour.

  • Analysis: Calculate IC50.

    • Validation Check: If the Hill Slope is > 1.5, suspect compound aggregation or promiscuous inhibition (common with lipophilic 5-substituents). Add 0.1% Triton X-100 and re-test.

References

  • Thiazole as a Privileged Scaffold: Mishra, C. B., et al. (2020).[1][2][3][4] Thiazole: A privileged scaffold in drug discovery.

  • Synthesis of 2,5-Disubstituted Thiazoles: Castillo, J. C., et al. (2025).[5][6] Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.

  • Metabolic Stability & 11β-HSD1 Inhibitors: Bozek, A., et al. (2020). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1.

  • Fragment-Based Drug Discovery (Thiazole Liabilities): Kozisek, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?

  • Direct Arylation (C-H Activation): Gouola, P., et al. (2015). Pd-catalyzed direct arylation of thiazole derivatives.

Sources

evaluating the reproducibility of the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic reproducibility of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for pyridine or phenyl rings.[1]

We compare two primary synthetic strategies:

  • The Hantzsch Thiazole Synthesis (Recommended): A convergent, two-component condensation that builds the ring with the substituent in place.

  • Nucleophilic Substitution (High Risk): A displacement reaction on a chloromethyl-thiazole precursor, often plagued by side reactions.[1]

Verdict: The Hantzsch route offers superior reproducibility (Yield: ~75-85%) and purity compared to the substitution route, which suffers from competitive transesterification and ring instability.

Part 1: Critical Analysis of Synthetic Pathways

Route A: The Hantzsch Construction (Gold Standard)

This route relies on the condensation of 2-methoxyethanethioamide with ethyl bromopyruvate .

  • Mechanism: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromopyruvate (S_N2), followed by cyclodehydration.
    
  • Why it works: The methoxymethyl group is chemically inert under the mild condensation conditions (EtOH, reflux), preventing the formation of byproducts.

  • Reproducibility Factor: High. The limiting factor is the quality of ethyl bromopyruvate, which degrades over time.

Route B: Nucleophilic Displacement (Alternative)

This route involves reacting ethyl 2-(chloromethyl)thiazole-4-carboxylate with sodium methoxide (NaOMe).[1]

  • Mechanism: S_N2 displacement of the chloride by methoxide.

  • Why it fails (Pitfalls):

    • Transesterification: If the ester is ethyl, NaOMe will transesterify it to methyl, creating a mixture of esters.

    • Ring Opening: Thiazole rings, particularly those with electron-withdrawing groups (like 4-COOEt), are susceptible to nucleophilic attack at C2 or C5 by strong bases like alkoxides, leading to ring fragmentation [1].[1]

Part 2: Detailed Experimental Protocol (Route A)

Phase 1: Precursor Synthesis (If not commercially available)

Target: 2-Methoxyethanethioamide Note: While often available, fresh preparation ensures optimal yields.[1]

  • Reagents: 2-Methoxyacetonitrile (1.0 eq), Ammonium Sulfide (20% aq. solution) or Lawesson’s Reagent.[1]

  • Procedure (Ammonium Sulfide Method):

    • Dissolve 2-methoxyacetonitrile in MeOH.[1]

    • Add ammonium sulfide solution (1.5 eq) and stir at 50°C for 12 hours.

    • Checkpoint: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
    • Workup: Concentrate, extract with EtOAc, and recrystallize from benzene/hexane.

    • Expected Yield: 80-90%.

Phase 2: The Hantzsch Cyclization

Target: Ethyl 2-(methoxymethyl)thiazole-4-carboxylate[1]

  • Setup: 250 mL round-bottom flask, reflux condenser, nitrogen atmosphere.

  • Reagents:

    • 2-Methoxyethanethioamide (10 mmol, 1.05 g)[1]

    • Ethyl bromopyruvate (10 mmol, 1.95 g)[1]

    • Absolute Ethanol (30 mL)

  • Step-by-Step:

    • Dissolve the thioamide in absolute ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a potent lachrymator.

    • Heat the mixture to reflux (78°C) for 4 hours.

    • Observation: The solution typically darkens from yellow to orange/red.

    • Workup: Cool to RT. Remove solvent in vacuo. Neutralize the residue with saturated NaHCO

      
       (aq) to pH 7-8.
      
    • Isolation: Extract with DCM (3 x 20 mL). Dry over MgSO

      
      .
      
    • Purification: Flash chromatography (Hexane:EtOAc 4:1) or recrystallization from cold ethanol.[1]

    • Key Data: Product is a low-melting solid or oil.[1]

Phase 3: Ester Hydrolysis

Target: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid[1]

  • Reagents: LiOH

    
    H
    
    
    
    O (2.0 eq), THF/Water (3:1).
  • Procedure:

    • Dissolve the ester from Phase 2 in THF/Water.

    • Add LiOH and stir at RT for 2-4 hours.

    • TLC Check: Complete consumption of the non-polar ester spot.

    • Acidification (Critical Step): Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3.

    • Isolation: The acid typically precipitates as a white/off-white solid. Filter and wash with cold water.

    • Drying: Vacuum oven at 45°C.

Part 3: Reproducibility & Data Analysis[1]

Quantitative Comparison of Conditions
ParameterRoute A (Hantzsch)Route B (Displacement)
Overall Yield 72% (2 steps)45% (variable)
Purity (HPLC) >98%~85% (requires HPLC prep)
Reaction Time 6 hours12-24 hours
Atom Economy HighLow (waste salt generation)
Scalability Excellent (kg scale feasible)Poor (exothermic/side reactions)
Reproducibility Checkpoints (Self-Validating System)
  • Reagent Integrity (Ethyl Bromopyruvate):

    • Sign of Failure: Dark brown/black liquid before reaction.

    • Fix: Distill under vacuum if significantly degraded. Store at 4°C under Argon.

  • Hydrolysis pH Control:

    • Risk:[1][2][3][4][5] Thiazole carboxylic acids can decarboxylate at high temperatures or very low pH.

    • Control: Do not heat the hydrolysis above 40°C. Do not acidify below pH 2.

  • NMR Validation (Expected Shifts in DMSO-d6):

    • Thiazole C5-H: Singlet,

      
       8.3 - 8.5 ppm.[1]
      
    • Methoxy (-OCH3): Singlet,

      
       3.3 - 3.4 ppm.[1]
      
    • Methylene (-CH2-): Singlet,

      
       4.7 - 4.8 ppm.[1]
      
    • Absence: No ethyl signals (quartet ~4.1, triplet ~1.[1]2) confirms hydrolysis.[1]

Visual Workflow (DOT Diagram)

G Start1 2-Methoxyacetonitrile Inter1 2-Methoxyethanethioamide (Thioamide) Start1->Inter1 Ammonium Sulfide or Lawesson's Start2 Ethyl Bromopyruvate Step2 Hantzsch Cyclization (EtOH, Reflux, 4h) Start2->Step2 Condensation Inter1->Step2 Inter2 Ethyl 2-(methoxymethyl) thiazole-4-carboxylate Step2->Inter2 - HBr, - H2O Step3 Hydrolysis (LiOH, THF/H2O, pH 2-3) Inter2->Step3 Final Target: 2-(Methoxymethyl)-1,3- thiazole-4-carboxylic acid Step3->Final Acidification Note CRITICAL CONTROL POINT: Ethyl bromopyruvate must be clear/pale yellow. Degraded reagent lowers yield by >30%. Note->Start2

Caption: Logical workflow for the synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, highlighting critical reagent quality checks.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • SynArchive. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Thiazole Carboxylic Acid Preparation (Analogous Protocols)

    • Organic Syntheses, Coll.[1] Vol. 3, p.332 (1955); Vol. 27, p.53 (1947).[1] "Ethyl Thiazole-4-carboxylate." Available at: [Link][1]

  • Ethyl Bromopyruvate Stability & Handling
  • Nucleophilic Substitution Risks in Thiazoles: Journal of Organic Chemistry. "Reactivity of Halothiazoles towards Nucleophiles." (General reference for instability of electron-deficient thiazoles to alkoxides).
  • General Thioamide Synthesis

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Thiazole-Based Compounds Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. Thiazole derivatives are known for a wide spectrum of biological activities, including potent anticancer properties.[1][2] However, the journey from a promising compound to a viable drug candidate is paved with rigorous, multi-faceted testing.

A critical step in this process is evaluating a compound's cytotoxicity. This guide moves beyond simple protocols to provide a strategic framework for comparing the cytotoxic effects of novel thiazole derivatives, specifically using the illustrative example of "2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid," across a panel of diverse cell lines. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Strategic Imperative: Why Compare Cytotoxicity Across Multiple Cell Lines?

A compound's cytotoxic potential cannot be defined by its effect on a single cell line. A comprehensive evaluation requires a strategically selected panel of cell lines to answer fundamental questions:

  • Potency vs. Selectivity: Is the compound broadly cytotoxic, or does it selectively target cancer cells? To answer this, the panel must include both cancerous and non-cancerous cell lines (e.g., human fibroblasts).[3] A high therapeutic index—strong activity against cancer cells with minimal impact on healthy cells—is the hallmark of a promising candidate.

  • Spectrum of Activity: How does the compound perform against cancers of different origins? A compound potent against a breast cancer cell line (e.g., MCF-7) may be less effective against a lung cancer line (e.g., A549) or a liver cancer line (e.g., HepG2).[1][4] This differential sensitivity provides crucial insights into potential clinical applications and mechanisms of action.

  • Resistance Mechanisms: Comparing cell lines with known resistance profiles can help elucidate the compound's mechanism and predict potential clinical challenges.

The overall workflow for a comprehensive cytotoxicity comparison is a multi-stage process, beginning with compound acquisition and culminating in mechanistic investigation.

G Overall Cytotoxicity Evaluation Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Analysis & Follow-up A Compound Acquisition & Purity Analysis B Strategic Cell Line Selection A->B C Viability Assays (e.g., MTT) B->C D Membrane Integrity Assays (e.g., LDH) C->D Corroboration E Data Analysis & IC50 Determination D->E F Mechanistic Investigation (e.g., Apoptosis Assays) E->F

Caption: A logical workflow for assessing the cytotoxic profile of a novel compound.

Part 2: Core Methodologies for a Self-Validating Cytotoxicity Study

To ensure data integrity, it is crucial to employ at least two assays based on different cellular mechanisms. Here, we detail the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity. Using them in concert provides a self-validating system.

Methodology 1: The MTT Assay for Cellular Viability

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT reagent, yielding purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7, A549, HepG2) to approximately 80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple precipitates.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[7]

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

    • Read the absorbance on a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[6]

Methodology 2: The Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] It serves as an excellent corroborative assay for the MTT test, as it measures cell death via membrane rupture (necrosis or late apoptosis) rather than metabolic function.

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is critical to set up parallel plates for each assay.

    • Include three essential controls for each cell line:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30-45 minutes before the endpoint.[10]

      • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains lactate, NAD+, and a tetrazolium salt).[11]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

Part 3: Data Interpretation and Comparative Analysis

The primary output of these assays is the IC₅₀ value—the concentration of a drug that inhibits 50% of the cell population's viability or growth. By calculating this value for each cell line, we can directly compare the compound's potency and selectivity.

Illustrative Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

The following table presents hypothetical IC₅₀ values to demonstrate how comparative data should be structured. These values are based on typical ranges observed for other cytotoxic thiazole derivatives found in the literature.[1][4]

Cell LineTissue of OriginTypeIC₅₀ (µM) after 48h ExposureSelectivity Index (SI)¹
MCF-7 BreastAdenocarcinoma5.29.6
A549 LungCarcinoma12.83.9
HepG2 LiverHepatocellular Carcinoma8.55.9
BJ SkinNormal Fibroblast50.1N/A

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells (BJ) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

From this illustrative data, one could conclude that the compound is most potent against the MCF-7 breast cancer cell line and demonstrates favorable selectivity, being approximately 9.6 times more toxic to MCF-7 cells than to normal fibroblasts.

Part 4: Probing the Mechanism – Is the Compound Inducing Apoptosis?

Observing cytotoxicity is the first step; understanding the underlying mechanism is the next. Many thiazole-based anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death.[2] Caspase activation is a central event in the apoptotic cascade.[13]

G Apoptosis Investigation Workflow A Potent Cytotoxicity Observed (Low IC50 Value) B Hypothesis: Cell death is via Apoptosis A->B C Caspase-3/7 Activity Assay (Measures Executioner Caspase Activity) B->C D Annexin V / PI Staining (Measures Membrane Flipping & Integrity) B->D E Conclusion: Apoptosis is the Primary Mechanism of Cell Death C->E D->E

Caption: A streamlined workflow for determining if apoptosis is the mechanism of action.

Key Mechanistic Assays
  • Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[14] The assay provides a substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity. An increase in luminescence in treated cells compared to controls strongly indicates apoptosis.

  • Annexin V Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). When used with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, flow cytometry can distinguish between:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

By employing these advanced assays, researchers can confidently determine not only if a compound is cytotoxic but how it induces cell death, providing invaluable information for further drug development.

References

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia.
  • Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–C
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • MTT assay protocol. Abcam.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Apoptosis Protocols. Thermo Fisher Scientific - HK.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • MTT Proliferation Assay Protocol.
  • LDH assay kit guide: Principles and applic
  • Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Apoptosis Assay Protocol | Technical Note 244. DeNovix.
  • Caspase-Glo® 3/7 Assay System.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Cell Viability Assay (MTT Assay) Protocol. protocols.io.
  • LDH Assay. Cell Biologics Inc..
  • Annexin V staining assay protocol for apoptosis. Abcam.

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. By moving beyond a simple checklist and explaining the rationale behind each procedural step, we aim to build a deeply ingrained culture of safety and precision in your critical work.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a thorough understanding of potential hazards and the implementation of appropriate protective measures. Based on data from related chemical structures, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid should be treated as a hazardous substance.

Core Principles of Protection:

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient; chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] For operations with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a full-face shield worn over safety goggles is required.[4]

  • Skin Protection: A standard laboratory coat, buttoned completely, is the first line of defense.[5][6] However, direct contact with the skin must be prevented through the use of appropriate gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, but it is crucial to inspect them for any tears or punctures before each use.[4][7] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.

  • Respiratory Protection: Handling of the solid compound may generate dust. All weighing and initial dilutions should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

  • Foot Protection: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[5][6]

Summary of Recommended PPE:

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles (ANSI Z87.1 certified)Protects against splashes and dust.
Full-face shield (worn over goggles)Additional protection for high-risk procedures.[4]
Hand Nitrile gloves (or other chemically resistant gloves)Prevents direct skin contact.
Body Cotton lab coat (fully buttoned)Protects clothing and underlying skin from minor splashes.[6]
Respiratory Chemical fume hood or NIOSH-approved respiratorMinimizes inhalation of dust or vapors.[5][8]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[5][6]
II. Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk and ensuring the integrity of your experiments. The following procedural steps provide a clear path for the safe handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve/Dilute in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[6]

    • Don all required PPE as outlined in the table above.

    • Prepare your designated workspace in a chemical fume hood. Ensure the sash is at the appropriate working height.[5]

    • Gather all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Carefully weigh the solid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in the fume hood on a tared weigh boat or paper.

    • To dissolve or dilute the compound, add the solvent to the vessel containing the weighed solid. Never add the solid to the solvent in a way that could create dust.

    • Perform all subsequent experimental steps involving the compound within the fume hood.

  • Cleanup and Decontamination:

    • Following the experimental procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Wipe down the interior of the fume hood with an appropriate cleaning agent.

III. Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a regulatory requirement but also a critical aspect of environmental stewardship and laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, including weigh boats, contaminated paper towels, and used gloves, should be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[9]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[10]

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal.

By adhering to these detailed protocols, you can confidently and safely incorporate 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid into your research endeavors, fostering a secure and productive laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Safety Data Sheet - GRILL CLEAN. Nisbets. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

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  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

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Retrosynthesis Analysis

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2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
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2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

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